molecular formula C34H29ClN6O3 B1676680 Modipafant CAS No. 122957-06-6

Modipafant

Numéro de catalogue: B1676680
Numéro CAS: 122957-06-6
Poids moléculaire: 605.1 g/mol
Clé InChI: ODRYSCQFUGFOSU-SSEXGKCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Modipafant is under investigation in clinical trial NCT02569827 (Celgosivir or this compound as Treatment for Adult Participants With Uncomplicated Dengue Fever in Singapore).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source ;  PAF antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYSCQFUGFOSU-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153811
Record name Modipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122957-06-6
Record name Modipafant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modipafant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Modipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODIPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Modipafant: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] As the (+)-enantiomer of the racemate UK-74,505, it exhibits significantly greater potency in blocking the pro-inflammatory actions of PAF.[2][3] PAF is a key phospholipid mediator implicated in a wide array of inflammatory and allergic diseases, exerting its effects by activating a specific G-protein coupled receptor (GPCR) on the surface of various immune and endothelial cells.[1][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role in disrupting PAF-mediated inflammatory signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the PAF receptor.

Core Mechanism of Action: PAF Receptor Antagonism

This compound functions as a competitive antagonist at the PAF receptor.[2] By binding to the receptor, it prevents the endogenous ligand, PAF, from initiating the downstream signaling cascades that lead to a multitude of inflammatory responses. The PAF receptor is primarily coupled to the Gq family of G-proteins.[5] Upon PAF binding, the receptor undergoes a conformational change, activating Gq and leading to the subsequent activation of Phospholipase C (PLC).

The PAF Receptor Signaling Cascade

The binding of PAF to its receptor initiates a well-defined signaling pathway that is effectively blocked by this compound. The key steps in this cascade are outlined below:

  • Gq Protein Activation: PAF binding to its G-protein coupled receptor (PAFR) facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with the presence of DAG, activates Protein Kinase C (PKC).

  • Cellular Inflammatory Responses: The activation of PKC and the elevation of intracellular calcium lead to a variety of cellular responses that contribute to inflammation. These include platelet aggregation, neutrophil and eosinophil activation (degranulation and chemotaxis), and increased vascular permeability.[7][8]

By competitively inhibiting the initial binding of PAF to its receptor, this compound effectively prevents the initiation of this entire signaling cascade, thereby mitigating the downstream inflammatory effects.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER Ca²⁺ from ER Ca2_ER->PKC Activates Inflammatory_Response Inflammatory Responses (e.g., Degranulation, Chemotaxis) Ca2_ER->Inflammatory_Response Leads to PKC->Inflammatory_Response Leads to PAF PAF PAF->PAFR Binds This compound This compound This compound->PAFR Blocks ER Endoplasmic Reticulum (ER) IP3R->Ca2_ER

Caption: this compound blocks the PAF signaling cascade.

Quantitative Data on this compound's Activity

The potency of this compound and its racemate, UK-74,505, has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

CompoundAssayCell/Tissue TypeParameterValueReference
This compound (UK-80,067) PAF-induced Platelet AggregationRabbit PlateletsIC50 (2 min preincubation)5.6 nM[3]
PAF-induced Platelet AggregationRabbit PlateletsIC50 (60 min preincubation)0.34 nM[3]
UK-74,505 (racemate) PAF-induced Platelet AggregationRabbit Washed PlateletsIC504.3 nM[9]
[3H]PAF Binding InhibitionRabbit Washed PlateletsIC50 (no preincubation)14.7 ± 2.6 nM[10]
[3H]PAF Binding InhibitionRabbit Washed PlateletsIC50 (45 min preincubation)~7.4 nM[10]
PAF-induced Intracellular Ca2+ ElevationGuinea Pig NeutrophilsIC501.0 nM[11]
PAF-induced Intracellular Ca2+ ElevationGuinea Pig EosinophilsIC507.0 nM[11]

Table 1: In Vitro Activity of this compound and its Racemate (UK-74,505)

CompoundAnimal ModelAssayParameterValueReference
UK-74,505 (racemate) MousePAF-induced LethalityED50 (oral, 2h)0.26 ± 0.03 mg/kg[10]
MousePAF-induced LethalityED50 (oral, 8h)1.33 ± 0.19 mg/kg[10]
RatPAF-induced HypotensionED50 (i.v.)35 ± 5.8 µg/kg[10]
Guinea PigPAF-induced Cutaneous Vascular PermeabilityED50 (oral)0.37 ± 0.08 mg/kg[10]

Table 2: In Vivo Activity of UK-74,505 (racemate)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other PAF receptor antagonists.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of a test compound on PAF-induced platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy human or rabbit donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • The blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.

    • The PRP is carefully collected.

  • Platelet Aggregation Measurement:

    • Platelet aggregation is measured using a light aggregometer.

    • Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.

    • The test compound (e.g., this compound) or vehicle is pre-incubated with the PRP for a specified time (e.g., 2 to 60 minutes).[3]

    • A sub-maximal concentration of PAF is added to induce platelet aggregation.

    • The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of the test compound.

    • The IC50 value (the concentration of the compound that inhibits 50% of the PAF-induced aggregation) is calculated from the dose-response curve.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Whole Blood (with anticoagulant) Centrifuge1 Low-speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Cuvette PRP in Cuvette (37°C) PRP->Cuvette Preincubation Pre-incubate with This compound or Vehicle Cuvette->Preincubation Add_PAF Add PAF to induce aggregation Preincubation->Add_PAF Measure Measure Light Transmission (Aggregometer) Add_PAF->Measure Dose_Response Generate Dose-Response Curve Measure->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for Platelet Aggregation Assay.
Intracellular Calcium Mobilization Assay

Objective: To measure the effect of a test compound on PAF-induced intracellular calcium release in inflammatory cells.

Methodology:

  • Cell Preparation and Loading:

    • Inflammatory cells (e.g., neutrophils, eosinophils) are isolated from peripheral blood.[11]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a suitable buffer.

  • Fluorometric Measurement:

    • The dye-loaded cells are washed and resuspended in a calcium-containing buffer.

    • The cell suspension is placed in a cuvette in a fluorometer maintained at 37°C.

    • The test compound (e.g., UK-74,505) or vehicle is added to the cell suspension and incubated.

    • PAF is added to stimulate the cells.

    • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time.

  • Data Analysis:

    • The peak increase in intracellular calcium concentration is determined for each concentration of the test compound.

    • The IC50 value is calculated from the dose-response curve.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Cells Isolate Neutrophils or Eosinophils Load_Dye Load with Calcium- Sensitive Dye (e.g., Fura-2) Isolate_Cells->Load_Dye Fluorometer Place cells in Fluorometer (37°C) Load_Dye->Fluorometer Add_Compound Add UK-74,505 or Vehicle Fluorometer->Add_Compound Add_PAF Add PAF to stimulate Add_Compound->Add_PAF Measure_Fluorescence Record Fluorescence over time Add_PAF->Measure_Fluorescence Peak_Response Determine Peak Calcium Response Measure_Fluorescence->Peak_Response Calculate_IC50 Calculate IC50 Peak_Response->Calculate_IC50

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a highly potent and selective PAF receptor antagonist that effectively blocks the initiation of the pro-inflammatory signaling cascade mediated by PAF. Its mechanism of action is centered on the competitive inhibition of PAF binding to its Gq-coupled receptor, thereby preventing the activation of Phospholipase C and the subsequent generation of second messengers that lead to a range of inflammatory cellular responses. The quantitative data underscores its high potency, particularly in inhibiting platelet aggregation. The detailed experimental protocols provided offer a framework for the continued investigation and characterization of this compound and other PAF receptor antagonists in the context of inflammatory diseases. This comprehensive understanding of this compound's mechanism of action is crucial for its further development and potential application as a therapeutic agent.

References

Modipafant: A Technical Guide to a Platelet-Activating Factor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a key phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, this compound has been investigated as a potential therapeutic agent for various inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of platelet-activating factor to its G-protein coupled receptor (PAF-R). This antagonism prevents the activation of downstream signaling cascades, thereby mitigating the pro-inflammatory and pro-thrombotic actions of PAF.

Platelet-Activating Factor Signaling Pathway

The binding of PAF to its receptor initiates a cascade of intracellular events, primarily through the Gαq and Gαi signaling pathways. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and increased vascular permeability. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

Below is a diagram illustrating the PAF signaling pathway and the inhibitory action of this compound.

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF_R PAF Receptor Gq Gq PAF_R->Gq Activates PAF PAF PAF->PAF_R Binds This compound This compound This compound->PAF_R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Responses (Inflammation, Aggregation) Ca_release->Response PKC->Response

PAF Signaling Pathway and this compound's Site of Action

Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of this compound and its racemate, UK-74,505.

Table 1: In Vitro Potency of this compound
AssayTest SystemParameterValueReference
PAF-induced Platelet AggregationWashed Rabbit PlateletsIC50 (2-min preincubation)5.6 nM
PAF-induced Platelet AggregationWashed Rabbit PlateletsIC50 (60-min preincubation)0.34 nM
Table 2: Preclinical Data for UK-74,505 (Racemate of this compound)
AssayTest SystemParameterValue
PAF-induced Platelet AggregationWashed Rabbit PlateletsIC504.3 nM
PAF-induced LethalityMouseED50 (oral)0.26 mg/kg

Note: Specific binding affinity data (Ki or Kd) for this compound are not publicly available.

Clinical Trial Data

This compound has been evaluated in clinical trials for asthma and dengue fever.

Asthma

A placebo-controlled, parallel-group study was conducted in adult subjects with moderately severe asthma. Patients received either this compound (50 mg twice daily) or a placebo for 28 days. The study found no significant difference between the this compound and placebo groups in the following parameters:

  • Diurnal variation in Peak Expiratory Flow (PEF)

  • Morning and evening PEF

  • Clinic Forced Expiratory Volume in 1 second (FEV1)[1][2][3][4][5][6]

  • Rescue bronchodilator usage

  • Symptom score

  • Airway responsiveness

Note: Specific quantitative data from this trial are not publicly available.

Dengue Fever

A clinical trial (NCT02569827) was planned to evaluate this compound for the treatment of uncomplicated dengue fever.[7] The study was designed as a single-center, double-blind, placebo-controlled, parallel-group, dose-ranging study. However, the trial was withdrawn before completion, and no results have been publicly reported.[7] The planned dosing cohorts were as follows:

  • Cohort 1: Placebo

  • Cohort 2: this compound 50 mg every 12 hours

  • Cohort 3: this compound 100 mg every 12 hours

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary. However, this section provides comprehensive, standardized methodologies for key experiments used to characterize PAF antagonists.

PAF Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for the PAF receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (e.g., from platelets or PAF-R expressing cells) Incubate Incubate Membranes, [³H]-PAF, and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare [³H]-PAF Solution (Radioligand) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50_Calc Calculate IC₅₀ Count->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for a PAF Receptor Competitive Binding Assay

Methodology:

  • Membrane Preparation:

    • Isolate platelets from whole blood (e.g., rabbit or human) by differential centrifugation.

    • Alternatively, use membranes from a cell line recombinantly expressing the human PAF receptor.

    • Homogenize the cells or platelets in a suitable buffer and prepare a crude membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation

      • [³H]-PAF (at a concentration close to its Kd)

      • Varying concentrations of this compound or vehicle control.

      • For determination of non-specific binding, add a high concentration of unlabeled PAF.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.

Aggregation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PRP_Prep Prepare Platelet-Rich Plasma (PRP) from whole blood Preincubate Pre-incubate PRP with This compound or vehicle PRP_Prep->Preincubate Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Preincubate Add_PAF Add PAF to induce aggregation Preincubate->Add_PAF Monitor Monitor light transmittance in an aggregometer Add_PAF->Monitor Aggregation_Curve Generate Aggregation Curves Monitor->Aggregation_Curve IC50_Calc Calculate IC₅₀ Aggregation_Curve->IC50_Calc

Workflow for a PAF-Induced Platelet Aggregation Assay

Methodology:

  • Preparation of Washed Rabbit Platelets:

    • Collect rabbit blood into an anticoagulant solution (e.g., acid-citrate-dextrose).

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed.

    • Isolate platelets from the PRP by further centrifugation and wash them with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

    • Resuspend the washed platelets in the assay buffer to a standardized concentration.

  • Aggregation Measurement:

    • Place an aliquot of the washed platelet suspension in a cuvette with a stir bar in an aggregometer.

    • Pre-incubate the platelets with various concentrations of this compound or vehicle for a defined period (e.g., 2 to 60 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmittance over time as the platelets aggregate.

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of this compound.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Conclusion

This compound is a well-characterized, potent, and selective PAF receptor antagonist. While it has shown promise in preclinical studies, its clinical development has been challenging, with a lack of significant efficacy observed in asthma and the withdrawal of a trial in dengue fever. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of PAF antagonism. Further investigation may be warranted to explore the therapeutic potential of this compound in other PAF-mediated diseases.

References

Modipafant: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant, also known as UK-74,505 and its (+)-enantiomer UK-80,067, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] As a small molecule drug, it has been investigated for its therapeutic potential in conditions where PAF-mediated signaling plays a significant pathological role, such as asthma and dengue fever.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound, including detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

This compound is a complex heterocyclic compound with the chemical formula C34H29ClN6O3.[4] Its structure is characterized by a dihydropyridine core, which is crucial for its antagonist activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C34H29ClN6O3[4]
Molecular Weight 605.09 g/mol [5]
CAS Number 122957-06-6[4]
Alternative Names UK-74,505; UK-80,067[1]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified
SMILES String Not publicly available
IUPAC Name Not publicly available

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects by acting as a selective and irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR).[2] PAFR is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PAF, initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by PAFR involves the coupling to the Gq alpha subunit of heterotrimeric G proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates various cellular responses to PAF, including platelet aggregation, inflammation, and bronchoconstriction.

This compound, by binding to the PAFR, competitively inhibits the binding of PAF and prevents the initiation of this signaling cascade. Its irreversible nature suggests a long-lasting inhibitory effect on the receptor.[2]

Signaling Pathway Diagram

PAFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Inhibits Gq Gq PAFR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2+->Cellular_Response

Caption: PAF Receptor signaling pathway and inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of PAF receptor antagonists like this compound.

Platelet Aggregation Assay

This in vitro assay is fundamental for assessing the ability of a compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the concentration-dependent inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

  • Blood Collection and PRP Preparation:

    • Draw whole blood from healthy, drug-free volunteers into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Carefully collect the upper PRP layer.

    • Further centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).

  • Platelet Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation).

Platelet_Aggregation_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Low-Speed Centrifugation (Platelet-Rich Plasma) Blood_Collection->PRP_Preparation PPP_Preparation High-Speed Centrifugation (Platelet-Poor Plasma) PRP_Preparation->PPP_Preparation Aggregometer_Setup Aggregometer Setup (37°C, PRP & PPP calibration) PRP_Preparation->Aggregometer_Setup PPP_Preparation->Aggregometer_Setup Incubation Incubation of PRP with This compound or Vehicle Aggregometer_Setup->Incubation Aggregation_Induction Addition of PAF to Induce Aggregation Incubation->Aggregation_Induction Data_Acquisition Record Light Transmission Aggregation_Induction->Data_Acquisition Data_Analysis Calculate % Inhibition and IC₅₀ Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro platelet aggregation assay.

In Vivo Models

Animal models are crucial for evaluating the efficacy of PAF antagonists in a physiological setting.

1. PAF-Induced Bronchoconstriction in Guinea Pigs:

Objective: To assess the ability of orally administered this compound to inhibit bronchoconstriction induced by intravenous PAF.

Methodology:

  • Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial respiration and measurement of airway pressure. Cannulate a carotid artery to monitor blood pressure and a jugular vein for drug and PAF administration.

  • Drug Administration: Administer this compound or vehicle orally at various doses and time points before the PAF challenge.

  • PAF Challenge: Administer a bolus intravenous injection of PAF to induce bronchoconstriction, which is measured as an increase in airway pressure.

  • Data Analysis: Calculate the percentage inhibition of the PAF-induced increase in airway pressure at different doses of this compound to determine the ED50 (the dose that produces 50% of the maximal effect).

2. Clinical Trial for Dengue Fever (NCT02569827):

Objective: To evaluate the safety and efficacy of this compound in adult participants with uncomplicated dengue fever.[3]

Methodology (as per trial design):

  • Study Design: A single-center, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[3]

  • Participants: Adult patients with uncomplicated dengue fever diagnosed within 48 hours of fever onset.[3]

  • Intervention: Participants are randomized to receive one of the following treatments for 5 days:

    • Placebo

    • This compound 50 mg twice daily

    • This compound 100 mg twice daily

  • Primary Outcome Measures: Changes in viral load and fever duration.

  • Secondary Outcome Measures: Safety and tolerability, changes in platelet count, and other clinical and laboratory parameters.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the PAF receptor with demonstrated activity in both preclinical models and clinical investigations. Its mechanism of action, centered on the inhibition of the Gq-PLC-Ca2+ signaling pathway, makes it a valuable tool for studying PAF-mediated pathophysiology and a potential therapeutic agent for a range of inflammatory and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of this compound and other PAF receptor antagonists.

References

An In-depth Technical Guide on the Pharmacokinetics and Disposition of Modipafant in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and disposition of Modipafant, a potent platelet-activating factor (PAF) antagonist with a dihydropyridine structure. The information is compiled from preclinical studies in rats and dogs and a clinical study in humans, offering valuable insights for researchers and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in rats, dogs, and humans following both intravenous and oral administration. The data reveals species-specific differences and dose-dependent nonlinearities.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous AdministrationOral Administration (1-12 mg/kg)
Bioavailability N/A27-67%[1]
Systemic Clearance Five times greater in males than females[1]-
Elimination Half-life (t½) Mean values range from 1 to 3 hours[1]Mean values range from 1 to 3 hours[1]
Primary Route of Excretion Feces (mean 92% of radioactivity)[1]Feces (mean 92% of radioactivity)[1]
Metabolism Primarily to pyridine metabolites (38-75% of total clearance)[1]Primarily to pyridine metabolites (38-75% of total clearance)[1]

Note: Specific quantitative values for AUC, Cmax, and Clearance from the primary literature were not publicly available and would be required for a complete pharmacokinetic assessment.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterIntravenous AdministrationOral Administration (1-12 mg/kg)
Bioavailability N/A27-67%[1]
Systemic Clearance Decreases 6-fold with increasing dose size[1]-
Systemic Exposure (AUC) -Increased non-linearly with dose in males[1]
Elimination Half-life (t½) Mean values range from 1 to 3 hours[1]Mean values range from 1 to 3 hours[1]
Primary Route of Excretion Feces (mean 92% of radioactivity)[1]Feces (mean 92% of radioactivity)[1]
Metabolism Primarily to pyridine metabolites (38-75% of total clearance)[1]Primarily to pyridine metabolites (38-75% of total clearance)[1]

Note: Specific quantitative values for AUC, Cmax, and Clearance from the primary literature were not publicly available and would be required for a complete pharmacokinetic assessment.

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterSingle Ascending Oral Dose (12.5 to 150 mg)
Time to Maximum Concentration (Tmax) Mean of 1 hour[1]
Maximum Concentration (Cmax) Ranged non-linearly from 90 to 2100 ng/ml[1]
Elimination Half-life (t½) Mean values range from 1 to 3 hours[1]

Note: This data is from a single ascending dose study. Further studies would be required to characterize the full pharmacokinetic profile in humans.

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the in vivo pharmacokinetic studies of this compound.

2.1. Preclinical Studies in Rats and Dogs

  • Animal Models: Studies were conducted in both rat and dog models. Specific strains were likely standard laboratory breeds (e.g., Sprague-Dawley or Wistar for rats, Beagle for dogs).

  • Drug Administration:

    • Intravenous (IV): A sterile solution of this compound or its radiolabelled analogue was administered intravenously, likely via a tail vein in rats and a cephalic or saphenous vein in dogs, to determine the absolute bioavailability and intrinsic clearance.

    • Oral (PO): this compound was administered orally, likely as a solution or suspension, via gavage to fasted animals to assess its oral bioavailability and absorption characteristics.

  • Dosing: A range of doses was used, from 1 to 12 mg/kg for oral administration, to characterize the dose-dependency of the pharmacokinetics.[1]

  • Sample Collection: Blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein, jugular vein, or via cannula). Plasma was separated by centrifugation and stored frozen until analysis. For disposition studies, urine and feces were collected over a defined period using metabolism cages.

  • Analytical Method: While the specific analytical method is not detailed in the available abstracts, a validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection would be a standard method for the quantification of this compound and its metabolites in biological matrices. The use of a radiolabelled analogue ([14C]-Modipafant) suggests that liquid scintillation counting was used to determine the total radioactivity in plasma, urine, and feces.[1]

2.2. Clinical Study in Humans

  • Study Design: A single ascending dose, likely randomized and placebo-controlled, study was conducted in healthy human volunteers.[1]

  • Drug Administration: Escalating single oral doses of this compound, ranging from 12.5 to 150 mg, were administered to different cohorts of subjects.[1]

  • Sample Collection: Blood samples were collected at various time points before and after drug administration to characterize the plasma concentration-time profile.

  • Analytical Method: A validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), would have been used to quantify the concentrations of this compound in human plasma due to its high sensitivity and selectivity.

Signaling Pathways and Experimental Workflows

3.1. Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves the oxidation of its dihydropyridine ring to a more polar pyridine metabolite. This biotransformation is a common metabolic route for dihydropyridine-based drugs and is a significant contributor to the clearance of this compound.[1]

This compound Metabolic Pathway This compound This compound (Dihydropyridine derivative) Metabolism Oxidation (Hepatic Enzymes) This compound->Metabolism Pyridine_Metabolite Pyridine Metabolite Metabolism->Pyridine_Metabolite Excretion Fecal Excretion Pyridine_Metabolite->Excretion

Caption: Metabolic conversion of this compound.

3.2. Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study, from the initial stages of animal preparation to the final data analysis.

Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (IV or Oral) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation (IV and Oral) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis Quantification of this compound (e.g., LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Bioanalysis->PK_Analysis Data_Reporting Data Reporting & Interpretation PK_Analysis->Data_Reporting

Caption: A typical in vivo pharmacokinetic study workflow.

References

Modipafant: A Technical Guide to Target Binding and Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] As the (+)-enantiomer of the racemate UK-74,505, this compound demonstrates approximately double the intrinsic potency.[3][4] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[5] Its actions are mediated through the PAFR, a G-protein coupled receptor (GPCR).[6] Consequently, antagonists of this receptor, such as this compound, have been investigated for their therapeutic potential in various inflammatory conditions.[7] This technical guide provides an in-depth overview of this compound's interaction with the PAF receptor, including quantitative binding and functional data, detailed experimental protocols, and visualization of the associated signaling pathways.

Target Binding and Receptor Interaction

This compound functions as a selective and irreversible antagonist of the PAF receptor.[8] Its binding to the receptor blocks the downstream signaling cascade typically initiated by the endogenous ligand, PAF.

Quantitative Data for this compound and its Racemate (UK-74,505)

The following tables summarize the available quantitative data for this compound and its racemate, UK-74,505, from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Antagonism of this compound and UK-74,505

CompoundAssaySpecies/Cell TypeParameterValueReference(s)
This compound (UK-80,067) Inhibition of PAF-induced platelet aggregationRabbit plateletsIC₅₀5.6 nM (2 min preincubation)[5]
IC₅₀0.34 nM (60 min preincubation)[5]
UK-74,505 (racemate) Inhibition of PAF-induced platelet aggregationRabbit washed plateletsIC₅₀26.3 ± 0.88 nM (0.25 min preincubation)[8]
IC₅₀1.12 ± 0.04 nM (60 min preincubation)[8]
Inhibition of [³H]PAF bindingRabbit washed plateletsIC₅₀14.7 ± 2.6 nM (no preincubation)[8]
Inhibition of PAF-induced Ca²⁺ mobilizationGuinea pig neutrophilsIC₅₀1 nM[9]
Inhibition of PAF-induced Ca²⁺ mobilizationGuinea pig eosinophilsIC₅₀7 nM[9]

Table 2: In Vivo Activity of UK-74,505

ActivityAnimal ModelParameterValueReference(s)
Inhibition of PAF-induced hypotensionRatED₅₀35 ± 5.8 µg/kg (i.v.)[8]
Inhibition of PAF-induced cutaneous vascular permeabilityGuinea pigED₅₀0.37 ± 0.08 mg/kg (p.o.)[8]
Inhibition of PAF-induced lethalityMouseED₅₀0.26 ± 0.03 mg/kg (p.o. at 2h)[8]
ED₅₀1.33 ± 0.19 mg/kg (p.o. at 8h)[8]

Signaling Pathways

Activation of the PAF receptor, a Gq-protein coupled receptor, initiates a well-defined signaling cascade. This compound competitively antagonizes PAF binding to this receptor, thereby inhibiting these downstream events.[6]

PAF Receptor Signaling Pathway

The binding of PAF to its receptor triggers the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a hallmark of PAF receptor activation and a key indicator in functional assays.[6]

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF (Agonist) PAFR PAF Receptor (PAFR) Gq-coupled GPCR PAF->PAFR Binds & Activates This compound This compound (Antagonist) This compound->PAFR Binds & Blocks Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Leads to

Figure 1: Simplified PAF Receptor Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional activity of PAF receptor antagonists like this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow prep Prepare cell membranes expressing PAFR incubate Incubate membranes with [³H]-PAF (radioligand) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify bound radioactivity using scintillation counting wash->count analyze Analyze data to determine IC₅₀ and calculate Ki count->analyze

Figure 2: Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the PAF receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[10]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF), and varying concentrations of this compound.[10]

    • For total binding, omit the competitor (this compound).

    • For non-specific binding, include a high concentration of a known non-radiolabeled PAF receptor antagonist.

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to reach equilibrium.[10]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Workflow:

Platelet_Aggregation_Workflow prp Prepare Platelet-Rich Plasma (PRP) from whole blood preincubate Pre-incubate PRP with varying concentrations of this compound or vehicle control prp->preincubate induce Induce aggregation by adding a sub-maximal concentration of PAF preincubate->induce measure Measure changes in light transmittance over time using an aggregometer induce->measure analyze Analyze aggregation curves to determine the % inhibition and IC₅₀ measure->analyze

Figure 3: Platelet Aggregation Assay Workflow

Detailed Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.

    • Carefully collect the PRP and allow it to rest at room temperature.

  • Assay Procedure:

    • Calibrate a light transmission aggregometer using platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation.

    • Place a sample of PRP in the aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.

    • Add varying concentrations of this compound or a vehicle control to the PRP and pre-incubate for a specified time (e.g., 2 to 60 minutes).[5]

    • Initiate platelet aggregation by adding a pre-determined sub-maximal concentration of PAF.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the PAF-induced increase in intracellular calcium concentration.

Workflow:

Calcium_Mobilization_Workflow cells Seed cells expressing PAFR in a microplate load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cells->load preincubate Pre-incubate cells with varying concentrations of this compound load->preincubate stimulate Stimulate cells with PAF preincubate->stimulate measure Measure the change in fluorescence intensity over time stimulate->measure analyze Analyze the fluorescence response to determine IC₅₀ measure->analyze

Figure 4: Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Preparation and Dye Loading:

    • Culture cells expressing the PAF receptor (e.g., human platelets, neutrophils, or a recombinant cell line) in a suitable medium.[6]

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) in a buffer containing probenecid to prevent dye extrusion.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Resuspend the dye-loaded cells in a suitable assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

    • Measure the baseline fluorescence.

    • Add a pre-determined concentration of PAF to stimulate the cells.

    • Continuously measure the fluorescence intensity to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Calculate the percentage of inhibition of the PAF-induced calcium response relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound is a potent and selective antagonist of the PAF receptor, exhibiting time-dependent and irreversible inhibition of PAF-induced cellular responses. The quantitative data from radioligand binding and functional assays, such as platelet aggregation and calcium mobilization, confirm its high affinity and functional antagonism at the PAF receptor. The provided experimental protocols offer a framework for the in-depth characterization of this compound and other PAF receptor antagonists. The visualization of the PAF signaling pathway and experimental workflows further clarifies the mechanism of action and the methods used to study this important class of compounds. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on the modulation of the PAF system for therapeutic purposes.

References

In Vitro Profile of Modipafant: A Technical Guide to its Effects on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Modipafant on platelet aggregation. This compound, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, has been a subject of interest for its potential therapeutic applications in inflammatory and thrombotic conditions. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.

Quantitative Data Summary

This compound, and its racemate UK-74,505, have been evaluated in various in vitro systems to determine their inhibitory potency on PAF-induced platelet aggregation. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibitory Potency of this compound and its Racemate (UK-74,505) on PAF-Induced Platelet Aggregation

CompoundPreparationAgonistIC50 (nM)Species
UK-74,505 (racemate)Washed PlateletsPAF17Rabbit
This compound (UK-80,067)Not specifiedPAFPotent and specific PAF antagonistNot specified

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The evaluation of this compound's effect on platelet aggregation in vitro predominantly relies on the Light Transmission Aggregometry (LTA) method. This technique measures the change in light transmission through a platelet suspension as aggregation occurs.

Preparation of Platelet-Rich Plasma (PRP)

A standardized protocol for the preparation of PRP is crucial for obtaining reliable and reproducible results in platelet aggregation studies.

  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications for a minimum of two weeks. Blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant (in a 9:1 blood to anticoagulant ratio).

  • Centrifugation for PRP: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature with the centrifuge brake off. This separates the blood into layers, with the upper, straw-colored layer being the Platelet-Rich Plasma (PRP).

  • PRP Aspiration: The PRP is carefully aspirated and transferred to a new polypropylene tube.

  • Resting Period: The PRP is allowed to rest at room temperature for at least 30 minutes before use to allow the platelets to return to a non-activated state.

Light Transmission Aggregometry (LTA) Assay

The following protocol outlines the steps for performing an LTA assay to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.

  • Instrument Setup: The aggregometer is turned on and allowed to warm up to 37°C.

  • Calibration:

    • Platelet-Poor Plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes), is used to set the 100% aggregation baseline (maximum light transmission).

    • PRP is used to set the 0% aggregation baseline (minimum light transmission).

  • Assay Procedure:

    • A standardized volume of PRP (e.g., 450 µL) is pipetted into a cuvette containing a magnetic stir bar.

    • The cuvette is placed in the heating block of the aggregometer at 37°C and stirred at a constant speed (e.g., 900-1200 rpm).

    • A specific volume of this compound (or its vehicle as a control) at a predetermined concentration is added to the PRP and incubated for a defined period (e.g., 1-5 minutes) to allow for receptor binding.

    • Platelet aggregation is initiated by adding a known concentration of a platelet agonist, in this case, Platelet-Activating Factor (PAF).

    • The change in light transmission is recorded over time (typically for 5-10 minutes) until a stable platelet aggregation response is observed.

  • Data Analysis: The maximum percentage of platelet aggregation is determined for each concentration of this compound and compared to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

PAF_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binding & Activation PLC Phospholipase C (PLC) PAFR->PLC Activates This compound This compound This compound->PAFR Inhibition PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from intracellular stores PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca->Aggregation Leads to PKC->Aggregation Contributes to

Caption: PAF signaling pathway in platelets and the inhibitory action of this compound.

LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP PPP Platelet-Poor Plasma (PPP) Centrifuge1->PPP Aggregometer Aggregometer Setup (37°C) PRP->Aggregometer Calibrate Calibrate (0% with PRP, 100% with PPP) PPP->Calibrate Aggregometer->Calibrate Incubate Incubate PRP with This compound/Vehicle Calibrate->Incubate Add_Agonist Add PAF to induce aggregation Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Max_Aggregation Determine Max % Aggregation Record->Max_Aggregation Inhibition Calculate % Inhibition Max_Aggregation->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Conclusion

The available in vitro data robustly demonstrate that this compound is a potent antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation. The standardized experimental protocol for Light Transmission Aggregometry provides a reliable method for quantifying the inhibitory effects of this compound and similar compounds. The visualization of the PAF signaling pathway highlights the specific mechanism of action of this compound, which involves blocking the initial step of PAF binding to its receptor, thereby preventing the downstream signaling cascade that leads to platelet activation and aggregation. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a consolidated overview of the in vitro characteristics of this compound's antiplatelet activity. Further research could focus on more detailed dose-response studies using human platelets and exploring the effects of this compound on platelet aggregation induced by other agonists to further define its specificity and therapeutic potential.

Modipafant: A Technical Guide to its Inhibition of PAF-Induced Microvascular Leakage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Modipafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, and its role in the inhibition of PAF-induced microvascular leakage. This document consolidates available preclinical data, details the experimental methodologies for assessing its efficacy, and elucidates the underlying signaling pathways. Particular emphasis is placed on the quantitative aspects of this compound's inhibitory action, presented in a clear, tabular format for comparative analysis. Furthermore, this guide offers a detailed overview of the chemical synthesis of this compound's racemate, UK-74,505, and visual representations of key biological and experimental processes through DOT language diagrams.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic responses. One of its hallmark effects is the induction of microvascular leakage, a critical event in the pathophysiology of conditions such as sepsis, acute respiratory distress syndrome (ARDS), and certain allergic reactions. This increase in vascular permeability leads to edema and tissue damage.

This compound (UK-80,067) is the (+)-enantiomer of the potent and specific PAF antagonist, UK-74,505. As a dihydropyridine derivative, this compound acts by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor, thereby blocking the downstream signaling cascade initiated by PAF. This guide explores the mechanism of action of this compound and its therapeutic potential in mitigating PAF-induced microvascular hyperpermeability.

Mechanism of Action: PAF-Induced Microvascular Leakage and its Inhibition by this compound

PAF elicits its effects on the microvasculature by binding to its receptor on endothelial cells. This interaction triggers a cascade of intracellular events culminating in the destabilization of endothelial cell junctions and subsequent leakage of plasma and other intravascular components into the surrounding tissue.

Signaling Pathway of PAF-Induced Microvascular Leakage

The binding of PAF to its G-protein coupled receptor (PAFR) on the endothelial cell surface initiates a signaling cascade that leads to increased microvascular permeability.[1][2] This process involves the activation of Gq and Gi proteins.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][4] This calcium influx, along with DAG, activates protein kinase C (PKC).

Simultaneously, the increase in intracellular calcium can activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[3][5][6] Both PKC activation and NO production are thought to contribute to the destabilization of endothelial cell junctions, including the phosphorylation of junctional proteins and reorganization of the actin cytoskeleton, ultimately resulting in the formation of intercellular gaps and increased vascular permeability.[4]

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates Ca2 Ca²⁺ Increase IP3->Ca2 Induces eNOS eNOS Ca2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Leakage Microvascular Leakage NO->Leakage PKC->Leakage This compound This compound This compound->PAFR

PAF Signaling Pathway Leading to Microvascular Leakage.

Quantitative Data on the Inhibition of PAF-Induced Microvascular Leakage

The inhibitory potency of this compound and its racemate, UK-74,505, has been evaluated in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vivo Efficacy of UK-74,505 (Racemate of this compound) Against PAF-Induced Effects

Animal ModelParameter MeasuredAgonistRoute of Administration (UK-74,505)ED₅₀Reference
Guinea PigCutaneous Vascular PermeabilityPAFOral0.37 ± 0.08 mg/kg[3]
RatHypotensionPAFIntravenous35 ± 5.8 µg/kg[3]
MouseLethalityPAFOral (2h post-dose)0.26 ± 0.03 mg/kg[3]
MouseLethalityPAFOral (8h post-dose)1.33 ± 0.19 mg/kg[3]

Table 2: In Vitro Activity of UK-74,505

AssaySpeciesIC₅₀Preincubation TimeReference
PAF-induced Platelet AggregationRabbit26.3 ± 0.88 nM0.25 min[3]
PAF-induced Platelet AggregationRabbit1.12 ± 0.04 nM60 min[3]
[³H]PAF BindingRabbit14.7 ± 2.6 nM0 min[3]

Experimental Protocols

The assessment of this compound's efficacy in inhibiting PAF-induced microvascular leakage relies on well-established in vivo experimental protocols.

In Vivo Model: PAF-Induced Cutaneous Microvascular Leakage in Guinea Pigs

This protocol is adapted from established methods for assessing vascular permeability.[3]

Objective: To quantify the inhibitory effect of this compound on PAF-induced microvascular leakage in the skin of guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Platelet-Activating Factor (PAF)

  • This compound

  • Evans blue dye

  • Saline solution

  • Anesthetic (e.g., pentobarbital sodium)

  • Spectrophotometer

Procedure:

  • Animal Preparation: Guinea pigs are fasted overnight with free access to water.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) suspended in a suitable vehicle. A control group receives the vehicle only.

  • Anesthesia and Dye Injection: Two hours after drug administration, animals are anesthetized. Evans blue dye (20 mg/kg) is injected intravenously via a cannulated jugular vein.

  • Induction of Leakage: Immediately after the dye injection, intradermal injections of PAF (e.g., 10 ng in 50 µL saline) are made at designated sites on the shaved dorsal skin. A control site receives an injection of saline.

  • Euthanasia and Sample Collection: After a set time (e.g., 30 minutes), the animals are euthanized, and the skin sites are excised.

  • Quantification of Leakage: The extravasated Evans blue dye is extracted from the skin samples using a suitable solvent (e.g., formamide). The concentration of the dye is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The amount of extravasated dye is calculated and expressed as µg of dye per skin site. The inhibitory effect of this compound is determined by comparing the dye extravasation in the drug-treated groups to the vehicle-treated control group. The ED₅₀ value is calculated using appropriate statistical software.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Guinea Pig) Drug_Admin Oral Administration (this compound or Vehicle) Animal_Prep->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Dye_Injection IV Injection (Evans Blue Dye) Anesthesia->Dye_Injection PAF_Injection Intradermal Injection (PAF) Dye_Injection->PAF_Injection Euthanasia Euthanasia & Sample Collection PAF_Injection->Euthanasia Extraction Dye Extraction from Skin Euthanasia->Extraction Spectro Spectrophotometry Extraction->Spectro Data_Analysis Data Analysis (ED₅₀) Spectro->Data_Analysis

Experimental Workflow for In Vivo Assessment.

Chemical Synthesis

This compound is the (+)-enantiomer of UK-74,505. The synthesis of UK-74,505, a 1,4-dihydropyridine derivative, is achieved through the Hantzsch dihydropyridine synthesis.[6] This multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor.

A plausible synthetic route for UK-74,505 would involve the reaction of ethyl 4'- (2-methylimidazo[4,5-c]pyrid-1-yl)benzoylacetate, 2-chlorobenzaldehyde, and 3-amino-N-(2-pyridyl)crotonamide.

Hantzsch_Synthesis cluster_reactants Reactants Ketoester Ethyl 4'-(2-methylimidazo [4,5-c]pyrid-1-yl)benzoylacetate Reaction Hantzsch Condensation Ketoester->Reaction Aldehyde 2-Chlorobenzaldehyde Aldehyde->Reaction Amine 3-Amino-N-(2-pyridyl)crotonamide Amine->Reaction Product UK-74,505 (this compound Racemate) Reaction->Product

Hantzsch Synthesis of UK-74,505.

Conclusion

This compound, a potent and selective PAF receptor antagonist, demonstrates significant potential in the inhibition of PAF-induced microvascular leakage. The preclinical data for its racemate, UK-74,505, provides strong evidence of its efficacy in relevant in vivo models. The mechanism of action, involving the direct blockade of the PAF receptor, prevents the downstream signaling events that lead to endothelial barrier dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other PAF antagonists as therapeutic agents for inflammatory conditions characterized by excessive microvascular permeability. Further research focusing on the specific enantiomer, this compound, is warranted to fully elucidate its clinical potential.

References

Investigating the Antiviral Potential of Modipafant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Modipafant, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, has been a subject of investigation beyond its initial anti-inflammatory applications. This technical guide provides an in-depth review of the existing evidence and scientific rationale for the antiviral potential of this compound. By targeting a host-cell receptor involved in inflammatory processes, this compound represents a host-directed therapeutic strategy that could circumvent the development of viral resistance. This document consolidates preclinical data, clinical trial designs, relevant signaling pathways, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field of antiviral drug development.

Core Mechanism of Action: PAF Receptor Antagonism

This compound functions as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). PAF is a powerful phospholipid mediator that plays a crucial role in orchestrating a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] It is produced by various cells involved in host defense, such as platelets, endothelial cells, neutrophils, and macrophages, in response to inflammatory stimuli.[1]

PAF exerts its effects by binding to its specific G-protein coupled receptor (GPCR), the PAFR.[2][3] This binding event triggers a cascade of intracellular signaling pathways, leading to the activation of downstream effectors that mediate inflammatory responses.[2][3] By blocking this interaction, this compound can theoretically mitigate the downstream inflammatory effects that are often co-opted by viruses during pathogenesis.

Rationale for Antiviral Investigation

Many viral infections are characterized by an overactive inflammatory response, often termed a "cytokine storm," which contributes significantly to disease severity and tissue damage. PAF is a key mediator in these inflammatory cascades.[1][2] Therefore, the rationale for investigating a PAF receptor antagonist like this compound as an antiviral agent is based on two primary hypotheses:

  • Inhibition of Pro-inflammatory Pathways: By blocking PAF-mediated signaling, this compound could dampen the excessive inflammation associated with viral infections, thereby reducing immunopathology.

  • Interference with Viral Lifecycle: Some viruses may exploit host cell signaling pathways initiated by PAF for their own replication, entry, or egress. Antagonizing the PAFR could directly interfere with these essential viral processes.

Evidence of Antiviral Potential

While research into this compound's antiviral properties is not extensive, evidence from its drug class and a specific clinical trial for Dengue fever provide a foundation for its potential.

Dengue Virus

Dengue fever is a mosquito-borne viral illness where vascular leakage and severe inflammation are hallmarks of severe disease. Laboratory experiments have indicated that this compound can inhibit the dengue virus and improve survival in mouse models.[4] This preclinical promise led to the initiation of a clinical trial to evaluate its efficacy in humans.

A Phase I/II clinical trial (NCT02569827) was designed to assess the safety and effectiveness of this compound in adult patients with uncomplicated dengue fever.[4][5] The trial was a single-centre, double-blind, placebo-controlled study.[4] However, this trial was ultimately withdrawn before completion.[5]

Human Immunodeficiency Virus (HIV)

Excessive levels of PAF are implicated in the neuronal cell injury and inflammation associated with HIV-1-associated dementia. Studies on other PAF receptor antagonists have shown potential anti-HIV activity. For instance, the piperazine derivative PMS 601 demonstrated dual activity, inhibiting both PAF and HIV-1 replication in monocyte-derived macrophages (MDM) with an IC₅₀ of 11 µM for anti-HIV activity. Interestingly, the study noted that there was no direct correlation between the anti-PAF and anti-HIV activities, suggesting a potentially distinct mechanism of viral inhibition. This finding supports the exploration of other PAF antagonists, like this compound, for similar properties.

Data Presentation: Clinical Trial Protocol for Dengue

The following table summarizes the treatment cohorts from the planned, but withdrawn, Phase I/II clinical trial (NCT02569827) for this compound in treating Dengue fever.[4]

CohortTreatment ArmDosageFrequencyDurationTotal Drug Administered
1PlaceboN/AEvery 6 Hours5 DaysN/A
2This compound50 mgEvery 12 Hours5 Days500 mg
3This compound100 mgEvery 12 Hours5 Days1000 mg
4Celgosivir150 mgEvery 6 Hours5 Days3000 mg

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for PAF-Mediated Inflammation

The following diagram illustrates the canonical PAF receptor signaling pathway and the proposed point of intervention for this compound. Binding of PAF to its G-protein coupled receptor (PAFR) activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in calcium mobilization and Protein Kinase C (PKC) activation, culminating in the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes. This compound acts by blocking the initial PAF-PAFR binding event.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Binds This compound This compound This compound->PAFR Blocks G_Protein Gq Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Transcription_Factors Activation of NF-κB, AP-1 PKC->Transcription_Factors Phosphorylates & Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Fig 1. PAF Receptor Signaling and this compound's Point of Inhibition.
Experimental Workflow: In Vitro Antiviral Assay

The following diagram outlines a standard workflow to evaluate the antiviral efficacy of a compound like this compound in a cell culture model. This protocol involves infecting a susceptible cell line, treating with the compound, and measuring the impact on viral replication and cell health.

Antiviral_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Endpoint Determination A1 1. Culture susceptible host cells (e.g., Huh7, Vero) B1 4. Seed cells in multi-well plates A1->B1 A2 2. Prepare serial dilutions of this compound B2 5. Treat cells with This compound dilutions A2->B2 A3 3. Propagate and titer virus stock (e.g., DENV) B3 6. Infect cells with virus at a defined MOI A3->B3 B1->B2 B2->B3 B4 7. Incubate for 24-72 hours B3->B4 C1 8a. Harvest supernatant for viral yield quantification (Plaque Assay / RT-qPCR) B4->C1 C2 8b. Fix and stain cells for viral antigen expression (Immunofluorescence / Flow Cytometry) B4->C2 C3 8c. Assess cell viability to determine cytotoxicity (MTT / LDH Assay) B4->C3 D1 9. Calculate EC₅₀ (Effective Concentration) C1->D1 C2->D1 D2 10. Calculate CC₅₀ (Cytotoxic Concentration) C3->D2 D3 11. Determine Selectivity Index (SI = CC₅₀ / EC₅₀) D1->D3 D2->D3

Fig 2. General Workflow for In Vitro Antiviral Compound Screening.

Experimental Protocols

Clinical Trial Protocol (Derived from NCT02569827)
  • Study Design: A single-center, randomized, double-blind, double-dummy, placebo-controlled, parallel-group, dose-ranging study.[4]

  • Participant Population: 72 otherwise healthy adults (aged 21-65) with uncomplicated dengue fever, with fever onset within 48 hours.[4]

  • Inclusion Criteria: Acute febrile illness with at least two other dengue manifestations (e.g., headache, myalgia, rash).[4]

  • Exclusion Criteria: Signs of severe dengue (e.g., severe abdominal pain, persistent vomiting, mucosal bleeding), use of anticoagulant drugs, or other significant medical conditions.[4]

  • Intervention:

    • Participants were to be randomized into one of four cohorts as detailed in the table in Section 4.

    • Treatment duration was 5 days.

  • Primary Outcome Measures:

    • Area under the curve (AUC) for viremia from Day 1 to Day 5.

    • AUC for NS1 antigenemia from Day 1 to Day 5.

  • Secondary Outcome Measures:

    • Time to defervescence.

    • Incidence of adverse events.

    • Changes in hematological parameters (platelet count, hematocrit).

In Vitro Antiviral Efficacy Assay Protocol (Hypothetical)

This protocol is a generalized procedure for assessing the antiviral activity of this compound against a virus like Dengue (DENV) in vitro.

  • Materials:

    • Cell Line: Huh7 (human hepatoma) or Vero E6 cells.

    • Virus: DENV serotype 2 (DENV-2).

    • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

    • Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), crystal violet, formaldehyde, methanol, agarose.

    • Assay: 96-well and 6-well tissue culture plates.

  • Methodology:

    • Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in DMEM with 2% FBS, ranging from 100 µM to 0.1 µM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

    • Viral Infection: Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.1.

    • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

    • Viral Yield Reduction (Plaque Assay):

      • Collect the supernatant from each well at the end of the incubation period.

      • Perform serial 10-fold dilutions of the supernatant.

      • Infect confluent monolayers of Vero E6 cells in 6-well plates with the dilutions for 1 hour.

      • Overlay the cells with a mixture of 2X DMEM and 1.6% low-melting-point agarose.

      • Incubate for 5-7 days until plaques are visible.

      • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count plaques.

      • Calculate the viral titer (Plaque Forming Units/mL) for each compound concentration.

    • Cytotoxicity Assay (MTT Assay):

      • Run a parallel 96-well plate with the same cell seeding and compound dilutions but without viral infection.

      • After 72 hours, add MTT reagent to each well and incubate for 4 hours.

      • Add DMSO to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a plate reader.

      • Calculate the percentage of cell viability relative to the untreated control.

    • Data Analysis:

      • Plot the percentage of viral inhibition against the log of this compound concentration and use non-linear regression to determine the EC₅₀ value.

      • Plot the percentage of cell viability against the log of this compound concentration to determine the CC₅₀ value.

      • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising safety and efficacy profile.

Conclusion and Future Directions

This compound, as a PAF receptor antagonist, holds a scientifically plausible basis for investigation as a potential antiviral agent, primarily through the modulation of host inflammatory responses. Preclinical data in dengue models and related evidence from other PAF antagonists in the context of HIV provide a rationale for further exploration.[4][6] However, the available clinical data is limited, underscored by the withdrawal of its key clinical trial in Dengue fever.[5]

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating this compound against a wider range of viruses, particularly those where inflammation is a key driver of pathology, such as influenza and coronaviruses.

  • Mechanism of Action Studies: Elucidating whether this compound's potential antiviral effects are solely due to its anti-inflammatory properties or if it directly interferes with the viral replication cycle.

  • In Vivo Studies: Conducting further animal model studies to establish efficacy and optimal dosing before considering new clinical trials.

References

Methodological & Application

Application Notes and Protocols for Modipafant in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (also known as UK-74,505) is a potent and highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. This compound, by blocking the PAF receptor, offers a valuable tool for investigating the roles of PAF in cellular signaling and as a potential therapeutic agent for inflammatory and viral diseases, such as dengue fever.[2][3]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including the assessment of its inhibitory activity on platelet aggregation, calcium mobilization, cytokine release, and its potential antiviral effects.

Mechanism of Action

This compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by PAF binding to its receptor involves the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This increase in cytosolic calcium is a key event in many of PAF's downstream effects. By binding to and blocking the PAFR, this compound prevents these signaling events from occurring.

Data Presentation

The following table summarizes the in vitro activity of this compound and provides a comparison with other PAF receptor antagonists.

CompoundAssayCell/Tissue TypeIC50Reference
This compound (UK-74,505) PAF-induced Platelet AggregationRabbit Washed Platelets4.3 nM[1]
WEB2086 PAF-induced Platelet AggregationRabbit Washed Platelets~142 nM*[1]
Apafant PAF-induced Platelet AggregationHuman Platelets170 nM
Apafant PAF-induced Neutrophil AggregationHuman Neutrophils360 nM
SRI 63-675 PAF-induced Platelet AggregationHuman Platelet-Rich Plasma3.43 µM

*Calculated based on the reported relative potency to UK-74,505.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in a serum-free cell culture medium or an appropriate assay buffer to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO ≤ 0.1%) across all experimental and control wells to prevent solvent-induced cellular effects.

Platelet Aggregation Assay

This protocol is designed to determine the IC50 value of this compound for the inhibition of PAF-induced platelet aggregation.[4]

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet-poor plasma (PPP) as a blank

  • Platelet-Activating Factor (PAF)

  • This compound

  • Platelet aggregometer

Procedure:

  • Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation. To obtain washed platelets, perform additional centrifugation and washing steps.

  • Baseline Measurement: Place an aliquot of PRP in the aggregometer cuvette and establish a stable baseline.

  • Pre-incubation with this compound: Add various concentrations of this compound (e.g., ranging from 0.1 nM to 1 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C.

  • Induction of Aggregation: Add a submaximal concentration of PAF to induce platelet aggregation and record the change in light transmission for several minutes.

  • Data Analysis: Determine the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]

Calcium Mobilization Assay

This assay measures the ability of this compound to block the PAF-induced increase in intracellular calcium.[5][6][7][8]

Materials:

  • Adherent cells expressing the PAF receptor (e.g., HEK293-PAFR)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • PAF

  • This compound

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Pre-incubation with this compound: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a solution of PAF (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence from baseline to the peak response for each well. Normalize the data as a percentage of the control response (PAF alone) and plot against the this compound concentration to determine the IC50 value.

Cytokine Release Assay

This protocol assesses the effect of this compound on the release of pro-inflammatory cytokines induced by PAF.[9][10]

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or a relevant cell line)

  • Cell culture medium

  • PAF

  • This compound

  • LPS (optional, as a positive control for cytokine release)

  • ELISA or multiplex immunoassay kit for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)

Procedure:

  • Cell Seeding: Plate the cells in a 24- or 48-well plate and allow them to adhere or stabilize overnight.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add PAF to the wells to stimulate cytokine release. Include an unstimulated control and a positive control (e.g., LPS).

  • Incubation: Incubate the plate for a suitable time period (e.g., 6-24 hours) to allow for cytokine accumulation in the supernatant.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatant using an appropriate immunoassay according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines in the this compound-treated groups to the PAF-stimulated control group to determine the inhibitory effect of this compound.

Anti-Dengue Virus Assay in Cell Culture

This protocol is adapted for testing the potential of this compound to inhibit Dengue virus (DENV) replication in a relevant cell line, such as Huh7 cells.[11][12]

Materials:

  • Huh7 cells (human hepatoma cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dengue virus stock

  • This compound

  • Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or ELISA for viral antigens like NS1)

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate and allow them to form a confluent monolayer.

  • Drug Treatment and Infection:

    • Pre-treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound or a vehicle control. Incubate for 1-2 hours.

    • Infection: Infect the cells with DENV at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 48-72 hours to allow for viral replication.

  • Quantification of Viral Replication:

    • RT-qPCR: Harvest the cells and extract total RNA. Perform reverse transcription quantitative PCR to measure the levels of DENV RNA.

    • Plaque Assay: Collect the cell culture supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero cells) to determine the titer of infectious virus particles.

    • ELISA: Collect the supernatant and measure the amount of secreted DENV NS1 antigen.

  • Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to ensure that the observed antiviral effect is not due to cytotoxicity.

  • Data Analysis: Determine the percentage of inhibition of viral replication for each concentration of this compound. Calculate the EC50 (50% effective concentration) and the CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space PAFR PAF Receptor (PAFR) Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Aggregation) Ca_release->Downstream PKC->Downstream PAF PAF PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Blocks

Caption: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Culture (e.g., Platelets, HEK293-PAFR, Huh7) Assay_Setup Assay Setup (Pre-incubation with this compound) Cell_Culture->Assay_Setup Modipafant_Prep This compound Preparation (Stock & Serial Dilutions) Modipafant_Prep->Assay_Setup Stimulation Stimulation (PAF or Dengue Virus) Assay_Setup->Stimulation Incubation Incubation Stimulation->Incubation Data_Acquisition Data Acquisition (e.g., Aggregometry, Fluorescence, ELISA, RT-qPCR) Incubation->Data_Acquisition Dose_Response Generate Dose-Response Curves Data_Acquisition->Dose_Response IC50_EC50 Calculate IC₅₀ / EC₅₀ Values Dose_Response->IC50_EC50

Caption: General experimental workflow for evaluating this compound in cell-based assays.

References

Modipafant: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant, also known as UK-80,067, is the active (+)-enantiomer of the racemate UK-74,505. It is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a variety of inflammatory and allergic responses, making its receptor a significant target for therapeutic intervention. These application notes provide an overview of this compound's use in animal models, including dosage, administration, and detailed experimental protocols.

Mechanism of Action

This compound is a dihydropyridine derivative that functions as a competitive and irreversible antagonist of the PAF receptor (PAFR), a G-protein coupled receptor. By binding to PAFR, this compound blocks the downstream signaling cascades initiated by PAF. This inhibition mitigates the physiological effects of PAF, which include platelet aggregation, inflammation, increased vascular permeability, and bronchoconstriction.

Platelet-Activating Factor Receptor (PAFR) Signaling Pathway

The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) primarily activates Gq and Gi proteins. This initiates a cascade of intracellular events, including the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in various cellular responses. This compound acts by blocking the initial binding of PAF to its receptor, thereby inhibiting this entire signaling pathway.

PAFR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAFR PAF->PAFR Binds This compound This compound This compound->PAFR Blocks Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Response Cellular Responses (Inflammation, Aggregation, etc.) Ca2->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response

PAFR Signaling Pathway and this compound's Point of Intervention.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound and its racemate (UK-74,505) in various animal models.

Table 1: Pharmacokinetics of this compound in Animal Models

SpeciesRoute of AdministrationDose Range (mg/kg)BioavailabilityKey Findings
RatIntravenous1-12-Systemic clearance is five times greater in males than females.[1]
RatOral1-1227-67%Incompletely bioavailable.[1]
DogIntravenous1-12-Systemic clearance decreases with increasing dose, indicating metabolic saturation.[1]
DogOral1-1227-67%Incompletely bioavailable; non-linear increase in systemic exposure with dose in males.[1]

Table 2: Efficacy of UK-74,505 (this compound Racemate) in Animal Models

Animal ModelSpeciesEndpointRoute of AdministrationEffective Dose (ED50)
PAF-Induced HypotensionRatInhibition of hypotensionIntravenous35 µg/kg
Cutaneous Vascular PermeabilityGuinea PigInhibition of permeabilityOral0.37 mg/kg
PAF-Induced LethalityMousePrevention of lethalityOral0.26 mg/kg (at 2h), 1.33 mg/kg (at 8h)
Ischemia/Reperfusion InjuryRatReduction of neutrophil accumulation and vascular permeabilityIntravenous1.0 mg/kg (optimal dose)

Experimental Protocols

The following are detailed protocols for key experiments involving this compound (as UK-74,505) in animal models.

General Experimental Workflow

A typical in vivo study investigating the efficacy of this compound follows a standardized workflow. This ensures reproducibility and accurate assessment of the compound's effects.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (Standard housing conditions) Grouping 2. Randomization into Groups (e.g., Vehicle, this compound doses, Positive Control) Acclimatization->Grouping PreTreatment 3. Drug Administration (this compound or Vehicle via specified route) Grouping->PreTreatment Induction 4. Induction of Disease Model (e.g., PAF injection, Ischemia/Reperfusion) PreTreatment->Induction Measurement 5. Endpoint Measurement (e.g., Blood pressure, Paw edema, MPO assay) Induction->Measurement Analysis 6. Data Collection & Analysis (Statistical comparison between groups) Measurement->Analysis

Standard workflow for in vivo efficacy studies of this compound.
Protocol 1: Inhibition of PAF-Induced Cutaneous Vascular Permeability in Guinea Pigs

Objective: To assess the oral efficacy of this compound in inhibiting PAF-induced increases in vascular permeability in the skin of guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • This compound (UK-74,505)

  • Platelet-Activating Factor (PAF)

  • Evans Blue dye

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Saline (0.9% NaCl)

  • Anesthetic agent

Procedure:

  • Animal Preparation: Acclimatize animals for at least 5 days with free access to food and water. Fast animals overnight before the experiment but allow access to water.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., a range around the ED50 of 0.37 mg/kg).

  • Anesthesia and Dye Injection: Two hours after drug administration, anesthetize the guinea pigs. Inject Evans Blue dye (20 mg/kg) intravenously (i.v.) via a suitable vein (e.g., jugular or saphenous).

  • Intradermal Challenge: Immediately after the dye injection, administer intradermal (i.d.) injections of PAF (e.g., 100 ng in 0.1 mL saline) into shaved areas on the back of the animals. Also, inject saline as a negative control at a separate site.

  • Assessment of Permeability: After 30 minutes, euthanize the animals and dissect the skin at the injection sites.

  • Quantification: Extract the Evans Blue dye from the skin lesions (e.g., using formamide) and quantify the amount of extravasated dye spectrophotometrically at ~620 nm.

  • Data Analysis: Calculate the percentage inhibition of dye extravasation in the this compound-treated groups compared to the vehicle-treated group.

Protocol 2: Ischemia/Reperfusion Injury in the Rat Superior Mesenteric Artery

Objective: To evaluate the protective effect of this compound against tissue damage caused by intestinal ischemia and reperfusion.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound (UK-74,505)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Heparinized saline

  • Surgical instruments

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Preparation and Anesthesia: Acclimatize and fast rats overnight with free access to water. Anesthetize the animals and maintain body temperature at 37°C.

  • Surgical Procedure: Perform a midline laparotomy to expose the superior mesenteric artery (SMA).

  • Induction of Ischemia: Occlude the SMA with a small arterial clamp for a period of 30 to 120 minutes to induce ischemia.

  • Drug Administration: Five minutes before the end of the ischemic period, administer this compound (in a dose range of 0.01 to 1.0 mg/kg) or vehicle intravenously (i.v.) via the femoral vein.

  • Reperfusion: Remove the arterial clamp to allow reperfusion for a period of 30 to 120 minutes.

  • Tissue Harvesting: At the end of the reperfusion period, euthanize the animals and collect tissue samples from the intestine, mesentery, and lungs.

  • Assessment of Injury:

    • Neutrophil Accumulation: Homogenize tissue samples and measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

    • Vascular Permeability: Can be assessed by measuring the extravasation of Evans Blue dye, administered before reperfusion.

  • Data Analysis: Compare MPO levels and dye extravasation in the this compound-treated groups to the vehicle-treated group to determine the percentage reduction in injury.

Protocol 3: PAF-Induced Hypotension in Rats

Objective: To determine the efficacy of this compound in preventing the hypotensive effects of intravenously administered PAF.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound (UK-74,505)

  • Platelet-Activating Factor (PAF)

  • Anesthetic agent

  • Catheters for arterial and venous cannulation

  • Blood pressure transducer and recording system

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug and PAF administration.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes after surgery until a steady blood pressure reading is obtained.

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.) at the desired doses (e.g., a range around the ED50 of 35 µg/kg).

  • PAF Challenge: Five to fifteen minutes after drug administration, administer a bolus i.v. injection of PAF (e.g., 1 µg/kg) to induce hypotension.

  • Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP) before and after the PAF challenge.

  • Data Analysis: Calculate the maximum fall in MAP induced by PAF in the vehicle-treated group. Determine the percentage inhibition of this hypotensive response in the this compound-treated groups.

Conclusion

This compound is a valuable tool for investigating the role of Platelet-Activating Factor in various pathological processes. The protocols outlined above provide a framework for conducting preclinical studies to evaluate its efficacy in animal models of inflammation, ischemia-reperfusion injury, and hemodynamic changes. Appropriate dose selection and route of administration are critical for obtaining meaningful and reproducible results. Researchers should refer to the specific literature for further refinement of these methodologies based on their experimental objectives.

References

Application Notes and Protocols for the Synthesis and Formulation of Modipafant for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant, also known as UK-80,067, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. It is the (+)-enantiomer of the racemic compound UK-74,505.[1][2] PAF is a key phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By blocking the PAF receptor, this compound can inhibit the downstream signaling cascades initiated by PAF, making it a valuable tool for investigating the role of PAF in various disease models. These application notes provide detailed protocols for the synthesis and formulation of this compound for research purposes, as well as methodologies for its in vitro and in vivo evaluation.

Data Presentation

The following table summarizes the reported in vitro and in vivo potency of this compound's racemate, UK-74,505.

AssaySpeciesMeasurementValueReference
PAF-induced Platelet AggregationRabbit (in vitro)IC504.3 nM[2]
PAF-induced LethalityMouse (in vivo)ED500.26 mg/kg (p.o.)[2]
[3H]nitrendipine Binding(in vitro)IC506600 nM[2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. ED50: The median effective dose, representing the dose of a drug that produces a therapeutic effect in 50% of the population.

Synthesis of this compound (Racemate UK-74,505)

This compound and its racemate are synthesized via the Hantzsch 1,4-dihydropyridine synthesis.[2] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia.

Protocol: Hantzsch Synthesis of UK-74,505

This protocol describes the synthesis of the racemic mixture UK-74,505. The separation of the enantiomers to yield this compound can be achieved through chiral chromatography.

Materials:

  • Ethyl 4'-(2-methylimidazo[4,5-c]pyrid-1-yl)benzoylacetate

  • 2-Chlorobenzaldehyde

  • 3-Amino-N-(2-pyridyl)crotonamide

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve ethyl 4'-(2-methylimidazo[4,5-c]pyrid-1-yl)benzoylacetate (1 equivalent), 2-chlorobenzaldehyde (1 equivalent), and 3-amino-N-(2-pyridyl)crotonamide (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified UK-74,505.

Formulation of this compound for Research Use

This compound is a lipophilic molecule with poor water solubility. Therefore, appropriate formulation is crucial for its effective use in both in vitro and in vivo studies.

Oral Formulation for In Vivo Studies

For oral administration in animal studies, this compound can be formulated as a suspension or in a capsule. A clinical trial of this compound utilized 50 mg capsules for oral administration to human subjects.[1] For preclinical research, a suspension can be prepared.

Protocol: Oral Suspension Formulation

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, 1% Tween 80 in saline)

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of the chosen vehicle in a mortar to form a smooth paste.

  • Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.

  • The final concentration of the suspension should be calculated based on the desired dosage and the volume to be administered to the animals.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) from rabbit or human blood

  • Platelet-Activating Factor (PAF)

  • This compound

  • Saline or appropriate buffer

  • Aggregometer

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Adjust the platelet count of the PRP to a standardized concentration.

  • Pre-warm the PRP to 37°C.

  • Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

  • Induce platelet aggregation by adding a submaximal concentration of PAF.

  • Monitor the change in light transmission using an aggregometer to measure the extent of platelet aggregation.

  • Calculate the percentage inhibition of aggregation for each concentration of this compound and determine the IC50 value.[2]

In Vivo PAF Challenge Model

This model is used to assess the in vivo efficacy of this compound in antagonizing the lethal effects of PAF.

Materials:

  • Mice

  • Platelet-Activating Factor (PAF)

  • This compound oral formulation

  • Saline

Procedure:

  • Administer this compound or vehicle control orally to groups of mice at various doses.

  • After a predetermined time (e.g., 1 hour), challenge the mice with a lethal intravenous injection of PAF.

  • Observe the animals for a set period (e.g., 24 hours) and record the number of survivors in each group.

  • Calculate the percentage of protection at each dose of this compound and determine the ED50 value.[2]

PAF Receptor Binding Assay

This competitive binding assay measures the ability of this compound to displace a radiolabeled PAF ligand from its receptor.

Materials:

  • Isolated platelet membranes from rabbit or human platelets

  • [3H]-PAF (radiolabeled ligand)

  • This compound

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the platelet membranes with various concentrations of this compound and a fixed concentration of [3H]-PAF.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF to calculate the IC50 value.

Mandatory Visualizations

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Blocks Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) DAG->Response Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Ca²⁺ Ca2->Response

Caption: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Hantzsch Synthesis of UK-74,505 Purification Purification & Characterization Synthesis->Purification Formulation Formulation for In Vitro & In Vivo Use Purification->Formulation Platelet_Assay Platelet Aggregation Assay (Determine IC50) Formulation->Platelet_Assay PAF_Challenge PAF Challenge Model (Determine ED50) Formulation->PAF_Challenge Binding_Assay Receptor Binding Assay (Determine IC50/Ki) Platelet_Assay->Binding_Assay Binding_Assay->PAF_Challenge Informs In Vivo Dosing Disease_Model Disease Model Studies PAF_Challenge->Disease_Model

Caption: Preclinical evaluation workflow for this compound.

References

Dissolving and Preparing Modipafant for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (also known as UK-74,505) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a key phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. As a PAF receptor antagonist, this compound is a valuable tool for investigating the roles of PAF in these processes and holds potential as a therapeutic agent. This document provides detailed protocols for the dissolution and preparation of this compound for use in in vitro assays, along with a summary of its activity and a diagram of the relevant signaling pathway.

Data Presentation

The following table summarizes the in vitro activity of this compound in a key functional assay.

CompoundAssayTarget Organism/Cell TypeIC50
This compound (UK-74,505)PAF-induced platelet aggregationRabbit washed platelets4.3 nM[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This compound, a dihydropyridine derivative, is a hydrophobic molecule with low solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the this compound powder vial to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution:

    • Aseptically add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in sterile, amber microcentrifuge tubes to protect it from light and to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Note: It is crucial to use anhydrous DMSO as water content can reduce the solubility of hydrophobic compounds.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

The concentrated this compound stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium for your experiment.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile assay buffer or cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the this compound stock solution to the aqueous solution while vortexing or mixing.

    • It is recommended to prepare intermediate dilutions rather than a single large dilution from the stock to the final concentration.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to account for any effects of the solvent on the experimental system. The final DMSO concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

  • Use Immediately: Use the freshly prepared working solutions in your in vitro assay immediately. Do not store diluted aqueous solutions of this compound.

Mandatory Visualizations

This compound's Mechanism of Action: Antagonism of the PAF Receptor Signaling Pathway

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Blocks Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Cascade Gi->MAPK Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response PKC->Response MAPK->Response

Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_this compound Prepare this compound Stock (10 mM in DMSO) Prepare_Working Prepare Working Solutions (Serial Dilution in Assay Buffer) Prepare_this compound->Prepare_Working Incubate Pre-incubate Platelets with This compound or Vehicle Control Prepare_Working->Incubate Prepare_Platelets Isolate Washed Platelets Prepare_Platelets->Incubate Induce_Aggregation Induce Aggregation with PAF Incubate->Induce_Aggregation Measure Measure Platelet Aggregation (e.g., using an aggregometer) Induce_Aggregation->Measure Plot_Data Plot Dose-Response Curve Measure->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for assessing this compound's effect on platelet aggregation.

References

Application Notes and Protocols for the Use of Modipafant in a Murine Model of Dengue Virus Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dengue virus (DNV) infection is a significant global health concern with the potential to cause severe and life-threatening illness. The pathogenesis of severe dengue is often associated with increased vascular permeability, leading to plasma leakage, shock, and hemorrhage. Platelet-activating factor (PAF) has been identified as a key mediator in this process. Modipafant is a potent and selective antagonist of the PAF receptor, making it a promising therapeutic candidate for mitigating the severe complications of dengue infection. This document provides detailed application notes and protocols for the evaluation of this compound in a murine model of dengue virus infection. The protocols outlined below are based on established methodologies for dengue virus research in mice and data from studies on similar PAF receptor antagonists.

Signaling Pathway of PAF in Dengue-Induced Vascular Permeability

The following diagram illustrates the proposed mechanism by which dengue virus infection leads to PAF-mediated vascular permeability and how this compound can intervene.

PAF_Pathway DNV Dengue Virus Infection ImmuneCells Immune Cells (e.g., Macrophages) DNV->ImmuneCells infects PAF PAF Production ImmuneCells->PAF stimulates EndothelialCells Endothelial Cells PAFR PAF Receptor (PAFR) PAF->PAFR binds to Signaling Intracellular Signaling PAFR->Signaling activates VascularLeakage Increased Vascular Permeability Signaling->VascularLeakage leads to This compound This compound This compound->PAFR blocks

Caption: PAF signaling pathway in dengue infection and this compound's mechanism.

Experimental Workflow

A typical experimental workflow for evaluating this compound in a dengue-infected murine model is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis AnimalModel AG129 Mice Infection Intraperitoneal Infection AnimalModel->Infection VirusPrep Dengue Virus (D2Y98P strain) Preparation VirusPrep->Infection Treatment This compound Administration (Oral or IP) Infection->Treatment Control Vehicle Control Administration Infection->Control Monitoring Daily Monitoring (Weight, Survival) Treatment->Monitoring Control->Monitoring DataCollection Sample Collection (Blood, Tissues) Monitoring->DataCollection Viremia Viral Load (qRT-PCR) DataCollection->Viremia Platelets Platelet Count DataCollection->Platelets VascularPerm Vascular Permeability (Evans Blue Assay) DataCollection->VascularPerm Cytokines Cytokine Levels (ELISA) DataCollection->Cytokines

Modipafant: A Potent Tool for Interrogating G-Protein Coupled PAF Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a prominent member of the G-protein coupled receptor (GPCR) superfamily. As the more active (+)-enantiomer of the racemate UK-74,505, this compound serves as a critical pharmacological tool for elucidating the complex signaling cascades initiated by PAF.[1] PAF is a powerful lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2] The PAF receptor (PAFR) couples to multiple G-protein subtypes, primarily Gq/11 and Gi, to initiate diverse downstream signaling events.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound to study PAF receptor signaling.

Mechanism of Action

This compound exerts its effects by competitively binding to the PAF receptor, thereby preventing the binding of the endogenous agonist, PAF. This blockade inhibits the conformational changes in the receptor necessary for G-protein activation and subsequent downstream signaling. The PAFR's dual coupling to Gq and Gi proteins allows it to modulate a variety of intracellular second messengers.

  • Gq-Mediated Pathway: Upon PAF binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to many of the pro-inflammatory and platelet-aggregating effects of PAF.[3][5]

  • Gi-Mediated Pathway: The Gαi subunit, when activated by the PAF receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This pathway can modulate the activity of protein kinase A (PKA) and other cAMP-dependent processes.

By antagonizing these pathways, this compound allows for the precise investigation of the physiological and pathological roles of PAF receptor signaling.

Quantitative Data

The following tables summarize the in vitro activity of this compound and its racemate, UK-74,505, providing key quantitative data for experimental design. This compound has been reported to have approximately double the intrinsic potency of UK-74,505.[1]

Table 1: Inhibitory Activity of UK-74,505 (Racemate of this compound)

Assay TypeSpecies/Cell TypeParameterValueReference(s)
Radioligand Binding ([3H]PAF)Rabbit PlateletsIC5014.7 ± 2.6 nM (no preincubation)[6]
Calcium MobilizationGuinea-pig NeutrophilsIC501 nM[7][8]
Calcium MobilizationGuinea-pig EosinophilsIC507 nM[7][8]
Platelet AggregationRabbit Washed PlateletsIC5026.3 ± 0.88 nM (0.25 min preincubation)[6]
Platelet AggregationRabbit Washed PlateletsIC501.12 ± 0.04 nM (60 min preincubation)[6]

Table 2: Time-Dependent Inhibition of PAF-Induced Platelet Aggregation by this compound

Preincubation TimeCell TypeParameterValueReference(s)
2 minutesRabbit PlateletsIC505.6 nM[1]
60 minutesRabbit PlateletsIC500.34 nM[1]

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathways

PAF_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gi Gi Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Blocks Gq Gαq PAFR->Gq Activates Gi Gαi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca²⁺]i ↑ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response_Gq Inflammation, Platelet Aggregation Ca->Response_Gq MAPK MAPK Cascade PKC->MAPK Activates MAPK->Response_Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP [cAMP] ↓ AC->cAMP Reduces production Response_Gi Modulation of Cellular Responses cAMP->Response_Gi

Caption: PAF Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing PAFR Incubate Incubate membranes with [³H]PAF and varying concentrations of this compound Membrane_Prep->Incubate Radioligand_Prep Prepare dilutions of [³H]PAF (Radioligand) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of This compound (Competitor) Competitor_Prep->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Plot Plot % inhibition vs. This compound concentration Count->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Stimulation & Measurement cluster_data_analysis Data Analysis Seed_Cells Seed cells expressing PAFR in a microplate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) Seed_Cells->Load_Dye Pre_incubate Pre-incubate cells with varying concentrations of this compound Load_Dye->Pre_incubate Stimulate Stimulate cells with PAF (agonist) Pre_incubate->Stimulate Measure Measure fluorescence intensity kinetically using a plate reader Stimulate->Measure Plot_Response Plot fluorescence response vs. This compound concentration Measure->Plot_Response Calculate_IC50 Calculate IC₅₀ value Plot_Response->Calculate_IC50

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the PAF receptor using [3H]PAF as the radioligand.

Materials:

  • Cell membranes prepared from cells overexpressing the human PAF receptor (e.g., CHO-K1 or HEK293 cells).

  • [3H]PAF (specific activity ~150-200 Ci/mmol).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled PAF for non-specific binding determination.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells expressing the PAF receptor. Resuspend the final membrane pellet in Binding Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, set up the assay in a final volume of 250 µL.

    • Total Binding: Add 50 µL of [3H]PAF (at a final concentration close to its Kd, e.g., 1-2 nM), 50 µL of Binding Buffer, and 150 µL of membrane suspension (50-100 µg protein).

    • Non-specific Binding (NSB): Add 50 µL of [3H]PAF, 50 µL of a high concentration of unlabeled PAF (e.g., 1 µM), and 150 µL of membrane suspension.

    • Competition: Add 50 µL of [3H]PAF, 50 µL of varying concentrations of this compound (e.g., 10 pM to 1 µM), and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PAF and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit PAF-induced increases in intracellular calcium.

Materials:

  • Cells expressing the PAF receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • Probenecid.

  • PAF.

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) with Pluronic F-127 (e.g., 0.02%) and probenecid (e.g., 2.5 mM) in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of Assay Buffer containing probenecid.

  • Compound Addition: Add 50 µL of Assay Buffer containing varying concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds.

  • Stimulation: Inject 50 µL of PAF solution (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

  • Data Acquisition: Continue to record the fluorescence intensity for 60-120 seconds.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Platelet Aggregation Assay

This protocol uses Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

  • Freshly drawn human or rabbit whole blood in 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • PAF.

  • This compound.

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature (brake off) to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.

  • Aggregometer Setup: Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

  • Assay Procedure:

    • Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a small volume (e.g., 50 µL) of this compound at various concentrations (or vehicle control) and pre-incubate for a specified time (e.g., 2-60 minutes).

    • Initiate aggregation by adding a pre-determined concentration of PAF.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the this compound concentration to determine the IC50 value.[9][10]

References

Application Notes and Protocols: Measuring the Effect of Modipafant on Leukocyte Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a variety of inflammatory and allergic responses, making its receptor a key target for therapeutic intervention.[1] Leukocytes, including neutrophils and eosinophils, play a central role in these processes, and their functions are significantly influenced by PAF.

These application notes provide detailed protocols for assessing the in vitro effects of this compound on key leukocyte functions: chemotaxis, degranulation, and adhesion. The provided methodologies and data will enable researchers to effectively evaluate the inhibitory potential of this compound and similar PAF receptor antagonists.

Data Presentation

The following tables summarize the inhibitory effects of UK-74505, the racemate of this compound, on PAF-induced calcium mobilization in guinea-pig leukocytes. This increase in intracellular calcium is a critical early event in the activation of leukocytes, leading to subsequent functional responses such as chemotaxis and degranulation.

Table 1: Inhibitory Effect of UK-74505 on PAF-Induced Calcium Mobilization in Leukocytes [2]

Cell TypeAgonistUK-74505 IC₅₀ (nM)
NeutrophilsPAF1.0
EosinophilsPAF7.0

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway in Leukocytes

Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the surface of leukocytes.[3] This binding primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[4] This calcium influx, along with other signaling events initiated by DAG, orchestrates a variety of cellular responses, including chemotaxis, degranulation, and increased adhesion.[3][5] this compound, as a PAFR antagonist, blocks the initial binding of PAF, thereby inhibiting these downstream effects.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds This compound This compound (Antagonist) This compound->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Leukocyte_Response Leukocyte Functional Responses (Chemotaxis, Degranulation, Adhesion) Ca_Release->Leukocyte_Response Initiates

PAF Receptor Signaling Pathway
General Experimental Workflow for Assessing this compound's Effect

The general workflow for evaluating the inhibitory effect of this compound on leukocyte function involves isolating leukocytes from whole blood, pre-incubating the cells with varying concentrations of this compound, stimulating them with PAF, and then measuring the specific cellular response.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Leukocytes (e.g., Neutrophils, Eosinophils) from Whole Blood C Pre-incubate Leukocytes with this compound or Vehicle A->C B Prepare this compound Stock Solution and Dilutions B->C D Stimulate Leukocytes with PAF C->D E Perform Functional Assay (Chemotaxis, Degranulation, or Adhesion) D->E F Quantify Leukocyte Response E->F G Calculate % Inhibition and IC50 Value F->G

General Experimental Workflow

Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant (PAF).

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • Platelet-Activating Factor (PAF)

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh, anticoagulated human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis to remove red blood cells.

  • Cell Viability and Counting: Assess cell viability using Trypan Blue exclusion (should be >95%). Count the neutrophils and resuspend them in assay medium to a final concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add assay medium containing PAF (e.g., 10 nM, to be optimized) to the lower wells of the Boyden chamber. Include a negative control with assay medium only.

    • In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) for 30 minutes at 37°C.

  • Cell Migration: Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.

  • Cell Staining and Counting:

    • After incubation, remove the upper chamber and wipe the upper surface of the membrane to remove non-migrated cells.

    • Fix and stain the membrane with a suitable stain (e.g., Diff-Quik).

    • Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition. Determine the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control and calculate the IC₅₀ value.

Protocol 2: Eosinophil Degranulation Assay (Eosinophil Peroxidase Measurement)

This assay quantifies the release of eosinophil peroxidase (EPO), a granule-associated enzyme, upon stimulation with PAF.

Materials:

  • Freshly isolated human eosinophils

  • This compound

  • Platelet-Activating Factor (PAF)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • EPO substrate solution (e.g., o-phenylenediamine dihydrochloride [OPD] with H₂O₂)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from the blood of healthy or allergic donors using magnetic cell sorting (negative selection) or density gradient centrifugation.

  • Cell Viability and Counting: Assess cell viability and count the eosinophils. Resuspend the cells in assay buffer to a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the eosinophil suspension to each well.

    • Add 25 µL of this compound at various concentrations or a vehicle control to the wells and pre-incubate for 30 minutes at 37°C.

  • Degranulation Induction: Add 25 µL of PAF (e.g., 100 nM, to be optimized) to stimulate degranulation. For spontaneous release, add buffer only. For total EPO release, lyse the cells with a detergent (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Enzyme-Substrate Reaction:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of the EPO substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Signal Detection: Stop the reaction by adding 50 µL of the stop solution. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of EPO release for each condition relative to the total release from lysed cells. Determine the percentage inhibition of degranulation for each this compound concentration and calculate the IC₅₀ value.

Protocol 3: Leukocyte Adhesion Assay to Endothelial Cells

This assay measures the adhesion of leukocytes to a monolayer of endothelial cells, a crucial step in the inflammatory response.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Leukocytes (e.g., neutrophils)

  • This compound

  • Platelet-Activating Factor (PAF)

  • Endothelial cell growth medium

  • Assay medium (e.g., RPMI 1640)

  • Fluorescent label for leukocytes (e.g., Calcein-AM)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Endothelial Cell Culture: Seed HUVECs into a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.

  • Leukocyte Labeling: Isolate leukocytes and label them with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions. Resuspend the labeled leukocytes in assay medium.

  • Assay Setup:

    • Treat the HUVEC monolayer with PAF (e.g., 10 nM, to be optimized) for 4-6 hours to induce the expression of adhesion molecules.

    • In separate tubes, pre-incubate the fluorescently labeled leukocytes with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Adhesion:

    • Remove the medium from the HUVEC-containing wells and add the pre-incubated leukocyte suspension to the endothelial monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent leukocytes.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence microplate reader (excitation/emission wavelengths appropriate for the chosen dye, e.g., 485/520 nm for Calcein-AM).

  • Data Analysis: The fluorescence intensity is proportional to the number of adherent leukocytes. Calculate the percentage inhibition of adhesion for each this compound concentration and determine the IC₅₀ value.

References

Application Notes and Protocols for Modipafant Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[3][4] By blocking the PAF receptor, this compound has the potential to mitigate the detrimental effects of PAF in various disease states. These application notes provide a comprehensive overview of the experimental design for clinical trials involving this compound, with a focus on its mechanism of action and relevant in vitro and in vivo assays.

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[4][5][6] The binding of PAF to its receptor initiates a cascade of intracellular signaling events.[5][6][7] this compound prevents the binding of PAF, thereby inhibiting these downstream signaling pathways and subsequent cellular responses.

Signaling Pathway

The activation of the PAF receptor by its ligand, PAF, triggers a complex signaling cascade that is primarily mediated by the coupling to Gq and Gi proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] These events culminate in various cellular responses, including platelet aggregation, inflammation, and increased vascular permeability.[8] this compound, by blocking the initial PAF-PAFR interaction, abrogates this entire downstream cascade.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) (GPCR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Blocks Gq_Gi Gq / Gi Protein PAFR->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Collect Human Whole Blood (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (200g, 10-15 min) Blood->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (2000g, 20 min) Blood->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Incubate Incubate PRP with This compound or Vehicle (37°C) PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PPP->Calibrate Add_PAF Add PAF to Induce Aggregation Incubate->Add_PAF Record Record Light Transmission Add_PAF->Record Analyze Calculate % Inhibition and IC50 Record->Analyze Chemotaxis_Workflow cluster_cell_prep Cell Preparation cluster_chamber_setup Chemotaxis Chamber Setup cluster_migration_quant Migration and Quantification Isolate_Eos Isolate Human Eosinophils Preincubate Pre-incubate Eosinophils with this compound or Vehicle Isolate_Eos->Preincubate Add_Cells Add Pre-incubated Eosinophils to Upper Wells Preincubate->Add_Cells Add_Chemo Add PAF (Chemoattractant) to Lower Wells Incubate_Chamber Incubate Chamber (37°C, 1-3 hours) Add_Cells->Incubate_Chamber Quantify Quantify Migrated Cells (Microscopy or Plate Reader) Incubate_Chamber->Quantify Analyze_Data Calculate % Inhibition and IC50 Quantify->Analyze_Data

References

Application Notes and Protocols: Modipafant as a Tool Compound for PAF Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Platelet-Activating Factor (PAF) receptor (PAFR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and immune responses.[1][2] Upon activation by its endogenous ligand, PAF, the receptor initiates multiple intracellular signaling cascades.[3][4] Given its involvement in various diseases, the PAF receptor is a significant target for therapeutic intervention.

Modipafant (UK-80,067) is the potent, orally active, and selective (+)-enantiomer of the PAF antagonist UK-74,505.[5][6][7] Its high potency and selectivity make it an invaluable tool compound for elucidating the role of the PAF receptor in biological systems and for the screening and characterization of new PAF receptor modulators. These notes provide detailed protocols for utilizing this compound in key in vitro assays to study PAF receptor antagonism.

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor. It binds to the receptor with high affinity, thereby preventing the binding of PAF and blocking the subsequent activation of downstream signaling pathways.[8][9] The racemate, (Rac)-Modipafant (UK-74,505), has been shown to exhibit time-dependent inhibition of PAF-induced platelet aggregation, suggesting a long-acting, potentially irreversible binding mode.[10]

Quantitative Data: In Vitro Potency

The potency of this compound and its racemate has been quantified using various in vitro assays. The following table summarizes the reported IC₅₀ values for the inhibition of PAF-induced platelet aggregation.

CompoundAssay ConditionIC₅₀ (nM)Reference
This compound (UK-80,067) Rabbit Platelet Aggregation (2 min preincubation)5.6[7]
This compound (UK-80,067) Rabbit Platelet Aggregation (60 min preincubation)0.34[7]
(Rac)-Modipafant (UK-74,505) Rabbit Platelet Aggregation4.3[11]
(Rac)-Modipafant (UK-74,505) Rabbit Platelet Aggregation (0.25 min preincubation)26.3[10]
(Rac)-Modipafant (UK-74,505) Rabbit Platelet Aggregation (60 min preincubation)1.12[10]

Signaling Pathways and Experimental Protocols

PAF Receptor Signaling Pathway

The PAF receptor is known to couple to multiple G-proteins, primarily Gq and Gi.[1][2] Activation of the Gq pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key event in many cellular responses to PAF.[1][12][13]

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Activates This compound This compound This compound->PAFR Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Response Cellular Response (e.g., Platelet Aggregation, Inflammation) DAG->Response Ca_ER->Response

Caption: PAF Receptor Gq signaling pathway and its inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the PAF receptor using a radiolabeled ligand (e.g., [³H]PAF).[14][15]

Radioligand_Workflow start Start prep Prepare PAFR-expressing cell membranes start->prep plate Plate membranes, [³H]PAF (fixed conc.), and varying concentrations of this compound prep->plate incubate Incubate to reach equilibrium (e.g., 60 min at 30°C) plate->incubate filter Rapidly filter through GF/C filter plate to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Dry filters and measure radioactivity using a scintillation counter wash->count analyze Analyze data: Plot % inhibition vs. [this compound] Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing the PAF receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[16]

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of radioligand (e.g., [³H]PAF at a concentration near its Kd), 50 µL of assay buffer, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of radioligand, 50 µL of a high concentration of unlabeled PAF (e.g., 1 µM), and 150 µL of membrane suspension.

    • Competition: Add 50 µL of radioligand, 50 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution), and 150 µL of membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.[16]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C).[16]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Determine the percent inhibition of specific binding at each concentration of this compound.

    • Plot percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of IP1, a stable downstream metabolite of IP₃, to quantify Gq-coupled receptor activation. It is used to determine the potency of this compound in antagonizing PAF-induced PLC activation.[18][19] A homogenous time-resolved fluorescence (HTRF) format is commonly used.[20]

IP1_Workflow start Start seed_cells Seed PAFR-expressing cells in a 384-well plate start->seed_cells add_antagonist Pre-incubate cells with varying concentrations of this compound seed_cells->add_antagonist add_agonist Stimulate with PAF (EC₈₀ concentration) in the presence of LiCl add_antagonist->add_agonist incubate Incubate to allow IP1 accumulation (e.g., 30-60 min at 37°C) add_agonist->incubate lyse_detect Lyse cells and add HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) incubate->lyse_detect read_plate Incubate (e.g., 1 hr at RT) and read HTRF signal on a plate reader lyse_detect->read_plate analyze Analyze data: Plot HTRF ratio vs. [this compound] Calculate IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for an HTRF-based IP1 accumulation assay.

Protocol Details:

  • Cell Culture: Culture cells expressing the PAF receptor (e.g., CHO-PAFR or HEK293-PAFR) and seed them into a 384-well white microplate. Incubate until cells are adherent and form a confluent monolayer.[18]

  • Antagonist Addition: Prepare serial dilutions of this compound in a stimulation buffer containing lithium chloride (LiCl, typically 10-50 mM, to inhibit IP1 degradation). Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.[18][19]

  • Agonist Stimulation: Add a pre-determined EC₈₀ concentration of PAF to all wells (except negative controls).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[18]

  • Detection: Add the HTRF detection reagents (IP1 conjugated to d2 and an anti-IP1 antibody conjugated to Europium cryptate) in lysis buffer, as per the manufacturer's instructions (e.g., IP-One HTRF kit).[21]

  • Final Incubation and Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the HTRF signal at two wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the PAF-induced IP1 accumulation.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following PAF receptor activation. It provides a real-time readout of Gq-mediated signaling.[22]

Calcium_Workflow start Start seed_cells Seed PAFR-expressing cells in a 96- or 384-well black, clear-bottom plate start->seed_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye add_antagonist Add varying concentrations of this compound to the wells load_dye->add_antagonist read_plate Place plate in a fluorescence reader (e.g., FLIPR). Measure baseline fluorescence. add_antagonist->read_plate add_agonist Inject PAF (EC₈₀ concentration) and immediately measure fluorescence change read_plate->add_agonist analyze Analyze data: Plot max fluorescence response vs. [this compound] Calculate IC₅₀ add_agonist->analyze end End analyze->end

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Protocol Details:

  • Cell Seeding: Seed PAFR-expressing cells in a 96- or 384-well black, clear-bottom microplate and allow them to attach overnight.[23]

  • Dye Loading: Remove the culture medium. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, protected from light.[24][25]

  • Compound Addition: After incubation, wash the cells gently with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells.

  • Measurement: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FDSS).

  • Agonist Injection and Reading: Establish a stable baseline fluorescence reading for several seconds. The instrument then injects a pre-determined EC₈₀ concentration of PAF into each well while continuing to record the fluorescence signal in real-time (typically for 1-3 minutes).[22][24]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the peak response against the log concentration of this compound.

    • Fit the resulting concentration-response data to a sigmoidal inhibition curve to determine the IC₅₀ value.

Conclusion

This compound is a highly potent and selective PAF receptor antagonist that serves as an essential tool for pharmacological research. The protocols outlined above for radioligand binding, IP1 accumulation, and calcium mobilization assays provide robust and reproducible methods for characterizing the interaction of this compound with the PAF receptor and for using it as a reference compound in drug discovery campaigns targeting the PAF signaling pathway.

References

Application of Modipafant in Respiratory Inflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] As the (+)-enantiomer of the racemate UK-74,505, it exhibits approximately double the intrinsic potency.[2] PAF is a powerful phospholipid mediator implicated in a variety of inflammatory processes, including those central to respiratory diseases.[1] It can induce bronchoconstriction, increase microvascular leakage, promote mucus secretion, and mediate the recruitment and activation of key inflammatory cells such as eosinophils and neutrophils.[1][3] These application notes provide a summary of the available data on this compound and its racemate, UK-74,505, and detail protocols for its use in preclinical respiratory inflammation research.

While this compound has been investigated for its therapeutic potential, it is important to note that clinical trials in patients with asthma did not demonstrate significant efficacy. In a study involving patients with moderately severe asthma, 28 days of treatment with this compound (50 mg twice daily) showed no significant difference from placebo in lung function, rescue bronchodilator use, symptom scores, or airway responsiveness.[1] Similarly, the racemate UK-74,505 did not significantly affect the early or late asthmatic response to allergen challenge in atopic asthmatic subjects.[4] Despite these clinical outcomes, this compound remains a valuable tool for researchers investigating the role of the PAF signaling pathway in various respiratory inflammation models.

Data Presentation

The following tables summarize the quantitative data available for this compound and its racemate, UK-74,505, in various in vitro and in vivo models.

Table 1: In Vitro Activity of this compound and UK-74,505

CompoundAssayCell/Tissue TypeIC50 ValueReference
This compoundPAF-induced Platelet AggregationRabbit Platelets5.6 nM (2 min preincubation)[2]
0.34 nM (60 min preincubation)[2]
UK-74,505PAF-induced Platelet AggregationRabbit Washed Platelets26.3 nM (0.25 min preincubation)[5][6]
1.12 nM (60 min preincubation)[5][6]
UK-74,505PAF-induced [Ca2+]i ElevationGuinea Pig Neutrophils1.0 x 10⁻⁹ M[3]
UK-74,505PAF-induced [Ca2+]i ElevationGuinea Pig Eosinophils7.0 x 10⁻⁹ M[3]

Table 2: In Vivo Activity of UK-74,505

ModelSpeciesEndpointRoute of AdministrationED50 ValueReference
PAF-induced HypotensionRatInhibition of HypotensionIntravenous (i.v.)35 µg/kg[5]
PAF-induced Cutaneous Vascular PermeabilityGuinea PigInhibition of PermeabilityOral (p.o.)0.37 mg/kg[5]
PAF-induced LethalityMouseProtection from LethalityOral (p.o.)0.26 mg/kg (at 2h)[5]
1.33 mg/kg (at 8h)[5]
PAF-induced Neutrophil AccumulationGuinea Pig SkinInhibition of AccumulationIntravenous (i.v.)-[3]
PAF-induced Eosinophil AccumulationGuinea Pig SkinInhibition of AccumulationIntravenous (i.v.)-[3]

Signaling Pathways

This compound exerts its effects by blocking the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. Activation of PAFR by PAF initiates a cascade of intracellular signaling events that contribute to the inflammatory response. The following diagram illustrates the key downstream pathways inhibited by this compound.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAFR PAF->PAFR Activates Gq Gq PAFR->Gq Activates This compound This compound This compound->PAFR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Increases PKC PKC DAG->PKC Activates Cellular_Responses Inflammatory Cell Activation & Chemotaxis Ca2+->Cellular_Responses MAPK MAPK PKC->MAPK Activates NF-kB_Activation NF-kB Activation MAPK->NF-kB_Activation Cytokine_Release Cytokine Release (IL-6, IL-8, TNF-α) NF-kB_Activation->Cytokine_Release

This compound blocks PAF binding to its receptor, inhibiting downstream signaling.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common preclinical models of respiratory inflammation. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Assays

1. Inhibition of PAF-Induced Platelet Aggregation

This assay assesses the ability of this compound to inhibit PAF-induced platelet aggregation, a key functional response mediated by the PAF receptor.

  • Materials:

    • This compound

    • Platelet-Activating Factor (PAF)

    • Platelet-rich plasma (PRP) from rabbit or human

    • Platelet-poor plasma (PPP) for blank

    • Aggregometer

    • Saline or appropriate buffer

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in saline.

    • Isolate PRP from whole blood by centrifugation.

    • Pre-warm PRP to 37°C.

    • Add a small volume of this compound or vehicle control to the PRP and pre-incubate for a defined period (e.g., 2 to 60 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Monitor the change in light transmission using an aggregometer for a set period (e.g., 5-10 minutes).

    • Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value from the concentration-response curve.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PRP Isolate PRP Pre-incubate Pre-incubate PRP with This compound or Vehicle Isolate_PRP->Pre-incubate Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Pre-incubate Add_PAF Add PAF to Initiate Aggregation Pre-incubate->Add_PAF Measure_Aggregation Measure Aggregation in Aggregometer Add_PAF->Measure_Aggregation Calculate_Inhibition Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for PAF-induced platelet aggregation inhibition assay.

2. Inhibition of PAF-Induced Eosinophil Chemotaxis

This protocol utilizes a Boyden chamber to assess the effect of this compound on the migration of eosinophils towards a PAF gradient.

  • Materials:

    • This compound

    • Platelet-Activating Factor (PAF)

    • Isolated human or guinea pig eosinophils

    • Boyden chamber apparatus with microporous membrane (e.g., 8 µm pore size)

    • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

    • Staining solution for cell visualization

  • Protocol:

    • Isolate eosinophils from peripheral blood.

    • Resuspend eosinophils in chemotaxis buffer.

    • Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control.

    • Add PAF (chemoattractant) to the lower wells of the Boyden chamber.

    • Place the microporous membrane over the lower wells.

    • Add the pre-incubated eosinophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

    • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side.

    • Count the migrated cells in several high-power fields under a microscope.

    • Calculate the percentage inhibition of chemotaxis for each this compound concentration.

In Vivo Models

1. PAF-Induced Airway Microvascular Permeability in Guinea Pigs

This model evaluates the ability of this compound to inhibit PAF-induced plasma leakage in the airways, a key feature of inflammatory airway diseases.

  • Materials:

    • This compound (formulated for oral or intravenous administration)

    • Platelet-Activating Factor (PAF)

    • Male Dunkin-Hartley guinea pigs

    • Evans blue dye

    • Anesthetic

    • Formamide

    • Spectrophotometer

  • Protocol:

    • Administer this compound or vehicle control to guinea pigs via the desired route (e.g., oral gavage or i.v. injection) at a predetermined time before PAF challenge.

    • Anesthetize the animals.

    • Inject Evans blue dye (e.g., 20 mg/kg) intravenously to act as a marker for plasma extravasation.

    • After a short circulation time, administer a sub-maximal dose of PAF intravenously.

    • After a set time (e.g., 10-15 minutes), perfuse the systemic circulation with saline to remove intravascular dye.

    • Dissect the trachea and main bronchi.

    • Extract the extravasated Evans blue dye from the tissues using formamide.

    • Quantify the amount of dye by measuring the absorbance at 620 nm using a spectrophotometer.

    • Compare the amount of dye extravasation in this compound-treated animals to the vehicle control group to determine the percentage of inhibition.

InVivo_Permeability_Workflow Administer_this compound Administer this compound or Vehicle to Guinea Pig Anesthetize Anesthetize Animal Administer_this compound->Anesthetize Inject_Evans_Blue Inject Evans Blue (i.v.) Anesthetize->Inject_Evans_Blue Administer_PAF Administer PAF (i.v.) Inject_Evans_Blue->Administer_PAF Perfuse Perfuse with Saline Administer_PAF->Perfuse Dissect_Airways Dissect Trachea & Bronchi Perfuse->Dissect_Airways Extract_Dye Extract Evans Blue with Formamide Dissect_Airways->Extract_Dye Quantify_Dye Quantify Dye by Spectrophotometry Extract_Dye->Quantify_Dye Analyze_Data Analyze % Inhibition Quantify_Dye->Analyze_Data

Workflow for in vivo airway microvascular permeability assay.

2. Allergen-Induced Airway Inflammation in Guinea Pigs (Adapted Protocol)

  • Materials:

    • This compound (formulated for oral administration)

    • Ovalbumin (allergen)

    • Alum (adjuvant)

    • Male Dunkin-Hartley guinea pigs

    • Aerosol delivery system

    • Bronchoalveolar lavage (BAL) equipment

    • Cell counting materials (hemocytometer, cytocentrifuge, stains)

    • ELISA kits for cytokines (e.g., IL-5, IL-13)

  • Protocol:

    • Sensitization: Sensitize guinea pigs with an intraperitoneal injection of ovalbumin emulsified in alum on day 0 and day 7.

    • Drug Administration: Begin daily oral administration of this compound or vehicle control at a predetermined dose for a set period before and during the allergen challenge phase.

    • Allergen Challenge: On day 14, and subsequently as required, challenge the animals with an aerosolized solution of ovalbumin for a defined duration.

    • Bronchoalveolar Lavage (BAL): At a specified time point after the final challenge (e.g., 24 or 48 hours), anesthetize the animals and perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs via a tracheal cannula.

    • BAL Fluid Analysis:

      • Determine the total cell count in the BAL fluid using a hemocytometer.

      • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes).

      • Centrifuge the remaining BAL fluid and store the supernatant for cytokine analysis (e.g., using ELISA).

    • Data Analysis: Compare the total and differential cell counts, and cytokine levels in the BAL fluid of this compound-treated animals with the vehicle-treated group.

Conclusion

This compound is a valuable research tool for investigating the role of the PAF signaling pathway in the pathophysiology of respiratory inflammation. The quantitative data and protocols provided in these application notes offer a foundation for researchers to design and execute experiments to further elucidate the complex mechanisms of inflammatory airway diseases. While clinical studies in asthma were not successful, the potent and selective PAF receptor antagonism of this compound makes it a useful pharmacological agent for preclinical in vitro and in vivo studies.

References

Troubleshooting & Optimization

Modipafant Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Modipafant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges during experimentation. Below you will find troubleshooting guides and frequently asked questions to assist in your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical factor?

This compound is an orally available and selective antagonist of the platelet-activating factor receptor (PAFR).[1] It has been investigated for its potential therapeutic effects, including in the treatment of Dengue fever.[2][3] The solubility of any active pharmaceutical ingredient (API) like this compound is a critical parameter. For a drug to be absorbed in the body, it must first be in a dissolved state at the site of absorption.[2] Poor aqueous solubility can be a major hurdle in formulation development, affecting bioavailability and therapeutic efficacy.[1][2][4][5]

Q2: I'm having difficulty dissolving this compound. What are some initial steps and common solvents to consider?

Troubleshooting Steps:

  • Visual Inspection: Start by attempting to dissolve a small, known amount of this compound in a small volume of your desired solvent.

  • Gentle Heating and Agitation: Sonication or gentle heating with stirring can often help overcome kinetic barriers to dissolution.

  • Solvent Screening: Test a range of solvents with varying polarities.

Below is a table of common organic solvents used for poorly soluble APIs that you can consider for initial screening.

Table 1: Common Solvents for Initial Solubility Screening

Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, Methanol, IsopropanolPolar ProticGood starting points for many organic molecules.
Ketones AcetonePolar AproticEffective for a wide range of compounds.
Ethers Tetrahydrofuran (THF)Polar AproticUse with caution due to peroxide formation.
Amides Dimethylformamide (DMF)Polar AproticStrong, versatile solvents.
Sulfoxides Dimethyl sulfoxide (DMSO)Polar AproticA very strong solvent, often used for stock solutions.
Chlorinated Dichloromethane (DCM)NonpolarUseful for lipophilic compounds.

This table provides general guidance. Always refer to the Safety Data Sheet (SDS) for each solvent and use appropriate personal protective equipment.

Q3: My experiment requires an aqueous buffer, but this compound is not dissolving. What are my options?

Improving the solubility of a compound in aqueous media is a common challenge. Here are several techniques you can employ, often in combination.

Table 2: Techniques for Enhancing Aqueous Solubility

TechniquePrincipleHow to Apply
pH Adjustment The solubility of ionizable compounds is pH-dependent. For a basic compound, lowering the pH will increase solubility. For an acidic compound, increasing the pH will have the same effect.[6]Determine the pKa of this compound. Prepare a series of buffers with pH values around the pKa to identify the optimal pH for dissolution.[7]
Co-solvents Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous solution.[5][8]Start by adding a small percentage (e.g., 5-10%) of a co-solvent like ethanol, propylene glycol, or DMSO to your aqueous buffer. Gradually increase the concentration while monitoring for precipitation.
Surfactants Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[9]Introduce a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) above its critical micelle concentration (CMC) to your solution.
Q4: For formulation development, what advanced methods can enhance this compound's solubility and bioavailability?

For more advanced applications such as preclinical and clinical formulations, several technologies can be used to address poor solubility.[1][2][10]

  • Particle Size Reduction : Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can improve the dissolution rate.[4][8] Techniques like micronization and nanomilling are commonly used.[4]

  • Solid Dispersions : This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[11] The drug is often in an amorphous (non-crystalline) state, which has higher solubility. Methods to create solid dispersions include hot-melt extrusion and spray drying.[5][10]

  • Complexation : Using complexing agents like cyclodextrins can enhance solubility. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the poorly soluble drug molecule, while the hydrophilic exterior allows the entire complex to dissolve in water.[9][11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with a research compound like this compound.

G cluster_0 Initial Assessment cluster_1 Basic Troubleshooting cluster_3 Advanced Formulation start Start: this compound Powder assess Assess Solubility in Target Solvent start->assess dissolved Is it Soluble? assess->dissolved agitate Apply Heat / Sonication / Vortexing dissolved->agitate No end_node Proceed with Experiment dissolved->end_node Yes check_again Re-assess Solubility agitate->check_again cosolvent Try Co-solvents (e.g., DMSO, Ethanol) check_again->cosolvent No check_again->end_node Yes ph_adjust Adjust pH (if ionizable) cosolvent->ph_adjust surfactant Add Surfactants (e.g., Tween 80) ph_adjust->surfactant advanced Consider Advanced Techniques: - Particle Size Reduction - Solid Dispersion - Complexation surfactant->advanced G cluster_membrane Cell Membrane PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PAF Platelet-Activating Factor (PAF) PAF->PAFR Binds & Activates This compound This compound (Antagonist) This compound->PAFR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Inflammatory & Cellular Responses (e.g., Platelet Aggregation) Ca->Response PKC->Response

References

Technical Support Center: Optimizing Modipafant Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Modipafant in in vitro experiments. The following information is designed to help optimize experimental conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an alpha-glucosidase I inhibitor. Its antiviral activity stems from its ability to inhibit the host's endoplasmic reticulum (ER) alpha-glucosidase I enzyme. This enzyme is crucial for the proper folding of viral glycoproteins through the trimming of N-linked glycans. By inhibiting this enzyme, this compound disrupts the maturation of viral envelope proteins, leading to misfolded proteins, and ultimately reducing the production of infectious viral particles.

Q2: What is a typical starting concentration range for this compound in in vitro antiviral assays?

While specific EC50 and IC50 values for this compound against various Dengue virus serotypes in different cell lines are not widely published, a rational starting point can be inferred from related alpha-glucosidase inhibitors and general practices for novel small molecule inhibitors. It is recommended to perform a dose-response experiment starting from a low micromolar range up to 50 µM to determine the optimal non-cytotoxic inhibitory concentration for your specific cell line and virus strain.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

It is crucial to assess the cytotoxicity of this compound in your chosen cell line before performing antiviral assays. This is typically done using a cell viability assay, such as the MTT or MTS assay, to determine the 50% cytotoxic concentration (CC50). The therapeutic window of the compound is then evaluated by calculating the selectivity index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50) from your antiviral assay. A high SI value (generally >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.[1]

Q4: I am observing inconsistent results between experiments. What are the potential causes?

Inconsistent results with small molecule inhibitors can arise from several factors:

  • Compound Solubility and Stability: Ensure this compound is fully dissolved in your stock solution and does not precipitate upon dilution into your culture medium. Prepare fresh dilutions for each experiment.

  • Cell Health and Density: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a uniform density across all wells.

  • Viral Titer: Use a consistent and accurately quantified viral stock for all experiments. Titer each new batch of virus to ensure a consistent multiplicity of infection (MOI).[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Variability in EC50/IC50 Values Inconsistent cell seeding density.Use a cell counter to ensure accurate cell numbers for seeding.
Cell passage number too high.Use cells within a defined, low-passage number range.
Compound precipitation.Visually inspect for precipitates in stock and working solutions. Consider gentle warming or sonication to aid dissolution, and verify that this does not affect compound stability.
Observed Cytotoxicity at Effective Antiviral Concentrations Off-target effects of the compound.Determine the CC50 of this compound in your cell line in the absence of the virus. If the EC50 is close to the CC50, the observed antiviral effect may be due to cytotoxicity.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%).
No or Low Antiviral Activity Incorrect concentration range tested.Perform a broad dose-response experiment to identify the effective concentration range.
Compound instability in culture medium.Test the stability of this compound in your experimental conditions over the time course of the assay.
Suboptimal viral infection.Optimize the multiplicity of infection (MOI) and incubation time for your specific virus and cell line combination.

Data Presentation

Due to the limited availability of specific in vitro concentration data for this compound in the public domain, the following table presents representative data for other antiviral compounds against Dengue virus (DENV) to serve as a reference for experimental design.

Compound Target DENV Serotype Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
NITD-618NS4BDENV-2Vero1.6>40>25
NITD-618NS4BDENV-1Vero1.5>40>26.7
NITD-618NS4BDENV-3Vero1.6>40>25
NITD-618NS4BDENV-4Vero4.1>40>9.8
VareniclineNS2B-NS3 ProteaseDENV-1Vero0.44 - 0.81>50>61.7 - >113.6
VareniclineNS2B-NS3 ProteaseDENV-2Vero0.47 - 0.73>50>68.5 - >106.4
VareniclineNS2B-NS3 ProteaseDENV-2A5491.66>50>30.1
DasabuvirNS5 RdRpDENV-2Vero0.1 - 1101.5>101.5 - >1015

This table is for illustrative purposes and the compounds listed have different mechanisms of action than this compound.

Experimental Protocols

Cell Viability (Cytotoxicity) Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Methodology:

  • Cell Seeding: Seed a 96-well plate with your chosen cell line (e.g., Vero, Huh-7) at an appropriate density to achieve 80-90% confluency after 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "blank" control (medium only).

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the effective concentration of this compound that inhibits viral replication by 50% (EC50).

Methodology:

  • Cell Seeding: Seed a 24-well or 12-well plate with a susceptible cell line (e.g., Vero) to form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a fixed amount of Dengue virus (to produce a countable number of plaques, e.g., 50-100 PFU/well) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-Modipafant mixtures. Include a virus control (virus + vehicle) and a cell control (medium only). Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-7 days, depending on the virus serotype and cell line, to allow for plaque formation.

  • Staining: Fix the cells (e.g., with formalin) and stain with a solution like crystal violet to visualize the plaques.

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration that reduces the number of plaques by 50%.

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Virion Viral Assembly & Release Viral Polyprotein Viral Polyprotein N-linked Glycosylation N-linked Glycosylation Viral Polyprotein->N-linked Glycosylation Processing Glycosylated Viral Proteins (prM, E, NS1) Glycosylated Viral Proteins (prM, E, NS1) N-linked Glycosylation->Glycosylated Viral Proteins (prM, E, NS1) Alpha-glucosidase I Alpha-glucosidase I Glycosylated Viral Proteins (prM, E, NS1)->Alpha-glucosidase I Substrate Glucose Trimming Glucose Trimming Alpha-glucosidase I->Glucose Trimming Misfolded Proteins Misfolded Proteins Alpha-glucosidase I->Misfolded Proteins Inhibition leads to Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glucose Trimming->Calnexin/Calreticulin Cycle Enters folding cycle Properly Folded Glycoproteins Properly Folded Glycoproteins Virion Assembly Virion Assembly Properly Folded Glycoproteins->Virion Assembly Calnexin/Calreticulin Cycle->Properly Folded Glycoproteins ER-Associated Degradation ER-Associated Degradation Misfolded Proteins->ER-Associated Degradation Reduced Virion Production Reduced Virion Production ER-Associated Degradation->Reduced Virion Production This compound This compound This compound->Alpha-glucosidase I Inhibition Infectious Virus Particle Infectious Virus Particle Virion Assembly->Infectious Virus Particle

Caption: Mechanism of action of this compound in inhibiting Dengue virus replication.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Antiviral Antiviral Assay (PRNT) cluster_Analysis Data Analysis A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate (48-72h) B->C D Perform MTT assay C->D E Determine CC50 D->E N Calculate Selectivity Index (SI = CC50 / EC50) E->N F Seed cells in 24-well plate G Prepare Virus + this compound dilutions H Infect cell monolayer G->H I Add semi-solid overlay H->I J Incubate (3-7 days) I->J K Fix and stain plaques J->K L Count plaques K->L M Determine EC50 L->M M->N

Caption: Workflow for determining the in vitro efficacy of this compound.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Modipafant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Modipafant. The content is structured to help identify the root cause of poor bioavailability and to provide actionable strategies for its enhancement.

Troubleshooting Guide

This guide is designed to walk you through a systematic approach to diagnosing and solving issues related to this compound's oral delivery.

Q1: My in vivo studies with this compound are showing low and variable plasma concentrations after oral administration. What is the likely cause?

A1: Low and variable oral bioavailability of a drug candidate like this compound, a potent platelet-activating factor (PAF) antagonist, is often linked to its physicochemical properties. This compound's racemate, UK-74505, has a high LogP of 6.35, indicating high lipophilicity.[1] This characteristic strongly suggests that this compound has low aqueous solubility, which is a common rate-limiting step for the absorption of orally administered drugs. Poor solubility can lead to incomplete dissolution in the gastrointestinal (GI) tract, resulting in low and erratic absorption. This would place this compound in the Biopharmaceutics Classification System (BCS) as a likely Class II compound (low solubility, high permeability).

To confirm if solubility is the primary issue, you should perform the following characterization studies:

  • Aqueous Solubility Testing: Determine the solubility of this compound in buffers at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Dissolution Rate Testing: Evaluate the dissolution rate of the neat this compound drug substance.

If these tests confirm low solubility and a slow dissolution rate, the subsequent troubleshooting steps should focus on solubility enhancement strategies.

Q2: How can I improve the solubility and dissolution rate of this compound?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly water-soluble drugs like this compound. The choice of strategy will depend on the specific properties of this compound and the desired formulation characteristics. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[2]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution.

  • Lipid-Based Formulations: Encapsulating or dissolving this compound in lipid excipients can improve its solubilization in the GI tract.

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of guest molecules like this compound by forming inclusion complexes.[2]

The following workflow can guide your formulation development process:

experimental_workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategy Selection cluster_3 Formulation Development & Optimization cluster_4 Preclinical Evaluation A Low/Variable Oral Bioavailability of this compound B Determine Aqueous Solubility (pH-dependent) A->B C Measure Dissolution Rate A->C D Assess Permeability (e.g., Caco-2 assay) A->D F Amorphous Solid Dispersions B->F If solubility-limited G Lipid-Based Formulations (e.g., SEDDS) B->G If solubility-limited & lipophilic H Complexation (e.g., Cyclodextrins) B->H If suitable for complexation E Particle Size Reduction (Micronization/Nanonization) C->E If dissolution rate-limited I Excipient Screening & Selection E->I F->I G->I H->I J Process Optimization I->J K In Vitro Dissolution & Release Testing J->K L In Vivo Pharmacokinetic Studies (e.g., in rats) K->L Based on promising in vitro results M Compare Bioavailability of Formulations vs. Unformulated Drug L->M

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

Q3: I have decided to try a lipid-based formulation. What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they work?

A3: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that form a fine oil-in-water emulsion upon gentle agitation with aqueous media, such as the fluids in the GI tract. For a lipophilic drug like this compound, SEDDS can significantly enhance oral bioavailability through several mechanisms:

  • Enhanced Solubilization: this compound remains in a dissolved state within the oil droplets of the emulsion, bypassing the dissolution step.

  • Increased Surface Area: The formation of a micro- or nano-emulsion provides a large surface area for drug absorption.

  • Improved Permeation: Certain surfactants and lipids can enhance the permeation of the drug across the intestinal membrane.

  • Reduced First-Pass Metabolism: Lipid-based formulations can promote lymphatic transport, which bypasses the liver, potentially reducing first-pass metabolism.

The diagram below illustrates the mechanism of action of SEDDS:

sedds_mechanism cluster_0 Oral Administration cluster_1 In the GI Tract cluster_2 Absorption A SEDDS Capsule with Dissolved this compound B Dispersion in GI Fluids A->B Ingestion C Formation of Oil-in-Water Micro/Nano-emulsion B->C Self-emulsification D This compound in Oil Droplets C->D E Release of this compound at the Intestinal Wall D->E F Enhanced Absorption into Systemic Circulation E->F

Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).

Frequently Asked Questions (FAQs)

Q: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

A: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[3]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given this compound's high lipophilicity (LogP of its racemate is 6.35), it is likely to have high permeability but low solubility, placing it in BCS Class II.[1] For Class II drugs, the oral absorption is often limited by the dissolution rate. Therefore, formulation strategies that enhance solubility and dissolution are critical for improving bioavailability.

Q: What are the key differences between micronization and the use of amorphous solid dispersions?

A: Both are effective strategies, but they work on different principles. The table below summarizes the key differences:

FeatureMicronization/NanonizationAmorphous Solid Dispersions
Principle Increases surface area of crystalline drug particles to enhance dissolution rate.Converts the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.
Mechanism Follows the Noyes-Whitney equation for dissolution.Creates a supersaturated solution in the GI tract, increasing the concentration gradient for absorption.
Potential Issues Particle re-agglomeration can occur, reducing the effective surface area.The amorphous form is thermodynamically unstable and can recrystallize over time, reducing solubility.
Manufacturing Milling, high-pressure homogenization.Spray drying, hot-melt extrusion.

Q: Are there any safety concerns with the excipients used in these advanced formulations?

A: The excipients used in formulations like solid dispersions and SEDDS are generally recognized as safe (GRAS) or have a well-established safety profile in pharmaceutical products. However, it is crucial to:

  • Select excipients that are approved for oral administration in the intended patient population.

  • Conduct compatibility studies to ensure that the excipients do not degrade this compound.

  • Evaluate the potential for GI irritation, especially with high concentrations of surfactants.

  • Adhere to regulatory guidelines on the acceptable daily intake of each excipient.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Amorphous Solid Dispersion by Spray Drying

  • Polymer Selection: Choose a suitable polymer for solid dispersion, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®.

  • Solvent System: Identify a common solvent system in which both this compound and the chosen polymer are soluble (e.g., methanol, ethanol, or a mixture of organic solvents).

  • Preparation of Spray Solution:

    • Dissolve a specific ratio of this compound and polymer (e.g., 1:1, 1:2, 1:4 by weight) in the selected solvent system to form a clear solution.

    • The total solid content in the solution should typically be between 2-10% (w/v).

  • Spray Drying Process:

    • Set the parameters of the spray dryer: inlet temperature, atomization pressure, and feed rate. These will need to be optimized for the specific solvent system and formulation.

    • Pump the spray solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming a dry powder of the solid dispersion.

  • Powder Collection and Characterization:

    • Collect the dried powder from the cyclone separator.

    • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and in vitro dissolution rate compared to the crystalline drug.

Protocol 2: Formulation and Evaluation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Solubility Study: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).

    • Emulsification Efficiency: Select the most efficient emulsifying surfactants by observing the clarity and time of emulsification of a small amount of the surfactant in water.

  • Construction of Ternary Phase Diagrams:

    • Based on the screening results, construct ternary phase diagrams with the selected oil, surfactant, and cosolvent to identify the self-emulsifying region.

    • Titrate mixtures of the components with water and observe the formation of emulsions.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the mixture of oil, surfactant, and cosolvent with gentle stirring and heating if necessary.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a particle size analyzer.

    • In Vitro Self-Emulsification Time: Assess the time it takes for the formulation to emulsify in a standard dissolution medium under gentle agitation.

    • In Vitro Drug Release: Perform a dissolution test using a dialysis method or a dispersion method to evaluate the rate and extent of this compound release from the SEDDS.

References

Modipafant stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Modipafant is an investigational drug, and as such, detailed public information regarding its stability and storage is limited. The following troubleshooting guides, FAQs, and protocols are based on general principles of pharmaceutical stability testing for small molecule drugs and are provided for illustrative purposes. Researchers should always refer to the specific documentation provided by the supplier of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid powder at -20°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable for an extended period. Always refer to the certificate of analysis provided with your specific batch for precise recommendations.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, solutions can be stored at -80°C for a limited time, although the stability under these conditions should be validated for your specific experimental needs. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q3: What solvents are suitable for dissolving this compound?

A3: The solubility of this compound in common laboratory solvents should be determined empirically. For in vitro studies, solvents such as dimethyl sulfoxide (DMSO) are often used to prepare stock solutions. It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is compatible with the biological system being studied and does not exceed a level that could cause toxicity or other confounding effects.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Ensure that this compound has been stored correctly as a solid at -20°C and as a solution at -80°C. Prepare fresh solutions for each experiment. Verify the age of the compound and consider obtaining a new batch if it has been stored for an extended period.

  • Possible Cause 2: Improper solution preparation.

    • Troubleshooting Step: Confirm that the compound was fully dissolved. Sonication may aid in dissolution. Verify the accuracy of the concentration calculation and the calibration of pipettes and balances.

  • Possible Cause 3: Interaction with experimental components.

    • Troubleshooting Step: Evaluate potential interactions of this compound with media components, serum proteins, or plasticware. Consider using low-protein-binding tubes and plates.

Issue 2: Appearance of unknown peaks in chromatography analysis (e.g., HPLC).

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: This is a strong indicator of degradation. Review the storage and handling procedures. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure the purity of the solvent used for dissolution and the cleanliness of all glassware and equipment. Analyze a solvent blank to rule out contamination from the mobile phase or system.

Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only.

Storage ConditionTime PointAssay (% of Initial)Total Impurities (% Peak Area)
25°C / 60% Relative Humidity (RH)1 Month98.51.5
3 Months95.24.8
6 Months90.19.9
40°C / 75% Relative Humidity (RH)1 Month92.37.7
3 Months85.614.4
6 Months78.921.1
5°C12 Months99.80.2
-20°C24 Months99.90.1

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a representative method for assessing the stability of this compound and separating it from potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of 50 µg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours. Neutralize with 1N NaOH before injection.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours. Neutralize with 1N HCl before injection.

    • Oxidation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photostability: Expose the this compound solution to light according to ICH Q1B guidelines.

  • Analysis:

    • Inject the prepared samples (stressed and unstressed) into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation start This compound Stock Solution unstressed Unstressed Sample (Control) start->unstressed stressed Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) start->stressed hplc Stability-Indicating HPLC Analysis unstressed->hplc stressed->hplc Inject eval Evaluate Chromatograms hplc->eval report Assess Purity and Degradation eval->report

Caption: Experimental workflow for this compound stability assessment.

Technical Support Center: Investigating the Efficacy of Modipafant in Asthma Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Modipafant and other Platelet-Activating Factor (PAF) antagonists in asthma studies.

Troubleshooting Guide: Lack of Efficacy of this compound

This guide addresses potential reasons for the observed lack of efficacy of this compound in clinical trials for asthma, presented in a question-and-answer format.

Q1: Our study with this compound, a PAF antagonist, showed no significant improvement in asthma endpoints. What are the primary hypotheses for this lack of efficacy?

A1: The primary hypothesis, supported by the results of the this compound clinical trial, is that Platelet-Activating Factor (PAF) may not be a critical mediator in chronic asthma.[1] While PAF can induce features of asthma such as bronchoconstriction and inflammation, the inflammatory cascade in established asthma is complex and involves multiple redundant pathways.[2][3][4] Therefore, antagonizing only the PAF receptor may be insufficient to produce a clinically significant effect.

Q2: Could the patient population selected for the study have influenced the outcome?

A2: This is a critical consideration. The this compound trial enrolled patients with moderately severe asthma who were already using inhaled corticosteroids.[1] It's possible that:

  • Wrong Asthma Phenotype: Asthma is a heterogeneous disease. The enrolled patients may not have had a phenotype predominantly driven by PAF. Future studies could benefit from patient stratification based on biomarkers indicative of PAF pathway activation.

  • Disease Severity and Chronicity: The role of PAF might be more pronounced in the initial phases of allergic inflammation rather than in chronic, established asthma. Preclinical models where PAF antagonists showed efficacy often involved acute inflammatory events, which may not be representative of chronic human asthma.

  • Concomitant Medications: The use of corticosteroids in the study population could have masked a potential modest effect of this compound by broadly suppressing inflammation.

Q3: Is it possible that the dosage of this compound was insufficient or that the drug did not reach the target site effectively?

A3: While the this compound trial used a 50 mg twice-daily oral dose, the following pharmacokinetic and pharmacodynamic factors should be considered for any PAF antagonist study:[1]

  • Bioavailability and Metabolism: Was the oral bioavailability sufficient to achieve therapeutic concentrations in the lung tissue? Information on the specific pharmacokinetics of this compound in humans would be necessary to fully assess this.

  • Receptor Occupancy: Was the chosen dose adequate to achieve and maintain a high level of PAF receptor occupancy in the airways throughout the dosing interval?

  • Drug Delivery to the Lungs: For inhaled formulations, ensuring adequate deposition in the airways is crucial. For oral formulations, achieving sufficient concentration at the site of inflammation in the lungs is a key challenge.

Q4: Are there other mechanistic considerations that could explain the failure of PAF antagonists?

A4: Yes, several other factors related to the underlying biology could be at play:

  • Redundancy of Inflammatory Mediators: Asthma involves a complex interplay of various mediators, including leukotrienes, prostaglandins, and cytokines. Blocking only one of these pathways may not be sufficient to alter the course of the disease. The concept of a combined therapy targeting multiple mediators has been suggested as a more promising approach.[2][4]

  • Intracellular Signaling: PAF can have intracellular and paracrine actions that may not be effectively blocked by a receptor antagonist.

  • Secondary Mediator Release: Some of the effects of PAF in the lungs may be mediated by the secondary release of other pro-inflammatory molecules like leukotrienes.

Frequently Asked Questions (FAQs)

Q: What is this compound and what is its mechanism of action? A: this compound (UK-80,067) is the active (+)-enantiomer of the compound UK-74,505. It is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] By blocking this receptor, this compound is intended to inhibit the pro-inflammatory effects of PAF, which include bronchoconstriction, mucus secretion, and microvascular leakage.[1]

Q: What were the key findings of the major clinical trial of this compound in asthma? A: A key study involving 120 patients with moderately severe asthma found no significant difference between this compound (50 mg twice daily for 28 days) and placebo. The study assessed diurnal variation in Peak Expiratory Flow (PEF), morning and evening PEF, clinic Forced Expiratory Volume in one second (FEV1), use of rescue bronchodilators, symptom scores, and airway responsiveness. None of these measures showed a significant improvement with this compound compared to placebo.[1]

Q: Have other PAF antagonists also failed in asthma clinical trials? A: Yes, the experience with this compound is consistent with the broader trend of other PAF receptor antagonists, which have generally failed to demonstrate significant clinical benefit in the treatment of asthma.[2][3]

Q: What are the key takeaways for future research on PAF antagonists in asthma? A: Future research should consider:

  • Patient Stratification: Identifying and enrolling patients with a PAF-driven asthma phenotype using relevant biomarkers.

  • Combination Therapies: Exploring the efficacy of PAF antagonists in combination with drugs targeting other inflammatory pathways.

  • Different Disease Models: Utilizing preclinical models that more accurately reflect the chronicity and heterogeneity of human asthma.

Data Presentation

The following table summarizes the key parameters and findings of the this compound clinical trial in asthma. Note: Specific quantitative data from the original publication are not publicly available; the results are presented qualitatively as reported in the study abstract.

ParameterThis compound GroupPlacebo GroupOutcome
Number of Patients 5961-
Dosage 50 mg twice dailyMatched placebo-
Treatment Duration 28 days28 days-
Diurnal PEF Variation No significant changeNo significant changeNo significant difference
Morning & Evening PEF No significant changeNo significant changeNo significant difference
Clinic FEV1 No significant changeNo significant changeNo significant difference
Rescue Bronchodilator Use No significant changeNo significant changeNo significant difference
Symptom Score No significant changeNo significant changeNo significant difference
Airway Responsiveness No significant changeNo significant changeNo significant difference

Experimental Protocols

While the detailed protocol from the original this compound trial is not publicly available, the following represents a typical experimental protocol for a clinical trial evaluating a PAF antagonist in adults with chronic asthma, based on the published information and general clinical trial design.

Representative Experimental Protocol: Phase IIb Study of a PAF Antagonist in Moderate Asthma

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population:

    • Inclusion Criteria:

      • Male and female patients aged 18-65 years.

      • Diagnosed with asthma for at least one year.

      • Stable dose of inhaled corticosteroids for at least 4 weeks prior to screening.

      • Demonstrated reversible airway obstruction or airway hyperresponsiveness.

      • Baseline FEV1 between 50% and 80% of predicted value.

    • Exclusion Criteria:

      • Current smokers or history of smoking within the last year.

      • Respiratory tract infection within 4 weeks of screening.

      • Use of oral corticosteroids within 8 weeks of screening.

  • Treatment:

    • Investigational Drug: Oral PAF antagonist (e.g., 50 mg twice daily).

    • Control: Matched oral placebo (twice daily).

    • Treatment Duration: 28 days.

  • Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either the investigational drug or placebo. Both patients and investigators are blinded to the treatment allocation.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in morning Peak Expiratory Flow (PEF) over the 28-day treatment period.

    • Secondary Endpoints:

      • Change from baseline in evening PEF.

      • Change from baseline in pre-bronchodilator FEV1.

      • Number of puffs of rescue medication (e.g., salbutamol) used per day.

      • Asthma symptom scores recorded daily in a patient diary.

      • Change in airway responsiveness to a bronchoconstrictor agent (e.g., methacholine).

      • Asthma Quality of Life Questionnaire (AQLQ) score.

  • Assessments:

    • Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, spirometry, and assessment of inclusion/exclusion criteria.

    • Randomization Visit (Day 1): Baseline assessments, dispensing of study medication.

    • Follow-up Visits (e.g., Day 14 and Day 28): Assessment of endpoints, adverse event monitoring.

    • Daily Home Monitoring: Patients record morning and evening PEF, symptom scores, and rescue medication use in an electronic diary.

  • Statistical Analysis: The primary and secondary endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA) to compare the change from baseline between the treatment and placebo groups.

Mandatory Visualizations

Signaling Pathways and Workflows

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca2_release->Downstream PKC->Downstream Response Cellular Responses: - Inflammation - Bronchoconstriction - Increased Vascular  Permeability Downstream->Response This compound This compound This compound->PAFR Blocks

Caption: Platelet-Activating Factor (PAF) Receptor Signaling Pathway.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (FEV1, PEF, Symptoms) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Treatment Group (this compound) Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment 28-Day Treatment Period (Daily Dosing & Diary) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Day 14 & Day 28) Treatment->FollowUp Analysis Data Analysis (Compare Endpoints) FollowUp->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Experimental Workflow for a PAF Antagonist Clinical Trial.

Troubleshooting_Logic Start Lack of Efficacy Observed Hypothesis1 Is PAF a key mediator in this asthma population? Start->Hypothesis1 Hypothesis2 Was the patient population appropriate? Hypothesis1->Hypothesis2 Yes Conclusion1 Conclusion: PAF pathway is redundant or not critical. Hypothesis1->Conclusion1 No Hypothesis3 Were PK/PD parameters optimal? Hypothesis2->Hypothesis3 Yes Conclusion2 Conclusion: Wrong asthma phenotype or disease stage. Hypothesis2->Conclusion2 No Conclusion3 Conclusion: Insufficient dose, delivery, or receptor occupancy. Hypothesis3->Conclusion3 No Action1 Action: Consider combination therapy or different target. Conclusion1->Action1 Action2 Action: Redesign trial with biomarker stratification. Conclusion2->Action2 Action3 Action: Conduct dose-ranging studies or reformulate. Conclusion3->Action3

References

Potential off-target effects of Modipafant in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Modipafant in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1] PAF is a lipid mediator involved in various physiological and pathological processes, including inflammation and thrombosis. By blocking the PAFR, a G-protein coupled receptor (GPCR), this compound inhibits the downstream signaling cascade initiated by PAF.[2]

Q2: What are off-target effects and why are they a concern in experiments with this compound?

Off-target effects occur when a drug or compound interacts with molecular targets other than its intended primary target. These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potential toxicity. Understanding and mitigating off-target effects is crucial for accurate preclinical assessment of drug candidates like this compound.

Q3: Does this compound have any known or suspected off-target activities?

This compound belongs to the dihydropyridine class of molecules. While it is a highly selective PAF antagonist, its chemical structure raises the possibility of interaction with L-type calcium channels, a known target for many dihydropyridine compounds.[3][4] Studies on UK-74,505, the racemate of this compound, have shown weak affinity for the nitrendipine binding site on L-type calcium channels.[3][4]

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses specific issues that may arise during in vitro or in vivo experiments with this compound, potentially due to its off-target effects.

Issue 1: Unexpected Cardiovascular Effects in Animal Models

Question: I am observing unexpected changes in blood pressure (hypotension) or heart rate in my animal model treated with this compound, which are not consistent with PAF receptor antagonism alone. What could be the cause?

Answer: This could be due to an off-target effect on L-type calcium channels. Dihydropyridine compounds are well-known calcium channel blockers, which can cause vasodilation and changes in heart rate.[5][6] Although this compound is highly selective for the PAF receptor, at higher concentrations, it may exert a weak blocking effect on L-type calcium channels.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response study to determine if the observed cardiovascular effects are dose-dependent and occur at concentrations higher than those required for PAF receptor antagonism.

  • Use a Positive Control: Include a known L-type calcium channel blocker (e.g., nifedipine) as a positive control in your experiments to compare the observed effects with a canonical calcium channel antagonist.

  • In Vitro Vasodilation Assay: Conduct an ex vivo experiment on isolated blood vessels to directly assess the vasodilatory effects of this compound in the absence of systemic PAF antagonism.

  • Consider a Structurally Unrelated PAF Antagonist: If possible, use a structurally different PAF receptor antagonist as a control to confirm that the observed cardiovascular effects are specific to the dihydropyridine structure of this compound.

Issue 2: Discrepancies in Cellular Assays Measuring Calcium Flux

Question: In my cell-based assay, I'm seeing alterations in intracellular calcium levels upon this compound application, even in cells that do not express the PAF receptor. Why is this happening?

Answer: This observation could be a direct consequence of this compound interacting with L-type calcium channels present on your cell line. Many cell types endogenously express L-type calcium channels, which play a role in regulating intracellular calcium homeostasis.

Troubleshooting Steps:

  • Characterize Your Cell Line: Confirm the expression of L-type calcium channels in your cell line using techniques like RT-PCR or western blotting.

  • Use a Calcium Channel Blocker Control: Treat the cells with a specific L-type calcium channel blocker to see if it phenocopies or occludes the effect of this compound on calcium levels.

  • Test on PAFR-Transfected Cells: Compare the effects of this compound on the parental cell line versus a cell line stably expressing the PAF receptor to differentiate between on-target and off-target effects.

  • Employ an Orthogonal Assay: Use an alternative method to measure PAF receptor activation that is not dependent on calcium signaling, such as a reporter gene assay measuring downstream transcription factor activation.

Data Presentation: On-Target and Potential Off-Target Affinity of this compound (and its Racemate)

CompoundTargetAssay TypeParameterValueReference
This compound PAF ReceptorPAF-induced platelet aggregationIC505.6 nM (2 min preincubation)[1]
IC500.34 nM (60 min preincubation)[1]
UK-74,505 (racemate)PAF Receptor[3H]PAF bindingIC5014.7 nM (no preincubation)[3]
L-type Calcium Channel[3H]nitrendipine bindingIC506600 nM[4]
L-type Calcium ChannelFunctional Assay (KCl-induced aorta contraction)-450-fold weaker than PAF antagonism[3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the L-type calcium channel using [3H]nitrendipine as the radioligand.

Materials:

  • Membrane preparations from a tissue known to express L-type calcium channels (e.g., rat brain or cardiac tissue).

  • [3H]nitrendipine (radioligand).

  • Unlabeled nitrendipine (for determining non-specific binding).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]nitrendipine, and varying concentrations of this compound (or unlabeled nitrendipine for the control curve).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [3H]nitrendipine binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]nitrendipine. The Ki value can then be calculated using the Cheng-Prusoff equation.[7][8][9]

Protocol 2: Cellular Dielectric Spectroscopy (CDS) for Off-Target GPCR Activation

CDS is a label-free technology that can detect whole-cell responses to compound stimulation, making it suitable for identifying off-target activation of endogenous GPCRs.[10][11][12]

Materials:

  • Cell line of interest.

  • CDS instrument (e.g., CellKey).

  • Microplates compatible with the CDS instrument.

  • This compound solution.

Methodology:

  • Cell Seeding: Seed the cells in the CDS microplate and allow them to form a confluent monolayer.

  • Equilibration: Equilibrate the cells in the instrument's analysis chamber.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Data Acquisition: The CDS instrument measures changes in the dielectric properties of the cells over time in response to the compound.

  • Data Analysis: Analyze the resulting kinetic profiles. A significant change in the dielectric response in a cell line not expressing the PAF receptor would suggest an off-target effect, potentially through another GPCR. Further deconvolution experiments with known GPCR antagonists would be required to identify the specific off-target.

Visualizations

PAF_Signaling_Pathway cluster_cell Cell Membrane PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds This compound This compound This compound->PAFR Blocks Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Inflammation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Off_Target_Effect cluster_workflow Troubleshooting Workflow for Unexpected Cardiovascular Effects Observation Unexpected Cardiovascular Effects Observed Hypothesis Hypothesis: Off-target effect on L-type Ca²⁺ channels Observation->Hypothesis DoseResponse Perform Dose-Response Analysis Hypothesis->DoseResponse PositiveControl Use L-type Ca²⁺ Channel Blocker as Control Hypothesis->PositiveControl VasodilationAssay Conduct Ex Vivo Vasodilation Assay Hypothesis->VasodilationAssay DifferentAntagonist Test Structurally Different PAF Antagonist Hypothesis->DifferentAntagonist Conclusion Conclusion: Effects likely due to off-target activity DoseResponse->Conclusion PositiveControl->Conclusion VasodilationAssay->Conclusion DifferentAntagonist->Conclusion

References

Technical Support Center: Modipafant & Progeny Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to extending the duration of action of the Platelet-Activating Factor (PAF) receptor antagonist, Modipafant, and its analogs.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound analog shows good potency but has a very short half-life in our animal model. Where do I start the investigation?

A1: A short in vivo half-life (t½) is primarily driven by two pharmacokinetic (PK) parameters: high clearance (CL) and/or a small volume of distribution (Vd). The relationship is defined by the equation: t½ ≈ 0.693 * (Vd / CL) . Your investigation should systematically determine which of these factors is the primary contributor and then identify the underlying mechanism.

The initial investigation should focus on two key in vitro assays: metabolic stability and plasma protein binding. These will help you quickly determine if the issue is rapid metabolism (high intrinsic clearance) or low protein binding (high fraction unbound, fu), which can contribute to higher total clearance.

G cluster_0 cluster_1 Initial In Vitro Assessment cluster_2 cluster_3 Next Steps A Short In Vivo Half-Life Observed B Investigate Key PK Drivers: Clearance (CL) & Volume of Distribution (Vd) A->B C Metabolic Stability Assay (Liver Microsomes) B->C Is clearance high? D Plasma Protein Binding Assay (Equilibrium Dialysis) B->D Is Vd low? E High Instability (Rapid Metabolism) C->E G High Stability C->G F Low Binding (High Fraction Unbound) D->F H High Binding D->H I Identify Metabolic Hotspots & Redesign Molecule (See Q2) E->I J Increase Lipophilicity or Modify Structure to Increase Tissue Partitioning F->J K Consider Formulation Strategies (See Q3) or Prodrug Approach G->K If half-life is still short H->K If half-life is still short

Caption: Initial workflow for diagnosing the cause of a short drug half-life.
Q2: Our in vitro assays indicate rapid metabolic clearance of our this compound analog. How can we identify the metabolic hotspots and design more stable compounds?

A2: Rapid metabolic clearance is a common challenge for drug candidates. For dihydropyridine compounds like this compound, metabolism is often mediated by Cytochrome P450 enzymes in the liver, particularly CYP3A4.[1][2][3] The goal is to identify which part of the molecule is being modified (the "metabolic hotspot") and then alter the structure to block this metabolism without losing potency. This strategy is often called "metabolic hardening".

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[4] The disappearance of the parent compound over time is monitored.

  • Preparation of Reagents:

    • Microsomes: Thaw pooled human liver microsomes (HLM) on ice.[5]

    • Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Cofactor Solution (NADPH-regenerating system): Prepare a solution in buffer containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[4]

    • Test Compound: Prepare a 10 mM stock solution of your this compound analog in DMSO, then dilute to a working concentration (e.g., 100 µM) in acetonitrile.

  • Incubation Procedure:

    • In a 96-well plate, add buffer and microsomes (final protein concentration ~0.5 mg/mL).[6]

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[5]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CL_int) = (0.693 / t½) / (mg microsomal protein/mL).

Table 1: Hypothetical Metabolic Stability Data for this compound Analogs

CompoundModificationIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)
This compound-01 Parent Molecule8173.3
This compound-02 Fluorination on phenyl ring2555.4
This compound-03 Deuteration at N-methyl group1592.4
This compound-04 Replacement of ester with amide> 60< 23.1
Warfarin Control (Moderate Clearance)4530.8

Troubleshooting & Next Steps:

  • Metabolite Identification: To find the "hotspot," run a similar assay but analyze the samples for the appearance of new molecular weights (metabolites) using high-resolution mass spectrometry.

  • Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to confirm which P450 isoform (e.g., CYP3A4) is responsible for the metabolism.[1][2]

  • Structural Modification: Based on the identified hotspot, make targeted chemical modifications. For example, if an aromatic ring is being hydroxylated, adding a fluorine atom at that position can block the reaction.

Q3: How can we improve this compound's duration of action through formulation without altering the molecule?

A3: Formulation strategies are excellent for improving pharmacokinetic profiles, especially for poorly soluble drugs, by controlling the rate at which the drug is released into circulation.[8][9] These approaches create a depot or a slow-release matrix from which the drug leaches out over an extended period.

Common Formulation Strategies:

  • Oral Sustained-Release Formulations: These are designed to release the drug gradually within the gastrointestinal tract. This can be achieved by embedding the drug in a hydrophilic polymer matrix that swells to form a gel layer, slowing dissolution and diffusion.

  • Long-Acting Injectables (LAI):

    • Nanosuspensions: The drug is milled into crystalline nanoparticles.[10] When injected (subcutaneously or intramuscularly), this creates a depot of solid drug particles that dissolve slowly over time.

    • Lipid-Based Formulations: For lipophilic drugs, dissolving the compound in an oil-based vehicle can slow its absorption from the injection site.[11] Self-emulsifying drug delivery systems (SEDDS) can also be used to improve solubility and absorption.[8]

    • Polymer Microspheres: The drug can be encapsulated in biodegradable polymer microspheres (e.g., PLGA) that degrade over weeks or months, releasing the drug in a controlled manner.

G cluster_0 Sustained Release Formulations A Standard Formulation (Immediate Release) B Drug Absorption (Rapid) A->B C Short Duration of Action B->C D Oral Sustained-Release (e.g., Polymer Matrix) F Drug Absorption (Slow & Prolonged) D->F E Long-Acting Injectable (e.g., Nanosuspension) E->F G Extended Duration of Action F->G

Caption: Conceptual diagram of how formulation strategies extend drug action.

Table 2: Hypothetical PK Data for Different this compound Formulations in Rats

FormulationDosing RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Aqueous Suspension Oral (PO)8501.03400
Polymer Matrix Tablet Oral (PO)3206.06800
Nanosuspension Intramuscular (IM)15024.015500

As shown in the table, sustained-release formulations typically lower the maximum concentration (Cmax), delay the time to reach Cmax (Tmax), and increase the total drug exposure (Area Under the Curve, AUC), leading to a longer duration of action.

Q4: We want to assess if increasing plasma protein binding is a viable strategy to extend this compound's half-life. What is the standard protocol?

A4: Increasing plasma protein binding (PPB) is a valid strategy to prolong half-life. Only the unbound (free) fraction of a drug can be metabolized by the liver or excreted by the kidneys.[12] Therefore, a drug that is highly bound to plasma proteins like albumin has a smaller fraction available for clearance, effectively creating a circulating reservoir.

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This protocol measures the fraction of a drug that is unbound (fu) in plasma and is considered a gold standard method.[13][14]

  • Preparation:

    • Prepare the RED device inserts by rinsing them according to the manufacturer's instructions.

    • Thaw plasma (e.g., human, rat, dog) at 37°C and centrifuge to remove any cryoprecipitates.

    • Prepare a stock solution of your this compound analog and spike it into the plasma to a final concentration of ~2 µM.

  • Dialysis Procedure:

    • Add the drug-spiked plasma (~300 µL) to the sample chamber (red side) of the RED device insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).

    • Cover the 96-well plate containing the inserts and incubate at 37°C with shaking (~200 rpm) for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable membrane.[14]

  • Sample Analysis:

    • After incubation, carefully remove an aliquot from both the plasma chamber and the buffer chamber.

    • To ensure accurate quantification, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins from all samples by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Data Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound = (1 - fu) * 100

Table 3: Hypothetical Plasma Protein Binding Data for this compound

Species% Bound to Plasma ProteinsFraction Unbound (fu)
Human 99.2%0.008
Rat 97.5%0.025
Dog 99.5%0.005
Mouse 96.0%0.040

Considerations:

  • A high percentage bound (>99%) is often desirable for extending half-life.

  • Significant differences in PPB between species can complicate the extrapolation of preclinical PK data to humans.

  • Be mindful of non-specific binding to the dialysis device; running controls is essential.

Frequently Asked Questions (FAQs)

Q: What is this compound and its mechanism of action? A: this compound (also known as UK-74,505) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[15][16] PAF is a lipid mediator involved in numerous physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions.[17] By blocking the PAF receptor, this compound inhibits these downstream signaling events.[17]

Q: What is the signaling pathway for the Platelet-Activating Factor (PAF) receptor? A: The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates two primary G-protein families: Gq and Gi.[18]

  • Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade leads to cellular responses like platelet aggregation and inflammation.

  • Gi Pathway: Activation of Gi inhibits Adenylyl Cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 Plasma Membrane cluster_1 Intracellular Signaling PAF PAF (Ligand) Receptor PAF Receptor (PAFR) PAF->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks Gq Gq Receptor->Gq Gi Gi Receptor->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP₂ PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation cAMP cAMP ATP->cAMP Response Cellular Responses (Inflammation, Platelet Aggregation) Ca_Release->Response PKC_Activation->Response

Caption: Simplified signaling pathway of the Platelet-Activating Factor Receptor (PAFR).

Q: What are the main pharmacokinetic parameters I should be concerned with for duration of action? A: The key PK parameters that influence the duration of action are:

  • Half-Life (t½): The time required for the drug concentration in the body to decrease by half. A longer half-life generally correlates with a longer duration of action.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time. High clearance leads to a short half-life. It is the sum of clearance from all organs (e.g., hepatic, renal).

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A larger Vd can sometimes increase half-life, assuming clearance remains constant.

  • Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. While not directly setting the duration, it determines the effective dose.

Q: Is there a contradiction in the literature regarding this compound's duration of action? A: Yes, there appears to be a discrepancy. An early publication on this compound (as UK-74,505) reported a prolonged duration of action in dogs, with effects lasting over 24 hours after a single oral dose.[15] However, the drug's development was later discontinued, and the premise of many research projects is to improve upon existing scaffolds.[19] This guide is intended for researchers who may be working with this compound analogs that do not share this long-acting profile or for those aiming to further enhance its duration for specific therapeutic applications (e.g., weekly vs. daily dosing). The strategies outlined here are fundamental to drug discovery and are applicable for optimizing the pharmacokinetics of any compound in this class.

References

Technical Support Center: Modipafant Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Modipafant (UK-74,505). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experimental variability when working with this potent Platelet-Activating Factor (PAF) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It belongs to the 1,4-dihydropyridine class of compounds.[2] Its primary mechanism of action is to block the binding of PAF to its receptor on the surface of cells like platelets, neutrophils, and eosinophils, thereby inhibiting the downstream signaling pathways that lead to inflammatory responses and platelet aggregation.[3]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in in vitro and in vivo studies to investigate the role of PAF in various physiological and pathological processes. Common applications include:

  • In vitro: Inhibition of PAF-induced platelet aggregation in washed platelets or platelet-rich plasma (PRP).[2]

  • In vivo: Attenuation of PAF-induced responses such as hypotension, increased vascular permeability, and lethality in animal models.[2][4] It has also been studied for its effects on local and remote injuries following ischemia and reperfusion.[4] Additionally, this compound has been investigated in a clinical trial for the treatment of Dengue fever.[5]

Q3: What are the known potency values for this compound?

A3: The potency of this compound has been determined in various experimental systems. The half-maximal inhibitory concentration (IC50) for inhibiting PAF-induced aggregation of rabbit washed platelets is 4.3 nM.[2] In vivo, the oral effective dose (ED50) to protect mice from a lethal injection of PAF is 0.26 mg/kg.[2]

Troubleshooting Guides

Variability in experimental results with this compound can arise from several factors, from reagent handling to the biological system being studied. This section provides a structured approach to identifying and resolving common issues.

In Vitro Platelet Aggregation Assays

Issue 1: Higher than expected variability in IC50 values between experiments.

  • Possible Cause: Inconsistent platelet preparation and handling.

  • Troubleshooting:

    • Standardize Blood Collection: Use a consistent anticoagulant (e.g., 3.2% sodium citrate) and ensure a clean venipuncture to avoid premature platelet activation.[6]

    • Control Centrifugation: Optimize and standardize centrifugation speed and time for preparing platelet-rich plasma (PRP) to maintain a consistent platelet count.[7]

    • Time-Sensitive Handling: Perform experiments within a consistent timeframe after blood collection, as platelet reactivity can decline over time.[8]

Issue 2: Low or no inhibitory effect of this compound.

  • Possible Cause 1: Suboptimal this compound concentration or degradation.

  • Troubleshooting:

    • Fresh Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9][10]

    • Solvent Considerations: Ensure this compound is fully dissolved. While specific solubility data is limited, Dimethyl Sulfoxide (DMSO) is a common solvent for similar compounds.[11] The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced effects on platelets.[11]

  • Possible Cause 2: High PAF concentration.

  • Troubleshooting:

    • Agonist Titration: The concentration of PAF used to induce aggregation may be too high, overwhelming the inhibitory effect of this compound. Perform a dose-response curve for PAF to determine the EC50 (the concentration that gives 50% of the maximal aggregation response) and use a concentration at or near the EC50 for inhibition studies.[7]

Issue 3: Significant inter-donor variability in platelet aggregation inhibition.

  • Possible Cause: Biological differences between platelet donors.

  • Troubleshooting:

    • Donor Screening: If possible, screen donors and exclude those with known platelet function disorders or those taking medications that affect platelet function.

    • Data Normalization: Normalize the data to the baseline platelet aggregation of each donor to account for individual differences in platelet reactivity.[12]

    • Increase Sample Size: When significant inter-donor variability is observed, increasing the number of donors can improve the statistical power of the study.[12]

In Vivo Animal Models of Inflammation

Issue 1: Inconsistent dose-response relationship for this compound.

  • Possible Cause: Variability in drug absorption and metabolism.

  • Troubleshooting:

    • Route of Administration: Ensure consistent administration of this compound (e.g., oral gavage, intravenous injection) across all animals.[4]

    • Vehicle Effects: The vehicle used to dissolve and administer this compound can influence its bioavailability. Use a consistent and appropriate vehicle for all experiments.[13]

    • Fasting State: The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period for animals before dosing.

Issue 2: Lack of efficacy of this compound in reducing inflammation.

  • Possible Cause 1: Timing of this compound administration.

  • Troubleshooting:

    • Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The timing of administration relative to the inflammatory stimulus is critical. Administer this compound at a time point that ensures peak plasma concentrations coincide with the onset of the inflammatory response.[4]

  • Possible Cause 2: Model-specific factors.

  • Troubleshooting:

    • Inflammatory Mediator: The inflammatory model may be driven by mediators other than PAF. Confirm that PAF plays a significant role in the chosen animal model of inflammation.[1]

Data Presentation

The following table summarizes the reported potency of this compound in key experimental models. Note the variability in these values can be influenced by the specific experimental conditions.

Parameter Experimental Model Value Reference
IC50 PAF-induced aggregation of rabbit washed platelets4.3 nM[2]
ED50 PAF-induced lethality in mice (oral administration)0.26 mg/kg[2]

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard procedures for assessing PAF receptor antagonists.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm PRP and PPP to 37°C.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP and a stir bar in the aggregometer to set the 0% aggregation baseline.

    • Add varying concentrations of this compound (dissolved in an appropriate solvent like DMSO, ensuring the final solvent concentration is non-inhibitory) or vehicle control to the PRP.

    • Incubate for 5-10 minutes at 37°C with stirring.

    • Add a pre-determined concentration of PAF (agonist) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Mandatory Visualization

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor (GPCR) This compound->PAFR Blocks PAF PAF PAF->PAFR Binds to Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Response Platelet Aggregation & Inflammatory Response Ca_release->Platelet_Response PKC_activation->Platelet_Response

Caption: PAF Receptor Signaling and this compound Inhibition.

References

Technical Support Center: Refinement of Dihydropyridine-Based PAF Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, high-yield synthesis protocols for Modipafant are not extensively available in the public domain. This guide provides a general framework for the synthesis of 1,4-dihydropyridine compounds, the core structure of this compound, based on the well-established Hantzsch synthesis. The troubleshooting and FAQ sections address common challenges in this type of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for creating the 1,4-dihydropyridine core of this compound and its analogs?

A1: The most common and versatile method for synthesizing the 1,4-dihydropyridine scaffold is the Hantzsch dihydropyridine synthesis. This is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Q2: My Hantzsch reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the Hantzsch synthesis can stem from several factors. Common issues include incomplete reaction, formation of side products, or suboptimal reaction conditions. Key parameters to investigate are the choice of solvent, reaction temperature, and the purity of your starting materials. Please refer to the Troubleshooting Guide below for more specific advice.

Q3: I am observing significant side product formation. What are these side products and how can I minimize them?

A3: Common side products in the Hantzsch synthesis include the oxidized pyridine derivative and Michael addition products. Oxidation can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon). The formation of Michael adducts can often be suppressed by careful control of the reaction temperature and the rate of addition of the reactants.

Q4: What are the recommended purification techniques for 1,4-dihydropyridine compounds?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and must be determined empirically. For column chromatography, a solvent system of ethyl acetate and hexane is a common starting point, with the polarity adjusted based on the specific properties of the synthesized compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Impure reagents (especially the aldehyde).2. Incorrect reaction temperature.3. Inappropriate solvent.1. Purify the aldehyde (e.g., by distillation) before use. Ensure other reagents are dry.2. Optimize the temperature. Some reactions require heating (reflux), while others may proceed at room temperature.3. Ethanol or methanol are common solvents. Acetic acid can also be used as both a solvent and a catalyst.
Formation of a Tar-Like Substance 1. Reaction temperature is too high.2. Aldehyde is prone to polymerization.1. Lower the reaction temperature and extend the reaction time.2. Add the aldehyde slowly to the reaction mixture.
Product is the Oxidized Pyridine 1. Exposure to air during reaction or workup.2. Presence of oxidizing agents.1. Conduct the reaction under an inert atmosphere (N2 or Ar).2. Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvents.2. Product co-elutes with impurities during chromatography.1. Adjust the pH during aqueous workup to precipitate the product. Use a different solvent for extraction.2. Try a different solvent system for column chromatography or consider recrystallization.

Experimental Protocol: Generalized Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative. Note: The specific molar ratios, solvent, and temperature will need to be optimized for the synthesis of a specific this compound analog.

Materials:

  • An aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (50 mL).

  • Add ammonium acetate (15 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, slowly add cold water to the mixture to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 1,4-dihydropyridine.

Visualizing the Process and Pathway

experimental_workflow reagents Reagents: - Aldehyde - β-Ketoester (2 eq.) - Ammonia Source mixing One-Pot Reaction (e.g., in Ethanol) reagents->mixing heating Heating / Reflux mixing->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Cooling & Precipitation monitoring->workup Reaction Complete filtration Vacuum Filtration workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product Pure 1,4-Dihydropyridine purification->product

Caption: Generalized workflow for Hantzsch 1,4-dihydropyridine synthesis.

paf_signaling_pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds This compound This compound (PAF Antagonist) This compound->PAFR Blocks G_Protein Gq Protein Activation PAFR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_PKC->Response

Caption: Simplified signaling pathway of Platelet-Activating Factor (PAF) and the inhibitory action of an antagonist like this compound.

Validation & Comparative

A Comparative Guide to Modipafant and WEB2086 for PAF Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Platelet-Activating Factor (PAF) receptor antagonists: Modipafant and WEB2086. The information presented is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the development of PAFR antagonists has been a significant area of research for treating various inflammatory and cardiovascular diseases. Among the numerous synthetic antagonists developed, this compound (the (+)-enantiomer of UK-74,505) and WEB2086 (also known as Apafant) have been extensively studied. This guide offers an objective comparison of their performance based on available experimental data.

Mechanism of Action

Both this compound and WEB2086 are competitive antagonists of the PAF receptor. They bind to the receptor, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling cascade. The PAF receptor is coupled to Gq and Gi proteins, and its activation leads to the stimulation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C activation, respectively. This signaling cascade ultimately leads to various cellular responses, including platelet aggregation, neutrophil activation, and increased vascular permeability.

In Vitro Potency and Efficacy

The in vitro potency of PAF receptor antagonists is typically evaluated by their ability to inhibit PAF-induced biological responses, such as platelet aggregation, and by their binding affinity to the PAF receptor.

Receptor Binding Affinity

The binding affinity of an antagonist to its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

CompoundTest SystemRadioligandKi (nM)Kd (nM)
WEB2086 Human PAF receptors[3H]PAF9.9[1]-
WEB2086 Human platelets[3H]PAF-15[2]
WEB2086 Human neutrophils[3H]WEB208616.3[3]-
Inhibition of PAF-Induced Platelet Aggregation

A functional measure of antagonist potency is its ability to inhibit PAF-induced platelet aggregation, typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundPlatelet SourcePreincubation TimeIC50 (nM)
This compound Rabbit washed platelets2 min5.6[4]
This compound Rabbit washed platelets60 min0.34[4]
UK-74,505 (racemate of this compound) Rabbit washed platelets-4.3
WEB2086 Human platelet-rich plasma-117
WEB2086 Human platelets-170[2]
WEB2086 Human neutrophils-360[2]

Note: UK-74,505, the racemate of this compound, was found to be approximately 33 times more potent in vitro (inhibition of rabbit platelet aggregation) than WEB2086.

In Vivo Efficacy

The in vivo efficacy of PAF antagonists is assessed in various animal models that mimic PAF-mediated pathological conditions. A common model is the inhibition of PAF-induced lethality in mice, with the effective dose 50 (ED50) being a key parameter.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)
UK-74,505 (racemate of this compound) PAF-induced lethality in miceOral0.26
WEB2086 PAF-induced hypotension in ratsIntravenous0.052

Note: In a murine lethality model, UK-74,505 was reported to be approximately 8 times more potent in vivo than WEB2086.

Experimental Protocols

PAF Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki or Kd) of a test compound for the PAF receptor.

General Protocol:

  • Preparation of Receptor Source: Cell membranes expressing the PAF receptor (e.g., from human platelets or transfected cell lines) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled PAF receptor ligand, such as [3H]PAF or [3H]WEB2086, is used.

  • Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (competitor).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoid curve, and the Ki value is calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

Objective: To measure the ability of a test compound to inhibit PAF-induced platelet aggregation.

General Protocol:

  • Preparation of Platelets: Platelet-rich plasma (PRP) is obtained by centrifugation of whole blood collected in an anticoagulant. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

  • Aggregation Measurement: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the platelet suspension as aggregates form.

  • Assay: A baseline light transmission is established for the platelet suspension. The test compound (antagonist) is added and incubated for a specific period.

  • Induction of Aggregation: A sub-maximal concentration of PAF is added to induce platelet aggregation.

  • Data Analysis: The extent of aggregation is recorded over time. The IC50 value is determined by measuring the concentration of the antagonist that inhibits the PAF-induced aggregation by 50%.

Visualizing Key Pathways and Workflows

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PAF PAF PAF->PAFR Binds This compound This compound / WEB2086 This compound->PAFR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response PKC->Response

Caption: PAF Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with PAF Receptors start->prep_membranes add_radioligand Add Radiolabeled Ligand (e.g., [3H]WEB2086) prep_membranes->add_radioligand add_competitor Add Unlabeled Competitor (this compound or WEB2086) at various concentrations add_radioligand->add_competitor incubate Incubate add_competitor->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity wash->measure analyze Analyze Data (Determine IC50 and Ki) measure->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow.

Conclusion

Based on the available data, both this compound and WEB2086 are potent and selective PAF receptor antagonists. However, the evidence strongly suggests that this compound possesses significantly higher potency, both in vitro and in vivo, compared to WEB2086. The time-dependent increase in this compound's inhibitory activity in platelet aggregation assays indicates a potentially strong and lasting interaction with the PAF receptor. Researchers should consider these differences in potency when selecting an antagonist for their studies, as the required effective concentrations will likely differ substantially between the two compounds. The choice of antagonist will ultimately depend on the specific experimental context, including the model system, desired duration of action, and route of administration.

References

Modipafant: A Comparative Analysis of its Potent and Selective Antagonism of the Platelet-Activating Factor Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of inflammatory and cardiovascular disease research, the platelet-activating factor (PAF) receptor has emerged as a critical therapeutic target. Modipafant (UK-80067), a potent and selective antagonist of the PAF receptor, represents a significant advancement in the development of targeted therapies. This guide provides a comprehensive comparison of this compound's performance against other PAF receptor antagonists, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

This compound: Mechanism of Action and Selectivity

This compound is the (+)-enantiomer of UK-74,505 and functions as a highly potent and selective antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and thrombotic diseases.[1] Upon binding of its ligand, PAF, the receptor initiates a cascade of intracellular signaling events. This process is central to numerous physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.

This compound exerts its therapeutic effect by competitively binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting the downstream signaling pathways that lead to inflammatory responses. The selectivity of this compound's racemate, UK-74,505, has been demonstrated to be significantly higher for the PAF receptor compared to other receptors, such as the L-type calcium channel, where it was found to be 450-fold weaker as an antagonist of [3H]nitrendipine binding.[2]

Comparative Analysis of PAF Receptor Antagonists

To objectively evaluate the efficacy of this compound, its binding affinity and functional potency are compared with other well-characterized PAF receptor antagonists. The following tables summarize the available quantitative data from in vitro studies.

Table 1: In Vitro Binding Affinity of PAF Receptor Antagonists
CompoundKi (nM)RadioligandTissue/Cell SourceReference
UK-74,505 (racemate of this compound)Competitive (KI = 27.5 ± 7.7)[3H]PAFRabbit Platelets[2]
Apafant (WEB 2086)16.3Not SpecifiedNot Specified[2]
Rupatadine550 (Ki(app))[3H]WEB-2086Rabbit Platelet Membranes[3][4]
7α-chloro ginkgolide B110Cloned PAF receptorsNot Specified[5]

Note: A direct Ki value for this compound was not found in the reviewed literature. The data for its racemate, UK-74,505, is presented.

Table 2: In Vitro Functional Potency of PAF Receptor Antagonists (Platelet Aggregation)
CompoundIC50 (nM)SpeciesAssay ConditionsReference
This compound 5.6 Rabbit2 min preincubation
This compound 0.34 Rabbit60 min preincubation[6]
UK-74,505 (racemate of this compound)26.3 ± 0.88Rabbit0.25 min preincubation
UK-74,505 (racemate of this compound)1.12 ± 0.04Rabbit60 min preincubation[2]
Apafant (WEB 2086)170HumanNot Specified
Rupatadine680HumanPlatelet-rich plasma[4][7]
Ginkgolide B2500RatNot Specified[8]
Lexipafant46HumanPMN .O2- production[9]

Experimental Protocols

PAF Receptor Radioligand Binding Assay

This assay quantifies the affinity of a compound for the PAF receptor through competitive binding with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the PAF receptor.

Materials:

  • Membrane preparations from cells expressing the PAF receptor (e.g., rabbit platelets).

  • Radiolabeled PAF receptor ligand (e.g., [3H]PAF or [3H]WEB-2086).

  • Test compound (e.g., this compound).

  • Unlabeled PAF (for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PAF.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[10][11]

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PAF-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets from human or animal blood.

  • Platelet-activating factor (PAF) solution.

  • Test compound (e.g., this compound).

  • Saline or appropriate buffer.

  • Aggregometer.

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed.

  • Adjust the platelet count in the PRP if necessary.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Add the test compound at various concentrations to the PRP and incubate for a specified period (e.g., 2 to 60 minutes).

  • Initiate platelet aggregation by adding a submaximal concentration of PAF.

  • Monitor the change in light transmission through the PRP sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • The maximum aggregation response is recorded.

  • The IC₅₀ value, the concentration of the test compound that causes 50% inhibition of the PAF-induced aggregation, is calculated.[3][12][13]

Visualizing Key Pathways and Processes

To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the PAF receptor signaling pathway and the experimental workflows.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Inhibits Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response Receptor_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare Prepare PAF Receptor Membrane Suspension start->prepare incubate Incubate Membranes with [³H]Ligand & this compound prepare->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter wash Wash Filters filter->wash count Quantify Bound Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC₅₀ & Kᵢ) count->analyze end End analyze->end Platelet_Aggregation_Assay cluster_workflow Platelet Aggregation Assay Workflow start Start prepare Prepare Platelet-Rich Plasma (PRP) start->prepare incubate Pre-incubate PRP with this compound prepare->incubate stimulate Induce Aggregation with PAF incubate->stimulate measure Measure Light Transmittance (Aggregometer) stimulate->measure analyze Analyze Aggregation Curves (Calculate IC₅₀) measure->analyze end End analyze->end

References

A Comparative Analysis of Modipafant and its Racemate UK-74,505 as Platelet-Activating Factor Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Modipafant (UK-80,067) and its racemic mixture, UK-74,505, both potent and selective antagonists of the Platelet-Activating Factor (PAF) receptor. This analysis is supported by experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and UK-74,505

This compound is the dextrorotatory (+)-enantiomer of the racemic compound UK-74,505. Both molecules are potent and specific antagonists of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and allergic responses. Their antagonistic activity at the PAF receptor makes them subjects of interest for therapeutic applications in conditions such as asthma, ischemia/reperfusion injury, and other inflammatory disorders. This guide will delve into a comparative analysis of their performance based on available scientific literature.

Quantitative Performance Data

The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of this compound and UK-74,505.

Table 1: In Vitro Activity - Inhibition of PAF-Induced Platelet Aggregation

CompoundPreparationPreincubation TimeIC50 (nM)Reference
This compound Rabbit Platelets2 minutes5.6[1]
60 minutes0.34[1]
UK-74,505 Rabbit Washed Platelets0.25 minutes26.3 ± 0.88[2]
60 minutes1.12 ± 0.04[2]
Rabbit Platelet AggregationNot Specified4.3[3]

Note: The time-dependent increase in potency (decrease in IC50) for both compounds suggests a mechanism of irreversible or slowly dissociating antagonism.

Table 2: In Vitro Activity - Inhibition of PAF-Induced Calcium Mobilization

CompoundCell TypeIC50 (nM)Reference
UK-74,505 Guinea-pig Neutrophils1[4]
Guinea-pig Eosinophils7[4]

Table 3: In Vivo Activity - Protection Against PAF-Induced Lethality in Mice

CompoundRoute of AdministrationED50 (mg/kg)Reference
UK-74,505 Oral0.26[3]

Note: this compound is stated to have approximately double the intrinsic potency of UK-74,505, though specific in vivo ED50 values for this compound in this model were not found in the reviewed literature.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is a composite based on methodologies described in the scientific literature for assessing the inhibition of PAF-induced platelet aggregation.[1][5][6]

Objective: To determine the concentration of this compound or UK-74,505 required to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF) by 50% (IC50).

Materials:

  • Human or rabbit whole blood

  • Anticoagulant (e.g., 3.8% trisodium citrate)

  • Platelet-Activating Factor (PAF)

  • This compound or UK-74,505

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells.

    • Collect the supernatant (PPP), which is used to set the 100% aggregation baseline in the aggregometer.

  • Aggregation Measurement:

    • Pre-warm PRP aliquots to 37°C.

    • Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading.

    • Add varying concentrations of this compound or UK-74,505 to the PRP and incubate for a specified period (e.g., 2 to 60 minutes).

    • Initiate aggregation by adding a sub-maximal concentration of PAF (typically in the nanomolar range).

    • Record the change in light transmission as platelets aggregate.

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the PPP baseline.

    • The IC50 value is determined by plotting the percentage inhibition of aggregation against the logarithm of the antagonist concentration.

In Vivo PAF-Induced Lethality Model in Mice

This protocol is based on descriptions of in vivo models used to assess the efficacy of PAF antagonists.[7][8]

Objective: To determine the effective dose of this compound or UK-74,505 required to protect 50% of mice from a lethal dose of PAF (ED50).

Materials:

  • Male mice (specific strain, e.g., Swiss albino)

  • Platelet-Activating Factor (PAF)

  • This compound or UK-74,505

  • Vehicle for drug administration (e.g., saline, carboxymethylcellulose)

  • Syringes and needles for intravenous and oral administration

Procedure:

  • Animal Acclimatization:

    • House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Drug Administration:

    • Divide mice into groups and administer different doses of this compound or UK-74,505 (or vehicle control) via the desired route (e.g., oral gavage).

    • The drug is typically administered a specific time before the PAF challenge (e.g., 1-2 hours).

  • PAF Challenge:

    • Administer a lethal dose of PAF (e.g., 100-200 µg/kg) via intravenous injection (e.g., tail vein).

  • Observation:

    • Monitor the mice for a set period (e.g., 24 hours) and record the number of survivors in each group.

  • Data Analysis:

    • The ED50 value is calculated using a suitable statistical method (e.g., probit analysis) based on the dose-response relationship between the antagonist and the survival rate.

Mandatory Visualizations

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

The PAF receptor is a Gq-protein coupled receptor. Upon binding of PAF, the receptor activates a signaling cascade that leads to various cellular responses, including platelet aggregation and inflammation. The diagram below illustrates this pathway.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Response Leads to This compound This compound / UK-74,505 This compound->PAFR Antagonizes

Caption: PAF Receptor Signaling Pathway via Gq Protein.

Experimental Workflow for In Vitro Antagonist Screening

The following diagram outlines a typical workflow for screening the efficacy of PAF receptor antagonists like this compound and UK-74,505 in an in vitro setting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP_Prep Platelet-Rich Plasma (PRP) Preparation Blood->PRP_Prep Incubation Incubate PRP with This compound / UK-74,505 PRP_Prep->Incubation Aggregation Induce Aggregation with PAF Incubation->Aggregation Measurement Measure Light Transmission Aggregation->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc Result Result IC50_Calc->Result Potency of Antagonist

Caption: In Vitro PAF Antagonist Screening Workflow.

Conclusion

Both this compound and its racemate UK-74,505 are highly potent antagonists of the PAF receptor. The available data indicates that this compound, as the (+)-enantiomer, possesses a higher intrinsic potency than the racemic mixture. The time-dependent nature of their inhibitory activity in platelet aggregation assays is a key characteristic, suggesting a strong and potentially irreversible binding to the PAF receptor. The in vivo efficacy of UK-74,505 in a PAF-induced lethality model further underscores its potential as a therapeutic agent. This comparative guide provides researchers and drug development professionals with a foundational understanding of the pharmacological profiles of these two important PAF receptor antagonists, supported by experimental evidence and methodologies. Further head-to-head studies, particularly those comparing their binding affinities (Ki values) under identical conditions, would be beneficial for a more definitive comparison of their potencies.

References

Modipafant vs. Corticosteroids in Preclinical Asthma Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide will focus on the well-documented preclinical efficacy of corticosteroids and present the limited available information on modipafant to provide a comparative perspective.

Corticosteroid Efficacy in Preclinical Asthma Models

Corticosteroids have been extensively studied in various animal models of asthma, consistently demonstrating significant anti-inflammatory effects. The most common models include ovalbumin (OVA)-induced, house dust mite (HDM)-induced, and lipopolysaccharide (LPS)-induced airway inflammation in rodents.

Quantitative Data Summary

The following tables summarize the typical efficacy of commonly used corticosteroids in preclinical asthma models.

Table 1: Effect of Corticosteroids on Airway Hyperresponsiveness (AHR)

CompoundAnimal ModelAllergen/StimulusDosing RegimenReduction in AHR (%)
DexamethasoneMouseOvalbumin (OVA)2.5 mg/kg, i.p.Significant reduction
BudesonideMouseOvalbumin (OVA)Therapeutic administrationSignificant reduction
Fluticasone PropionateRatLipopolysaccharide (LPS)0.1, 1, 10 mg (nebulized)Dose-dependent reduction

Table 2: Effect of Corticosteroids on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

CompoundAnimal ModelAllergen/StimulusCell TypeDosing RegimenReduction in Cell Count (%)
DexamethasoneMouseOVAEosinophils, Neutrophils2.5 mg/kg, i.p.Significant reduction
BudesonideMouseOVAEosinophils, LeukocytesTherapeutic administrationSignificant reduction
Fluticasone PropionateRatLPSNeutrophils3-300 µgDose-dependent reduction
Fluticasone PropionateRatOVAEosinophils0.1, 1, 10 mg (nebulized)Dose-dependent reduction

Table 3: Effect of Corticosteroids on Pro-inflammatory Cytokines

CompoundAnimal ModelAllergen/StimulusCytokineDosing RegimenReduction in Cytokine Level (%)
DexamethasoneMouseOVAIL-5, IL-6, IL-18, IL-1β2.5 mg/kg, i.p.Significant reduction
BudesonideMouseOVAIL-4, IL-13, Eotaxin-1Therapeutic administrationSignificant reduction
Fluticasone PropionateRatLPSTNF-α3-300 µgDose-dependent reduction

This compound Efficacy in Asthma Models

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used model to screen anti-inflammatory compounds for asthma.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of OVA mixed with an adjuvant like aluminum hydroxide on days 0 and 14.

  • Challenge: From day 21 to 27, mice are challenged with aerosolized OVA for a set duration (e.g., 30 minutes) daily.

  • Treatment: The test compound (e.g., corticosteroid) or vehicle is administered prior to each OVA challenge. For example, dexamethasone can be given i.p. at a dose of 2.5 mg/kg.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph in response to increasing concentrations of methacholine.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.

    • Cytokine Analysis: Levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Rats

This model is useful for assessing the rapid anti-inflammatory effects of compounds.

  • Treatment: Rats are pre-treated with the test compound (e.g., nebulized fluticasone propionate) or vehicle.

  • Challenge: A single intratracheal instillation of LPS (from E. coli) is administered to induce lung inflammation.

  • Endpoint Analysis (4-24 hours post-LPS challenge):

    • BALF Analysis: Collection of BAL fluid for total and differential leukocyte counts and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Histopathology: Assessment of lung tissue for inflammation and edema.

Signaling Pathways and Experimental Workflow

Corticosteroid Signaling Pathway

corticosteroid_pathway cluster_nucleus Nuclear Events GC Glucocorticoid GR_cytoplasm Glucocorticoid Receptor (GR) GC->GR_cytoplasm Binds to GC_GR_complex Activated GC-GR Complex GR_cytoplasm->GC_GR_complex Activation & Dimerization HSP Heat Shock Proteins HSP->GR_cytoplasm Stabilizes Nucleus Nucleus GC_GR_complex->Nucleus Translocates to GRE Glucocorticoid Response Element (GRE) GC_GR_complex->GRE Binds to NFkB_AP1 NF-κB / AP-1 GC_GR_complex->NFkB_AP1 Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines) GC_GR_complex->Inflammatory_Genes Inhibits Transcription Anti_Inflammatory_Genes Anti-inflammatory Genes GRE->Anti_Inflammatory_Genes Activates NFkB_AP1->Inflammatory_Genes Activates Transcription_Suppression Suppression of Transcription Transcription_Activation Activation of Transcription Anti_Inflammatory_Genes->Transcription_Activation

Caption: Corticosteroid signaling pathway.

This compound (PAF Antagonist) Signaling Pathway

paf_pathway PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds to This compound This compound This compound->PAF_Receptor Blocks G_Protein G-protein Signaling PAF_Receptor->G_Protein Activates Downstream Downstream Signaling (e.g., PLC, PLA2) G_Protein->Downstream Inflammatory_Response Inflammatory Response (e.g., Bronchoconstriction, Eosinophil Infiltration) Downstream->Inflammatory_Response

Caption: this compound's mechanism of action.

General Experimental Workflow for Preclinical Asthma Models

experimental_workflow Sensitization Sensitization (e.g., OVA/Alum i.p.) Challenge Allergen Challenge (e.g., Aerosolized OVA) Sensitization->Challenge Treatment Treatment Administration (Test Compound vs. Vehicle) Challenge->Treatment AHR Airway Hyperresponsiveness Measurement Treatment->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) AHR->BAL Histo Histopathology (Lung Tissue Analysis) BAL->Histo

Caption: Preclinical asthma model workflow.

Conclusion

The available evidence strongly supports the efficacy of corticosteroids in mitigating key features of asthma in preclinical models, which translates to their successful clinical use. Their broad anti-inflammatory effects, achieved through the regulation of multiple genes, make them highly effective in controlling asthma. In contrast, the clinical development of this compound for asthma was halted due to a lack of efficacy. This, coupled with a scarcity of comparative preclinical data, suggests that PAF antagonism is not a viable therapeutic strategy for chronic asthma. For researchers and drug development professionals, the robust and predictable response to corticosteroids in preclinical models makes them a critical benchmark for the evaluation of novel anti-asthma therapies.

References

Modipafant: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Modipafant (also known as UK-74,505) is a potent and highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] This guide provides a comparative analysis of this compound's cross-reactivity with other receptors, supported by available experimental data. A comprehensive screening of this compound against a wide panel of receptors is not extensively documented in publicly available literature; however, existing studies consistently underscore its specificity for the PAF receptor.

Quantitative Analysis of Receptor Binding Affinity

This compound demonstrates high affinity for the PAF receptor, with its inhibitory activity being time-dependent and becoming irreversible.[3] In contrast, its interaction with other receptors, where studied, is significantly weaker. The following table summarizes the available quantitative data on this compound's binding affinity.

Receptor TargetLigand/AssaySpeciesMeasurementValue (nM)Reference
Platelet-Activating Factor Receptor (PAFR)PAF-induced platelet aggregation (0.25 min preincubation)RabbitIC5026.3[3]
Platelet-Activating Factor Receptor (PAFR)PAF-induced platelet aggregation (60 min preincubation)RabbitIC501.12[3]
Platelet-Activating Factor Receptor (PAFR)[3H]PAF binding (no preincubation)RabbitIC5014.7[3]
L-type Calcium Channel ([3H]nitrendipine binding site)[3H]nitrendipine bindingBovine (brain membranes)IC506600[2]

Note: IC50 is the concentration of an inhibitor required to reduce the response by 50%. A lower IC50 value indicates higher potency.

Based on the available data, this compound is approximately 450-fold weaker as an antagonist of the [3H]nitrendipine binding site compared to its potent inhibition of the PAF receptor.[3]

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of Platelet-Activating Factor to its G-protein coupled receptor (GPCR). The primary signaling pathway of the PAF receptor is depicted below.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response PAFR PAF Receptor Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_inhibition ↓ cAMP AC->cAMP_inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Inflammation Inflammation Ca2_release->Inflammation Vasodilation Vasodilation Ca2_release->Vasodilation PKC_activation->Inflammation Platelet_Aggregation Platelet Aggregation PKC_activation->Platelet_Aggregation cAMP_inhibition->Platelet_Aggregation PAF PAF PAF->PAFR Agonist This compound This compound This compound->PAFR Antagonist

PAF Receptor Signaling Pathway

Experimental Protocols

The determination of receptor binding affinity and selectivity is crucial in drug development. A generalized workflow for a competitive radioligand binding assay, a common method to assess cross-reactivity, is outlined below.

General Protocol for Competitive Radioligand Binding Assay

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes or tissues expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]PAF or [3H]nitrendipine).

  • Test compound (this compound) at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a reaction tube, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are specific to the receptor and ligands being studied.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the cell membranes with the bound ligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Prepare Receptor Source (e.g., Cell Membranes) B1 Incubate Receptor, Radioligand, and Test Compound A1->B1 A2 Prepare Radioligand (e.g., [3H]PAF) A2->B1 A3 Prepare Test Compound (this compound Dilutions) A3->B1 B2 Separate Bound from Unbound (Filtration) B1->B2 B3 Wash Filters B2->B3 B4 Measure Radioactivity (Scintillation Counting) B3->B4 C1 Calculate Specific Binding B4->C1 C2 Plot Competition Curve C1->C2 C3 Determine IC50 / Ki C2->C3

Receptor Binding Assay Workflow

References

Head-to-Head Comparison: Modipafant vs. Rupatadine in Allergic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting allergic and inflammatory conditions, Modipafant and Rupatadine represent two distinct antagonists of Platelet-Activating Factor (PAF). While both molecules interact with the PAF receptor, their broader pharmacological profiles, and consequently their clinical applications, differ significantly. Rupatadine is a well-established second-generation antihistamine with a dual mechanism of action, targeting both histamine H1 and PAF receptors, and is widely used for allergic rhinitis and urticaria.[1][2][3][4] In contrast, this compound is a potent and selective PAF receptor antagonist that has been investigated for its role in conditions where PAF is considered a key mediator, such as asthma and dengue fever, though its clinical development in these areas has not progressed broadly.[5][6][7]

This guide provides a comprehensive, data-driven comparison of this compound and Rupatadine, focusing on their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their activity. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Receptors

Rupatadine exerts its therapeutic effects through the antagonism of two key receptors involved in the allergic cascade: the histamine H1 receptor and the PAF receptor.[1][3][8] Histamine H1 receptor activation by histamine released from mast cells leads to the classic symptoms of allergy, including itching, vasodilation, and increased vascular permeability.[1] PAF, a potent phospholipid mediator, also contributes to inflammation, platelet aggregation, and vascular leakage.[1][8] By blocking both of these pathways, Rupatadine offers a multi-faceted approach to managing allergic symptoms.[1][2]

This compound, on the other hand, is a highly selective antagonist of the PAF receptor.[5][6][9] Its mechanism of action is focused solely on inhibiting the downstream signaling events initiated by PAF binding to its receptor. Preclinical studies have highlighted its high potency and long-acting, irreversible antagonism of the PAF receptor.[5][9]

dot

cluster_this compound This compound cluster_rupatadine Rupatadine M This compound PAFR_M PAF Receptor M->PAFR_M Inhibits R Rupatadine H1R_R H1 Receptor R->H1R_R Inhibits PAFR_R PAF Receptor R->PAFR_R Inhibits

Comparative Mechanisms of Action

Preclinical and Clinical Data: A Quantitative Comparison

The available data for Rupatadine is extensive, covering a wide range of preclinical and clinical studies. In contrast, the publicly available data for this compound is primarily from preclinical investigations and a limited number of clinical trials in indications other than allergy.

Table 1: In Vitro Potency

CompoundTargetAssayIC50 / KiReference
This compound (UK-74,505) PAF Receptor[3H]WEB-2086 binding (rabbit platelets)IC50 = 1.12 nM (60 min preincubation)[9]
PAF-induced platelet aggregation (rabbit)IC50 = 26.3 nM (0.25 min preincubation)[9]
Rupatadine PAF Receptor[3H]WEB-2086 binding (rabbit platelets)Ki = 0.55 µM[10]
PAF-induced platelet aggregation (human)IC50 = 0.68 µM[10]
Histamine H1 Receptor[3H]pyrilamine binding (guinea pig cerebellum)Ki = 0.10 µM[10]
Histamine-induced guinea pig ileum contractionpA2 = 9.29[10]

Table 2: Clinical Efficacy and Safety Highlights

FeatureThis compoundRupatadine
Primary Indications Investigated for asthma and dengue fever (withdrawn).[6][7]Allergic rhinitis and chronic urticaria.[4]
Clinical Efficacy No significant effect in chronic asthma.[6]Effective in reducing symptoms of allergic rhinitis and chronic urticaria, comparable to other second-generation antihistamines.[4]
Key Adverse Events Data from asthma trial did not show significant differences from placebo.[6]Somnolence and headache are the most commonly reported.

Signaling Pathways

The binding of ligands to the Histamine H1 and PAF receptors initiates distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11.[11][12] Activation of this pathway leads to the activation of phospholipase C (PLC), which subsequently results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological effects of histamine.[11] Rupatadine blocks this cascade by preventing histamine from binding to the H1 receptor.

dot

Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Allergic Response Ca_release->Response PKC->Response Rupatadine Rupatadine Rupatadine->H1R Blocks

Histamine H1 Receptor Signaling Pathway
Platelet-Activating Factor (PAF) Receptor Signaling

The PAF receptor is also a GPCR that can couple to multiple G proteins, including Gq and Gi.[13][14] Activation by PAF leads to the activation of PLC, resulting in increased intracellular calcium and PKC activation, similar to the H1 receptor pathway.[15] This cascade contributes to inflammatory responses, including mast cell degranulation and increased vascular permeability.[2][16] Both this compound and Rupatadine inhibit this pathway by blocking the PAF receptor.

dot

PAF PAF PAFR PAF Receptor PAF->PAFR G_protein Gq / Gi PAFR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Inflammatory Response Ca_release->Response PKC->Response This compound This compound This compound->PAFR Blocks Rupatadine Rupatadine Rupatadine->PAFR Blocks

PAF Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound and Rupatadine relies on a variety of established experimental protocols designed to assess their receptor binding affinity and functional activity.

Histamine H1 Receptor Binding Assay

A standard method to determine the binding affinity of compounds to the histamine H1 receptor is a competitive radioligand binding assay.

  • Objective: To measure the ability of a test compound (e.g., Rupatadine) to displace a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) from the receptor.

  • Materials:

    • Membrane preparations from cells or tissues expressing the H1 receptor.

    • Radioligand: [3H]-mepyramine.

    • Test compound (Rupatadine).

    • Assay buffer.

    • Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like mianserin).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to determine the binding affinity (Ki).[17][18]

dot

cluster_workflow Experimental Workflow: H1 Receptor Binding Assay A Prepare H1R Membranes & Reagents B Incubate Membranes with [3H]-mepyramine & Test Compound A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 / Ki Determination) D->E

H1 Receptor Binding Assay Workflow
PAF Receptor Antagonism Assay (Calcium Mobilization)

Functional antagonism of the PAF receptor can be assessed by measuring changes in intracellular calcium concentration.

  • Objective: To determine the ability of a test compound (e.g., this compound or Rupatadine) to inhibit PAF-induced increases in intracellular calcium.

  • Materials:

    • Cells expressing the PAF receptor (e.g., CHO-K1 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • PAF (agonist).

    • Test compound.

    • Assay buffer.

    • Fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of PAF.

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

    • Calculate the IC50 value for the inhibition of the PAF-induced calcium response.[15]

dot

cluster_workflow Experimental Workflow: PAF-Induced Calcium Mobilization Assay A Load PAFR-expressing cells with Calcium Dye B Pre-incubate cells with Test Compound A->B C Stimulate with PAF B->C D Measure Fluorescence Change (Intracellular Ca²⁺) C->D E Data Analysis (IC50 Determination) D->E

PAF Calcium Mobilization Assay Workflow

Conclusion

This compound and Rupatadine, while both targeting the PAF receptor, exhibit distinct pharmacological profiles that dictate their potential therapeutic applications. Rupatadine's dual antagonism of both histamine H1 and PAF receptors provides a broad-spectrum approach for the management of allergic conditions like allergic rhinitis and urticaria, supported by a wealth of clinical evidence. This compound, as a highly potent and selective PAF receptor antagonist, represents a more targeted approach. However, its clinical development for inflammatory conditions has been limited.

For researchers and drug developers, the choice between a dual-action molecule like Rupatadine and a selective antagonist like this compound depends on the specific pathological context and the relative contributions of histamine and PAF to the disease process. The experimental protocols and comparative data presented in this guide offer a foundational understanding for further investigation and development in this therapeutic area.

References

Modipafant's Efficacy in Dengue Virus Infections: A Comparative Analysis of its Activity Across Serotypes

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Modipafant's role in combating dengue virus reveals a host-directed mechanism of action, primarily mitigating disease severity rather than directly inhibiting viral replication across all serotypes. This guide provides a comprehensive comparison with alternative antiviral agents, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound (also known as UK-74,505) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor (PAFR). Its investigation as a potential therapeutic for dengue fever stems from the hypothesis that many of the severe symptoms of the disease, such as increased vascular permeability and shock, are driven by an overactive host inflammatory response, in which PAF plays a significant role.

This compound: In Vivo Efficacy and Mechanism of Action

While direct in vitro antiviral data for this compound against all four dengue virus (DENV) serotypes is not extensively documented in publicly available research, its in vivo efficacy has been demonstrated in a mouse model of severe dengue. A key study revealed that treatment with this compound in mice infected with a mouse-adapted DENV-2 strain led to a significant reduction in mortality.[1][2] The protective effect was observed even when treatment was initiated up to five days post-infection.

However, the same study reported that this compound had no direct effect on viral replication in LLC-MK2 (rhesus monkey kidney epithelial) cells.[1] This suggests that this compound's therapeutic benefit is not derived from inhibiting the dengue virus life cycle directly. Instead, it is believed to act by blocking the PAF receptor, thereby mitigating the pathological host responses associated with severe dengue, such as cytokine storms and vascular leakage.[1][3][4] Despite the lack of direct antiviral action, viral loads were observed to be lower in this compound-treated mice, an effect attributed to the improved overall health and hemodynamic status of the animals.[1]

A clinical trial conducted in Singapore evaluated the safety and efficacy of this compound, alongside Celgosivir, in adult patients with uncomplicated dengue fever.[5] While this indicates its progression to human studies, detailed results on its effect on viral kinetics across different serotypes from this trial are not widely published.

Comparison with Other Antiviral Agents

In contrast to this compound's host-directed approach, several other compounds have been identified that exhibit direct antiviral activity against all four dengue serotypes. The following table summarizes the in vitro efficacy of some of these alternative agents.

Compound/AgentTargetDENV-1 IC₅₀/EC₅₀DENV-2 IC₅₀/EC₅₀DENV-3 IC₅₀/EC₅₀DENV-4 IC₅₀/EC₅₀Cell LineReference
NITD-008 Viral RNA Polymerase~4-18 µM~4-18 µM~4-18 µM~4-18 µMVero[1]
Peptide 3 Viral Envelope ProteinProtective & Post-infection inhibitionProtective & Post-infection inhibitionProtective & Post-infection inhibitionProtective & Post-infection inhibitionNot Specified[6][7]
Hit 3 NS3-NS5 InteractionPan-serotype inhibition1.93 µMPan-serotype inhibitionPan-serotype inhibitionVero[8]
AT-281 NS5 Polymerase~0.50 µM~0.50 µM~0.50 µM~0.50 µMHuh-7[9]
3'CS P4-PMO 3' Cyclization Sequence>4 log₁₀ reduction>5.7 log₁₀ reduction>4 log₁₀ reduction>4 log₁₀ reductionVero[10]

Signaling Pathways and Experimental Workflows

To understand the mechanisms and methodologies behind these findings, the following diagrams illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for evaluating antiviral efficacy.

G cluster_0 Host Cell DENV Dengue Virus Infection PAF_production Increased Platelet-Activating Factor (PAF) Production DENV->PAF_production PAFR PAF Receptor (PAFR) Activation PAF_production->PAFR Signaling Downstream Signaling Cascades (e.g., NF-κB activation) PAFR->Signaling Pathology Pathological Host Responses: - Cytokine Storm - Increased Vascular Permeability - Thrombocytopenia Signaling->Pathology This compound This compound (PAFR Antagonist) This compound->PAFR Blocks

Caption: Proposed mechanism of this compound in dengue pathogenesis.

G cluster_workflow Antiviral Activity Validation Workflow start Start: Prepare Virus Stocks (DENV-1, -2, -3, -4) cell_culture Culture Susceptible Cell Line (e.g., Vero, Huh-7) start->cell_culture infection Infect Cells with Dengue Virus Serotypes cell_culture->infection treatment Treat Infected Cells with This compound or Alternative Compound infection->treatment incubation Incubate for a Defined Period (e.g., 48-72 hours) treatment->incubation quantification Quantify Viral Replication/ Infectivity incubation->quantification prnt Plaque Reduction Neutralization Test (PRNT) quantification->prnt Infectious Virus qpcr qRT-PCR for Viral RNA quantification->qpcr Viral Genome elisa ELISA for Viral Antigens (e.g., NS1) quantification->elisa Viral Protein data_analysis Data Analysis: Determine IC₅₀/EC₅₀ Values prnt->data_analysis qpcr->data_analysis elisa->data_analysis end End: Comparative Efficacy Assessment data_analysis->end

Caption: Experimental workflow for in vitro antiviral screening.

G cluster_comparison Logical Comparison of Antiviral Strategies This compound This compound (Host-Directed Therapy) Mechanism_M Mechanism: Blocks PAF Receptor to Reduce Host-Mediated Pathology This compound->Mechanism_M Efficacy_M Efficacy: Demonstrated in vivo (DENV-2) to reduce disease severity. No direct in vitro pan-serotype antiviral activity reported. This compound->Efficacy_M Alternatives Alternative Antivirals (Direct-Acting) Mechanism_A Mechanism: Inhibits Viral Proteins (e.g., Polymerase, Protease) Alternatives->Mechanism_A Efficacy_A Efficacy: Demonstrated in vitro pan-serotype antiviral activity (e.g., NITD-008). Alternatives->Efficacy_A

Caption: Comparison of this compound and direct-acting antivirals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess antiviral activity against dengue virus.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying infectious virus particles.

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or BHK-21) in 6-well or 12-well plates and incubate until confluent.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of each dengue virus serotype (typically 50-100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells, thus forming localized plaques.

  • Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the plaque number by 50% (PRNT₅₀) compared to the virus-only control is determined.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This method quantifies the amount of viral RNA in a sample.

  • Cell Lysis and RNA Extraction: After infecting cells with the different DENV serotypes and treating with the test compound for a specified period, lyse the cells and extract the total RNA using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and DENV-specific primers.

  • Quantitative PCR: Perform real-time PCR using the synthesized cDNA, DENV-specific primers, and a fluorescent probe (e.g., TaqMan).

  • Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations. The reduction in viral RNA levels in treated versus untreated cells indicates antiviral activity.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

It is essential to ensure that the observed antiviral effect is not due to the compound being toxic to the host cells.

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined. The selectivity index (SI = CC₅₀/IC₅₀) is often calculated to assess the therapeutic window of the compound.

Conclusion

The available evidence indicates that this compound's primary role in dengue is as a disease-modifying agent rather than a direct pan-serotype antiviral. It effectively mitigates the severe inflammatory responses that lead to the life-threatening complications of dengue fever. This host-directed therapeutic strategy is a valuable approach, particularly for a disease where pathology is largely immune-mediated. However, for direct inhibition of viral replication across all four serotypes, other compounds targeting viral enzymes or processes have shown more promise in in vitro studies. Future research should aim to further elucidate the in vivo efficacy of these direct-acting antivirals and explore potential synergistic effects when combined with host-directed therapies like this compound. This dual approach could offer a more robust treatment strategy for all forms of dengue disease.

References

A Comparative Analysis of Modipafant and Lexipafant in Experimental Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of direct comparative studies between Modipafant and Lexipafant in pancreatitis models. While Lexipafant has been extensively studied in this context, research on this compound for pancreatitis is not publicly available. This guide provides a comprehensive overview of the existing data for Lexipafant in experimental pancreatitis and contrasts it with the general properties of this compound as a Platelet-Activating Factor (PAF) antagonist, highlighting the need for future comparative research.

Introduction to PAF Antagonism in Pancreatitis

Acute pancreatitis is characterized by an inflammatory cascade where Platelet-Activating Factor (PAF), a potent phospholipid mediator, plays a crucial role. PAF contributes to the severity of pancreatitis by promoting inflammation, increasing vascular permeability, and causing microcirculatory disturbances. Consequently, PAF receptor antagonists have been investigated as a therapeutic strategy to mitigate the pathological effects of pancreatitis. Both this compound and Lexipafant are potent PAF receptor antagonists.

Comparative Overview

Due to the lack of data for this compound in pancreatitis, a direct comparison of their efficacy in this specific disease model is not possible. However, a comparison of their general properties can be made.

FeatureThis compoundLexipafant
Mechanism of Action Potent and specific Platelet-Activating Factor (PAF) receptor antagonist.Potent and specific Platelet-Activating Factor (PAF) receptor antagonist.
Pancreatitis Studies No published studies found in pancreatitis models.Extensively studied in various animal models of pancreatitis and in human clinical trials.[1][2][3][4][5]
Other Investigated Conditions Asthma, Dengue Fever.Pancreatitis-associated gut barrier dysfunction, organ failure.[3][6]

Lexipafant in Pancreatitis Models: A Data-Driven Summary

Lexipafant has demonstrated beneficial effects in various experimental models of acute pancreatitis. The following tables summarize the quantitative data from key studies.

Efficacy of Lexipafant in a Murine Model of Mild Acute Pancreatitis

Experimental Model: Cerulein-induced pancreatitis in Swiss-Webster mice.[7]

ParameterControl (Pancreatitis)Lexipafant (25 mg/kg IP)% Reduction
Serum Amylase ActivityHighReducedStatistically Significant
Serum TNF-αHighReducedStatistically Significant
Serum IL-1βHighReducedStatistically Significant
Lung Myeloperoxidase (MPO)HighReducedStatistically Significant
Pancreatic Histology ScoreSevereTrend towards improvementNot Statistically Significant
Efficacy of Lexipafant in a Rat Model of Severe Acute Pancreatitis

Experimental Model: Sodium taurocholate-induced pancreatitis in rats.[3]

ParameterControl (Pancreatitis)LexipafantOutcome
Pancreatitis-associated intestinal dysfunctionSevereReduced severityStatistically Significant
Systemic IL-1 concentrationsHighDiminishedStatistically Significant
Local leukocyte recruitmentHighDiminishedStatistically Significant

Experimental Protocols

Cerulein-Induced Pancreatitis in Mice

This model is widely used to induce a mild, edematous form of acute pancreatitis that is highly reproducible.[1][8][9][10]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[1][8]

  • Induction: Mice are fasted for 12-18 hours with free access to water. Pancreatitis is induced by hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg) for a total of 6 to 12 injections.[1][9] Control animals receive saline injections.

  • Drug Administration: Lexipafant (e.g., 25 mg/kg) or vehicle is administered, often via i.p. injection, at specified time points relative to the induction of pancreatitis.[7]

  • Endpoint Analysis: Animals are euthanized at various time points after the final injection. Blood samples are collected for the measurement of serum amylase, lipase, and inflammatory cytokines (e.g., TNF-α, IL-6). Pancreatic tissue is harvested for histological examination and scoring of edema, inflammation, and acinar cell necrosis.[8]

Sodium Taurocholate-Induced Pancreatitis in Rats

This model induces a more severe, necrotizing form of pancreatitis, which can lead to systemic complications.[6][11][12]

  • Animal Model: Sprague-Dawley rats are frequently used.

  • Induction: Animals are anesthetized, and a laparotomy is performed. A retrograde infusion of sodium taurocholate (e.g., 2.5% or 5% solution) into the pancreatic duct is performed to induce pancreatitis.[13][14]

  • Drug Administration: Lexipafant or placebo is administered, often as a continuous intravenous infusion, starting at a specific time point after the induction of pancreatitis.

  • Endpoint Analysis: Outcomes measured include mortality rates, severity of pancreatic necrosis (histology), and markers of systemic inflammation and organ dysfunction.[2]

Visualizing the Pathophysiology and Experimental Design

To better understand the role of PAF in pancreatitis and the experimental approach to its study, the following diagrams are provided.

PAF_Signaling_Pathway cluster_stimulus Pancreatitis Insult cluster_mediators Inflammatory Mediators cluster_cellular_effects Cellular Effects cluster_outcome Pathological Outcome Pancreatic Injury Pancreatic Injury PAF PAF Pancreatic Injury->PAF leads to release of Other Mediators TNF-α, IL-1β, etc. Pancreatic Injury->Other Mediators PAF Receptor Activation PAF Receptor Activation PAF->PAF Receptor Activation Inflammatory Cell Infiltration Inflammatory Cell Infiltration Other Mediators->Inflammatory Cell Infiltration PAF Receptor Activation->Inflammatory Cell Infiltration Increased Vascular Permeability Increased Vascular Permeability PAF Receptor Activation->Increased Vascular Permeability Microthrombosis Microthrombosis PAF Receptor Activation->Microthrombosis Pancreatic Necrosis Pancreatic Necrosis Inflammatory Cell Infiltration->Pancreatic Necrosis Systemic Inflammation Systemic Inflammation Increased Vascular Permeability->Systemic Inflammation Organ Dysfunction Organ Dysfunction Microthrombosis->Organ Dysfunction

Caption: PAF Signaling Pathway in Acute Pancreatitis.

Experimental_Workflow Animal Model Selection Animal Model Selection Induction of Pancreatitis Induction of Pancreatitis Animal Model Selection->Induction of Pancreatitis Randomization Randomization Induction of Pancreatitis->Randomization Treatment Group (PAF Antagonist) Treatment Group (PAF Antagonist) Randomization->Treatment Group (PAF Antagonist) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Monitoring & Sample Collection Monitoring & Sample Collection Treatment Group (PAF Antagonist)->Monitoring & Sample Collection Control Group (Vehicle)->Monitoring & Sample Collection Biochemical Analysis Biochemical Analysis Monitoring & Sample Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Monitoring & Sample Collection->Histopathological Analysis Data Analysis & Comparison Data Analysis & Comparison Biochemical Analysis->Data Analysis & Comparison Histopathological Analysis->Data Analysis & Comparison Logical_Relationship Pancreatitis Pancreatitis PAF Release PAF Release Pancreatitis->PAF Release PAF Receptor Binding PAF Receptor Binding PAF Release->PAF Receptor Binding Inflammatory Cascade Inflammatory Cascade PAF Receptor Binding->Inflammatory Cascade This compound / Lexipafant This compound / Lexipafant Blockade of PAF Receptor Blockade of PAF Receptor This compound / Lexipafant->Blockade of PAF Receptor Blockade of PAF Receptor->PAF Receptor Binding inhibits

References

Modipafant: A Comparative Guide to a Platelet-Activating Factor Antagonist with Limited Published Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating Platelet-Activating Factor (PAF) receptor antagonists will find limited publicly available data on Modipafant (UK-74,505). The only registered clinical trial for this compound as a potential treatment for Dengue fever was withdrawn before completion, and no results have been published.[1][2] Consequently, a direct assessment of the reproducibility of published studies on this compound is not feasible. This guide, therefore, provides a comparative overview of the available preclinical data for this compound alongside other PAF receptor antagonists, offering context for its potential mechanism of action and potency.

Mechanism of Action: Targeting the PAF Receptor

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3][4] PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cells like platelets, leukocytes, and endothelial cells.[3][5] This binding initiates a cascade of intracellular signaling pathways, leading to cellular activation.[5][6]

PAF receptor antagonists, including this compound, work by competitively blocking the PAF receptor, thereby preventing PAF from binding and triggering these downstream effects.[3][4] This inhibition can help to mitigate the inflammatory and pro-thrombotic actions of PAF.

Below is a diagram illustrating the signaling pathway of the Platelet-Activating Factor and the inhibitory action of its antagonists.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Intervention cluster_downstream Downstream Effects PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds to G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes This compound This compound (PAF Antagonist) This compound->PAFR Blocks Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_PKC->Response Induces

PAF Signaling Pathway and Antagonist Inhibition

Preclinical Data Comparison

While clinical data for this compound is unavailable, some preclinical studies provide insights into its potency. The following tables summarize the available in vitro and in vivo data for this compound and other selected PAF receptor antagonists.

Table 1: In Vitro Activity of PAF Receptor Antagonists (Inhibition of Platelet Aggregation)

CompoundSpeciesIC50 (nM)Preincubation TimeReference
This compound (UK-74,505) Rabbit4.3Not Specified[7]
This compound Rabbit5.62 min[1]
This compound Rabbit0.3460 min[1]
WEB2086 Rabbit~142Not Specified[7]
SR27417A RabbitNot SpecifiedNot Specified[8]
Rupatadine Not Specified260Not Specified[9]
BN 52021 Not Specified30Not Specified[9]

Table 2: In Vivo Activity of PAF Receptor Antagonists (Protection from PAF-induced Lethality)

CompoundSpeciesED50 (mg/kg, p.o.)Reference
This compound (UK-74,505) Mouse0.26[7]
WEB2086 Mouse~2.08[7]

Note: The potency of WEB2086 was calculated based on the statement that this compound is approximately 8 times more potent in vivo.[7]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies are typically employed for evaluating PAF receptor antagonists.

In Vitro Platelet Aggregation Assay:

This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.

  • Platelet Preparation: Whole blood is collected from the specified species (e.g., rabbit) into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a buffered solution.

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a platelet suspension.

  • Assay Procedure:

    • Aliquots of the washed platelet suspension are placed in the aggregometer cuvettes and stirred at 37°C.

    • The test compound (e.g., this compound) at various concentrations is pre-incubated with the platelets for a specified time (e.g., 2 or 60 minutes).

    • A sub-maximal concentration of PAF is added to induce platelet aggregation.

    • The maximum aggregation response is recorded.

    • The concentration of the test compound that inhibits the PAF-induced aggregation by 50% (IC50) is calculated.

The workflow for a typical in vitro platelet aggregation assay is depicted below.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Washed Washed Platelet Suspension PRP->Washed Incubate Pre-incubation with Test Compound Washed->Incubate Induce Induce Aggregation with PAF Incubate->Induce Measure Measure Aggregation (Aggregometer) Induce->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for In Vitro Platelet Aggregation Assay

In Vivo PAF Challenge Model:

This model assesses the ability of a compound to protect an animal from the lethal effects of a PAF injection.

  • Animal Model: Mice are commonly used for this assay.

  • Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.) at various doses to different groups of mice.

  • PAF Challenge: After a specific time following drug administration, a lethal dose of PAF is injected intravenously.

  • Observation: The animals are observed for a set period (e.g., 24 hours), and mortality is recorded.

  • Data Analysis: The dose of the test compound that protects 50% of the animals from PAF-induced lethality (ED50) is determined.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Modipafant: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational drugs like Modipafant is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of clinical trial materials provide a clear framework. The fundamental principle is that all disposal must adhere to federal, state, and local regulations, alongside the precise protocols dictated by the study's sponsor.

Core Disposal Principles for Investigational Drugs

The disposal of any investigational medicinal product (IMP), including this compound, is governed by stringent protocols to ensure the safety of personnel, the public, and the environment. Unused, expired, or returned investigational drugs require meticulous handling and documentation. The primary responsibility for providing disposal instructions lies with the manufacturer or the sponsor of the clinical trial. In the case of this compound, the initial developer is 60 Pharmaceuticals LLC.

General Disposal Procedures

In the absence of specific manufacturer instructions, the following step-by-step procedures, which are standard for investigational drugs, should be followed. These procedures are based on guidelines from regulatory bodies and institutional safety protocols.

Step 1: Consultation with Environmental Health and Safety (EHS)

Before initiating any disposal, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office. EHS professionals are equipped to determine whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines. This determination will dictate the subsequent disposal pathway.

Step 2: Segregation and Labeling

Properly segregate all this compound waste. This includes:

  • Unused or expired drug product.

  • Partially used vials or containers.

  • Contaminated materials (e.g., gloves, absorbent pads).

All waste containers must be clearly labeled with the contents ("this compound Waste"), the associated hazards (if any, as determined by EHS), and the date of accumulation.

Step 3: Disposal Pathway Determination

Based on the EHS assessment, one of two primary disposal pathways will be followed:

  • Non-Hazardous Waste: If this compound is deemed non-hazardous, it can typically be sent for incineration. This is often managed through a licensed medical or chemical waste vendor.

  • Hazardous Waste: If classified as hazardous, this compound must be disposed of through a certified hazardous waste contractor. EHS will provide specific instructions for packaging, labeling, and collection.

Step 4: Documentation

Maintain meticulous records of all disposed this compound. This documentation, often referred to as a "destruction record," should include:

  • Drug name and formulation.

  • Quantity disposed of.

  • Date of disposal.

  • Method of disposal.

  • Signatures of the personnel involved and any witnesses (as required by institutional or sponsor protocols).

These records are essential for regulatory audits and for reconciling drug accountability logs.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key parameters and their general guidelines for investigational drug disposal.

ParameterGuideline/SpecificationSource/Regulation
Holding Time for Expired IP Typically held for 30 days from the date of quarantine to allow for sponsor disposition plans.Institutional SOPs[1]
Incineration Temperature For hazardous waste, a two-chamber incinerator operating at a minimum of 850°C is recommended.General Guidance[2]
Record Retention Destruction records should be kept for a minimum of three years.General Guidance[3]

Experimental Protocols

The proper disposal of this compound is a procedural matter based on safety and environmental regulations rather than experimental protocols. The key "protocol" is the adherence to the disposal workflow determined by EHS and the study sponsor.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the decision-making and disposal process for this compound.

start This compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) start->consult_ehs is_hazardous Is this compound a Hazardous Waste? consult_ehs->is_hazardous non_hazardous Non-Hazardous Waste Pathway is_hazardous->non_hazardous No hazardous Hazardous Waste Pathway is_hazardous->hazardous Yes incinerate Incineration via Approved Vendor non_hazardous->incinerate hazardous_disposal Disposal via Certified Hazardous Waste Contractor hazardous->hazardous_disposal document Document Disposal (Destruction Record) incinerate->document hazardous_disposal->document end Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound.

It is imperative to remember that these are general procedures. The specific protocols provided by the sponsor of the clinical trial for this compound supersede any general guidance. Always refer to the study-specific procedures and your institution's EHS office for the most accurate and compliant disposal instructions.

References

Personal protective equipment for handling Modipafant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Modipafant, an investigational, potent, and orally active platelet-activating factor (PAF) antagonist. Given the limited publicly available safety data for this compound, a conservative approach based on established best practices for handling potentially hazardous research chemicals is mandated.

Immediate Safety and Handling Precautions

Personnel handling this compound must be trained in the safe handling of potent pharmaceutical compounds. All operations should be conducted within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in powdered or solution form.

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile glovesPrevents skin contact and cross-contamination. Double-gloving is a standard precaution for potent compounds.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and aerosols.
Lab Coat/Gown Disposable, fluid-resistant gown with tight-fitting cuffsProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorRequired when handling the powdered form to prevent inhalation of fine particles.
Engineering Controls
Control MeasureSpecificationPurpose
Ventilation Chemical Fume Hood or Class II Biological Safety CabinetProvides primary containment and protects the operator from inhaling aerosols or dust.
Work Surface Disposable, absorbent bench linerContains minor spills and facilitates easy cleanup and disposal.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and ensure safety.

ParameterGuideline
Storage Temperature Store in a well-ventilated, secure area at -20°C.
Container Keep in the original, tightly sealed container.
Light and Moisture Protect from light and moisture.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, ensure all required PPE is worn.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or granules to avoid raising dust.

    • For Liquids: Surround the spill with absorbent material, working from the outside in.

  • Clean the Area: Use a chemical-resistant scoop and scraper to collect the absorbed material. Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a water rinse.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a labeled, sealed container for hazardous waste disposal.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.

Waste TypeDisposal Procedure
Contaminated PPE and Labware Place in a designated, labeled, and sealed hazardous waste container.
Unused this compound (Solid or Solution) Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain or discard in regular trash.
Empty Containers Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Deface the label before discarding the container.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Modipafant_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Protocols and SDS (if available) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood/BSC B->C D Retrieve this compound from -20°C Storage C->D Begin Handling E Weigh Powdered Compound D->E F Prepare Solution E->F G Conduct Experiment F->G Proceed to Experiment H Decontaminate Work Area G->H Complete Experiment I Segregate and Dispose of Hazardous Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for the safe handling and disposal of this compound.

Physicochemical and Toxicological Data

Specific quantitative toxicological data, such as LD50, for this compound is not publicly available. The information below is based on available chemical identifiers.

PropertyValue
Chemical Formula C₃₄H₂₉ClN₆O₃[1]
Molecular Weight 605.09 g/mol [1]
CAS Number 122957-06-6[1]
Acute Toxicity (Oral) Data not available. Treat as a potent compound.
Carcinogenicity Data not available.
Mutagenicity Data not available.
Teratogenicity Data not available.

Given the lack of specific toxicity data, all personnel should handle this compound with the utmost care, assuming it is a potent and hazardous compound. Adherence to the procedures outlined in this guide is essential for ensuring laboratory safety and minimizing risk.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Modipafant
Reactant of Route 2
Reactant of Route 2
Modipafant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.